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  • Product: Indolizomycin
  • CAS: 94935-24-7

Core Science & Biosynthesis

Foundational

Indolizomycin: A Technical Guide to its Discovery, Isolation, and Characterization from a Genetically Recombined Streptomyces Strain

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Indolizomycin is a novel antibiotic with a unique indolizidine structure, discovered from a strain of Streptomyces created throug...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizomycin is a novel antibiotic with a unique indolizidine structure, discovered from a strain of Streptomyces created through interspecies protoplast fusion. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Indolizomycin. It includes detailed experimental protocols derived from the available literature for the generation of the producing strain and the purification of the compound. Quantitative data on the bioactivity of Indolizomycin is presented in a structured format. Furthermore, this guide features visualizations of the experimental workflows and the proposed genetic origin of this antibiotic, rendered using the DOT language for clarity and reproducibility. While specific fermentation yields and the complete biosynthetic pathway of Indolizomycin are not yet fully elucidated in publicly accessible literature, this guide consolidates the current knowledge to support further research and development efforts.

Discovery and Producing Microorganism

Indolizomycin was first identified as a novel antibiotic produced by Streptomyces strain SK2-52.[1] This strain is not a naturally occurring isolate but was generated through a protoplast fusion of two different Streptomyces species: Streptomyces griseus SS-1198 and Streptomyces tenjimariensis SS-939.[1] Notably, neither of the parent strains was capable of producing Indolizomycin, suggesting that the genetic recombination event activated a previously silent biosynthetic gene cluster.[1] The resulting strain, SK2-52, exhibits morphological characteristics similar to its S. griseus parent.[1]

The creation of an Indolizomycin-producing strain from two non-producing parents is a compelling example of genetic engineering's potential to unlock novel secondary metabolites. It is hypothesized that the protoplast fusion event led to the activation of a silent gene cluster within the S. griseus genome.[1]

cluster_parents Parental Strains cluster_process Genetic Recombination cluster_result Resulting Strain S_griseus Streptomyces griseus SS-1198 (Non-producing) Protoplast_Formation Protoplast Formation (Lysozyme Treatment) S_griseus->Protoplast_Formation S_tenjimariensis Streptomyces tenjimariensis SS-939 (Non-producing) S_tenjimariensis->Protoplast_Formation Protoplast_Fusion Interspecies Protoplast Fusion (PEG-mediated) Protoplast_Formation->Protoplast_Fusion Regeneration Protoplast Regeneration Protoplast_Fusion->Regeneration SK2_52 Streptomyces sp. SK2-52 (Indolizomycin Producer) Regeneration->SK2_52

Diagram 1: Interspecies Protoplast Fusion Workflow for the Creation of Streptomyces sp. SK2-52.

Quantitative Data

While specific production titers for Indolizomycin have not been reported, its biological activity has been characterized. The compound exhibits weak antibiotic properties and notable toxicity in murine models.

Table 1: Antimicrobial Activity of Indolizomycin

Target OrganismActivity Level
StaphylococciWeak
BacilliWeak
Escherichia coliWeak
Candida albicansWeak

Source:[1]

Table 2: Acute Toxicity of Indolizomycin

Test SubjectMetricValue
MiceLC50 (Lethal Concentration, 50%)12.5 - 25 mg/kg

Source:[1]

Experimental Protocols

The following sections detail the methodologies for the creation of the producing strain and the isolation and purification of Indolizomycin, based on established techniques for Streptomyces.

Protoplast Fusion for the Generation of Streptomyces sp. SK2-52

This protocol describes a general method for the fusion of Streptomyces protoplasts, as would have been employed to generate strain SK2-52.

  • Mycelial Culture: Inoculate the parental strains, S. griseus SS-1198 and S. tenjimariensis SS-939, into a suitable liquid medium such as YEME (Yeast Extract-Malt Extract) supplemented with glycine (B1666218) to facilitate subsequent cell wall lysis. Incubate for 36-48 hours with shaking.

  • Protoplast Formation: Harvest the mycelia by centrifugation and wash with a sucrose (B13894) solution. Resuspend the mycelial pellet in a lysozyme (B549824) solution and incubate to digest the cell walls. Monitor the formation of protoplasts microscopically.

  • Protoplast Fusion: Harvest the protoplasts by gentle centrifugation and wash with a buffer. Mix the protoplasts from both parental strains and treat with a solution of polyethylene (B3416737) glycol (PEG) to induce fusion.

  • Regeneration and Selection: Plate the fusion mixture onto a regeneration medium. After a period of incubation to allow for cell wall regeneration, overlay with a selection medium containing antibiotics to which the parent strains have differing resistance to select for fusants.

Fermentation for Indolizomycin Production

A standard fermentation protocol for antibiotic production from Streptomyces is as follows:

  • Inoculum Preparation: Prepare a seed culture of Streptomyces sp. SK2-52 by inoculating a suitable liquid medium and incubating for 48 hours.

  • Production Culture: Inoculate a larger volume of a production medium with the seed culture. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Incubation: Incubate the production culture for 5-7 days at an appropriate temperature (typically 28-30°C) with aeration and agitation.

  • Monitoring: Monitor the fermentation for pH, growth (mycelial dry weight), and antibiotic production (e.g., by bioassay or HPLC analysis of culture extracts).

Isolation and Purification of Indolizomycin

The following workflow outlines the steps for extracting and purifying Indolizomycin from the fermentation broth.

Start Fermentation Broth of S. sp. SK2-52 Step1 Adsorption Chromatography (Amberlite Resin Column) Start->Step1 Step2 Elution (30% Aqueous Acetone) Step1->Step2 Step3 Lyophilization Step2->Step3 Step4 Methanol (B129727) Treatment of Lyophilizate Step3->Step4 Step5 Preparative Thin-Layer Chromatography (TLC) Step4->Step5 Step6 Extraction of Pure Compound (Ethyl Acetate) Step5->Step6 End Pure Indolizomycin Step6->End

Diagram 2: Isolation and Purification Workflow for Indolizomycin.
  • Extraction from Culture Broth: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Pass the supernatant through a column packed with a suitable adsorbent resin, such as Amberlite™ XAD series resin, to capture the Indolizomycin.[1]

  • Elution and Concentration: Wash the resin to remove impurities, then elute the Indolizomycin using 30% aqueous acetone.[1] Concentrate the eluate, for example, by rotary evaporation, and then lyophilize to obtain a crude powder.

  • Methanol Treatment: Treat the lyophilized powder with methanol to dissolve the Indolizomycin and precipitate insoluble materials.[1]

  • Preparative Thin-Layer Chromatography (TLC): Concentrate the methanolic extract and apply it as a band to a preparative TLC plate (silica gel). Develop the plate in an appropriate solvent system (which would require optimization) to separate the Indolizomycin from remaining impurities.

  • Final Extraction: Visualize the bands on the TLC plate (e.g., under UV light if the compound is UV-active). Scrape the silica (B1680970) gel corresponding to the Indolizomycin band and extract the pure compound with a solvent such as ethyl acetate.[1] Evaporate the solvent to yield purified Indolizomycin.

Proposed Biosynthetic Origin

The biosynthesis of Indolizomycin has not been definitively elucidated. However, based on its structure and the biosynthesis of related indolizidine alkaloids, it is likely synthesized via a polyketide synthase (PKS) pathway. The fact that Indolizomycin is produced by the fusant strain SK2-52 and not the parent strains strongly suggests the activation of a silent biosynthetic gene cluster (BGC).

cluster_griseus S. griseus Genome cluster_tenjimariensis S. tenjimariensis Genome cluster_fusion Protoplast Fusion Event cluster_sk252 S. sp. SK2-52 Genome Silent_BGC Silent Indolizomycin BGC (Inactive) Fusion Genetic Recombination Silent_BGC->Fusion Regulator_G Repressor Gene(s) Regulator_G->Fusion Activator_T Regulatory Element(s) (e.g., Activator Gene) Activator_T->Fusion Active_BGC Active Indolizomycin BGC (Transcribed) Fusion->Active_BGC Activation Indolizomycin Indolizomycin Production Active_BGC->Indolizomycin

Diagram 3: Conceptual Model for the Activation of a Silent Biosynthetic Gene Cluster.

This conceptual model illustrates a possible mechanism where regulatory elements from one parent strain could have activated the expression of a silent BGC in the other, leading to the production of Indolizomycin in the fused strain.

Conclusion and Future Directions

Indolizomycin represents a fascinating case of antibiotic discovery through genetic engineering. While its initial characterization has been performed, several areas warrant further investigation. A primary focus should be on optimizing the fermentation conditions for Streptomyces sp. SK2-52 to improve production yields, which is a critical step for any further development. The elucidation of the Indolizomycin biosynthetic gene cluster and its regulatory network will not only provide insights into its formation but also open up avenues for biosynthetic engineering to create novel analogs with potentially improved therapeutic properties. Further studies are also required to determine the compound's mechanism of action and to more comprehensively evaluate its antimicrobial spectrum and potential for cytotoxicity. This technical guide provides a foundational resource for researchers to build upon in their efforts to further explore the potential of Indolizomycin.

References

Exploratory

The Genesis of Indolizomycin: A Technical Guide to its Unique Origin

For Researchers, Scientists, and Drug Development Professionals Indolizomycin is a structurally novel antibiotic belonging to the indolizidine class of alkaloids. Its origin is not a straightforward discovery from a natu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizomycin is a structurally novel antibiotic belonging to the indolizidine class of alkaloids. Its origin is not a straightforward discovery from a naturally occurring microorganism but rather the result of a deliberate genetic hybridization technique. This guide provides an in-depth exploration of the genesis of Indolizomycin, focusing on the pioneering experiment that brought it into existence, its structural characteristics, and its hypothesized biosynthetic origins.

Executive Summary

Indolizomycin was first reported in 1984 as a potent antibiotic produced by a novel Streptomyces strain, designated SK2-52. This strain is not a natural isolate but was engineered through the interspecies protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1][2][3] Notably, neither of the parent strains was capable of producing the antibiotic, suggesting that the fusion event triggered the expression of a previously silent biosynthetic gene cluster. While the complete enzymatic pathway for Indolizomycin remains to be elucidated, it is hypothesized to be a product of a polyketide synthase (PKS) pathway, similar to other indolizidine alkaloids.[1][4] Its complex structure, featuring a cyclopropyl-fused pyrrolidine (B122466) core, a hemiaminal linkage, and a conjugated triene, was determined by spectral analysis and X-ray crystallography and presented a significant challenge for its first total chemical synthesis.[5][6]

Origin: Interspecies Protoplast Fusion

The creation of the Indolizomycin-producing strain SK2-52 is a landmark example of generating novel secondary metabolites through genetic recombination. The process involved the fusion of protoplasts from two different non-producing Streptomyces species.

Parental Strains
  • Streptomyces griseus : A non-producing mutant of a streptomycin-producing strain was used. This parent strain contributed resistance to the antibiotic streptomycin (B1217042) (SM).[2]

  • Streptomyces tenjimariensis : A non-producing mutant of an istamycin-producing strain was utilized. This parent provided resistance to the antibiotic kanamycin (B1662678) (KM).[2]

The selection of fusants was ingeniously based on acquiring dual resistance to both streptomycin and kanamycin, a trait not possessed by either parent.[2]

Experimental Protocol: Protoplast Fusion of Streptomyces

The following is a generalized methodology for the interspecies protoplast fusion based on established protocols for Streptomyces.[7][8] This protocol outlines the key steps that would have been employed to generate the SK2-52 strain.

Objective: To generate a hybrid Streptomyces strain by fusing protoplasts of S. griseus and S. tenjimariensis.

Materials:

  • Parental strains: S. griseus (SM-resistant) and S. tenjimariensis (KM-resistant)

  • Culture media (e.g., YEME medium)

  • Glycine (B1666218)

  • Lysozyme solution (in P buffer)

  • P Buffer (Sucrose, K₂SO₄, MgCl₂, trace element solution, buffered with K₂HPO₄)

  • Polyethylene Glycol (PEG) 1000

  • Regeneration Medium (e.g., R2MD)

  • Selective agents: Streptomycin (400 µg/mL), Kanamycin (20-50 µg/mL)

Procedure:

  • Mycelial Culture:

    • Inoculate spores of each parental strain into a suitable liquid medium.

    • Incubate to obtain mycelium in the late exponential growth phase. The presence of glycine in the culture medium can make the mycelial walls more susceptible to lysozyme.

  • Protoplast Formation:

    • Harvest the mycelium by centrifugation.

    • Wash the mycelium with a hypertonic buffer (P buffer) to prevent osmotic lysis.

    • Resuspend the mycelium in P buffer containing lysozyme.

    • Incubate until protoplasts are formed, which can be monitored microscopically.

    • Filter the suspension through cotton wool to remove residual mycelial fragments.

    • Pellet the protoplasts by gentle centrifugation and wash with P buffer.

  • Fusion:

    • Resuspend the protoplasts of both parental strains in P buffer and mix in equal proportions.

    • Pellet the mixed protoplasts and remove the supernatant.

    • Add a solution of Polyethylene Glycol (PEG) to the protoplast pellet to induce fusion.

    • Incubate for a short period.

    • Dilute the fusion mixture with P buffer.

  • Regeneration and Selection:

    • Plate the diluted protoplast suspension onto a hypertonic regeneration medium.

    • Incubate to allow for cell wall regeneration.

    • Overlay the plates with a medium containing the selective agents (both Streptomycin and Kanamycin).

    • Continue incubation. Only the fusant colonies with dual resistance will grow. The frequency of recovering such clones was reported to be approximately 10⁻⁶.[9]

  • Isolation and Screening:

    • Isolate the resistant colonies (e.g., strain SK2-52).

    • Cultivate the fusant strains in production media and screen for the production of novel antibiotics using bioassays.

Experimental Workflow Diagram

G cluster_s_griseus Streptomyces griseus (SM-Resistant) cluster_s_tenjimariensis Streptomyces tenjimariensis (KM-Resistant) griseus_culture 1. Mycelial Culture griseus_protoplast 2. Protoplast Formation (Lysozyme Treatment) griseus_culture->griseus_protoplast mix Mix Protoplasts griseus_protoplast->mix tenji_culture 1. Mycelial Culture tenji_protoplast 2. Protoplast Formation (Lysozyme Treatment) tenji_culture->tenji_protoplast tenji_protoplast->mix fusion 3. PEG-Induced Fusion mix->fusion regeneration 4. Regeneration on Non-selective Medium fusion->regeneration selection 5. Overlay with SM + KM Selection regeneration->selection isolation 6. Isolate Dual-Resistant Fusant Colonies (SK2-52) selection->isolation screening 7. Fermentation and Screening for Antibiotic Production isolation->screening result Discovery of Indolizomycin screening->result

Workflow for the generation of the Indolizomycin-producing strain SK2-52.

Hypothesized Biosynthesis

The precise biosynthetic gene cluster (BGC) for Indolizomycin has not been reported. However, based on the biosynthesis of other indolizidine alkaloids from Streptomyces, such as iminimycin, a Type I Polyketide Synthase (PKS) pathway is the most probable origin.[1][10][11] The fusion event is thought to have activated a silent PKS gene cluster present in the S. griseus parent.[3]

A PKS acts as a molecular assembly line, using simple acyl-CoA precursors (like acetyl-CoA and malonyl-CoA) to build a complex polyketide chain through a series of condensation reactions. This chain then undergoes various modifications, including cyclization and redox reactions catalyzed by tailoring enzymes encoded in the same gene cluster, to form the final natural product.

Generalized PKS Pathway for Indolizidine Alkaloids

G start Acyl-CoA Precursors (e.g., Malonyl-CoA) pks Polyketide Synthase (PKS) - Assembly Line - start->pks chain Polyketide Chain pks->chain Chain Elongation tailoring Tailoring Enzymes (Reductases, Cyclases, etc.) chain->tailoring Post-PKS Modification core Indolizidine Core Structure tailoring->core Cyclization final_mods Further Modifications (e.g., Oxidation, Glycosylation) core->final_mods indolizomycin Indolizomycin final_mods->indolizomycin

Hypothesized biosynthetic pathway for Indolizomycin via a PKS assembly line.

Quantitative Data

Quantitative data regarding the fermentation yield of Indolizomycin from the SK2-52 strain is not available in the peer-reviewed literature. The primary focus of published work has been on its discovery, structure, and total chemical synthesis. The yield of the first reported total chemical synthesis provides a benchmark for synthetic efforts.

ParameterValueSource
Fermentation Titer Not Reported-
Fermentation Yield Not Reported-
Total Chemical Synthesis Yield (Racemic) 29%[1]

Isolation and Purification

The protocol for isolating Indolizomycin from the culture broth of strain SK2-52 involves several standard chromatographic techniques.

Procedure:

  • Adsorption: The culture broth was passed through an Amberlite resin column.

  • Elution: The active compound was eluted from the resin using 30% aqueous acetone.

  • Solvent Extraction: The crude eluate was lyophilized, treated with methanol, and further purified by extraction with ethyl acetate.

  • Chromatography: Final purification was achieved using preparative Thin-Layer Chromatography (TLC).

References

Foundational

An In-depth Technical Guide to the Indolizomycin-Producing Strain SK2-52

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the indolizomycin-producing strain SK2-52, detailing its origin, the characteristics of the antibi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indolizomycin-producing strain SK2-52, detailing its origin, the characteristics of the antibiotic it produces, and the methodologies for its creation and the isolation of indolizomycin. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction to Indolizomycin and Strain SK2-52

Indolizomycin is a unique antibiotic belonging to the indolizidine class of alkaloids, characterized by a distinctive cyclopropyl (B3062369) ring.[1][2] It is produced by the Streptomyces griseus strain SK2-52.[1] Notably, this strain is not a wild-type organism but was developed through interspecies protoplast fusion of a non-antibiotic-producing Streptomyces griseus strain and a Streptomyces tenjimariensis strain.[1][3] This innovative approach to antibiotic discovery highlights the potential of genetic recombination techniques in activating silent biosynthetic gene clusters. It is hypothesized that the protoplast fusion event activated a latent gene cluster within the S. griseus genome, leading to the production of indolizomycin.[4][5]

Physicochemical Properties of Indolizomycin

Indolizomycin has been characterized by various spectroscopic techniques to determine its chemical and physical properties. A summary of these properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₇H₂₃NO₂
Molecular Weight 273.37 g/mol
IUPAC Name (1S,2R,4R,8S,9R,11S)-8-[(1E,3E,5E)-5-methylhepta-1,3,5-trienyl]-3-oxa-7-azatetracyclo[5.4.0.0²,⁴.0⁹,¹¹]undecan-1-ol
Table 1: Physicochemical properties of Indolizomycin.[1]

Bioactivity of Indolizomycin

Indolizomycin has been reported to exhibit weak antibiotic activity against a range of bacteria and fungi.[2] The available data on its biological activity is summarized in Table 2. Further research would be beneficial to fully elucidate its spectrum of activity and potential therapeutic applications.

Bioactivity MetricOrganism(s)Result
Antibacterial Activity Staphylococci, Bacilli, E. coliWeakly active
Antifungal Activity Candida albicansWeakly active
Acute Toxicity (LC₅₀) Mice12.5 - 25 mg/kg
Table 2: Reported bioactivity of Indolizomycin.[2]

Experimental Protocols

The following sections detail the experimental procedures for the creation of the SK2-52 strain and the subsequent fermentation and isolation of indolizomycin. It is important to note that while the general procedures are well-documented, some of the specific parameters for this particular strain and compound have been inferred from general Streptomyces protocols due to a lack of detailed information in the publicly available literature.

Creation of Indolizomycin-Producing Strain SK2-52 via Protoplast Fusion

The generation of strain SK2-52 is a key example of interspecies protoplast fusion for the generation of novel antibiotic-producing strains.

Parental Strains:

  • Streptomyces griseus SS-1198 (non-antibiotic producing, streptomycin-resistant)[4]

  • Streptomyces tenjimariensis SS-939 (istamycin producer, kanamycin-resistant)[4]

Protocol:

  • Mycelial Growth: Cultivate the parental strains separately in a suitable liquid medium, such as YEME (Yeast Extract-Malt Extract) medium, at 28-30°C with agitation until the late exponential growth phase is reached.[6]

  • Protoplast Formation:

    • Harvest the mycelia by centrifugation and wash with a hypertonic buffer (e.g., P buffer).[6]

    • Resuspend the mycelia in the same buffer containing lysozyme (B549824) (e.g., 1 mg/mL) and incubate at 30°C to digest the cell walls.[6] The incubation time should be optimized for each strain, monitoring protoplast formation microscopically.

  • Protoplast Fusion:

    • Collect the protoplasts by centrifugation and wash them with the hypertonic buffer.

    • Mix the protoplasts from both parental strains in a solution of polyethylene (B3416737) glycol (PEG), with a molecular weight of approximately 1000, to induce fusion.[7]

  • Regeneration and Selection:

    • Plate the fusion mixture onto a regeneration medium (e.g., R2MD) that supports the reversion of protoplasts to mycelial forms.[7]

    • Overlay the plates with a selective agent after an initial incubation period. For the selection of SK2-52, clones resistant to both streptomycin (B1217042) and kanamycin (B1662678) are selected.[3]

  • Strain Verification: Isolate and cultivate the resistant clones. The resulting strain, designated SK2-52, should exhibit the morphological characteristics of S. griseus.[4]

G cluster_parents Parental Strains cluster_process Protoplast Fusion Workflow S_griseus Streptomyces griseus SS-1198 (Streptomycin Resistant) Cultivation 1. Cultivation in Liquid Medium S_griseus->Cultivation S_tenjimariensis Streptomyces tenjimariensis SS-939 (Kanamycin Resistant) S_tenjimariensis->Cultivation Protoplasting 2. Protoplast Formation (Lysozyme Treatment) Cultivation->Protoplasting Fusion 3. Protoplast Fusion (PEG Treatment) Protoplasting->Fusion Regeneration 4. Regeneration on Solid Medium Fusion->Regeneration Selection 5. Selection of Fusants (Streptomycin + Kanamycin) Regeneration->Selection SK2_52 Indolizomycin-Producing Strain SK2-52 Selection->SK2_52

Workflow for the creation of strain SK2-52.
Fermentation for Indolizomycin Production

Standard fermentation conditions for Streptomyces can be adapted for the production of indolizomycin by strain SK2-52.

Protocol:

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium with spores or mycelia of SK2-52 and incubating at 28-30°C with agitation for 2-3 days.

  • Production Fermentation: Inoculate the production medium with the seed culture. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Incubation: Incubate the production culture at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor the pH and adjust as necessary to maintain it within the optimal range for Streptomyces growth (typically pH 6.8-7.4).

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation or filtration to separate the mycelia from the supernatant containing indolizomycin.

Isolation and Purification of Indolizomycin

The following protocol for the isolation and purification of indolizomycin is based on the methods described in the literature.[2]

Protocol:

  • Adsorption Chromatography: Pass the culture supernatant through a column packed with Amberlite resin to adsorb the indolizomycin.

  • Elution: Elute the bound indolizomycin from the resin using 30% aqueous acetone.

  • Lyophilization and Extraction: Lyophilize the eluate to obtain a crude powder. Extract the crude powder with methanol (B129727).

  • Preparative Thin-Layer Chromatography (TLC): Subject the methanol extract to preparative TLC for further purification. The specific mobile phase for the TLC should be optimized to achieve good separation.

  • Final Extraction: Scrape the band corresponding to indolizomycin from the TLC plate and extract the compound with ethyl acetate (B1210297) to yield the purified product.

Hypothetical Biosynthetic Pathway of Indolizomycin

The biosynthesis of indolizidine alkaloids in Streptomyces is known to involve polyketide synthases (PKSs).[2] While the specific biosynthetic gene cluster for indolizomycin has not been fully elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of the structurally related compound iminimycin, which is also produced by S. griseus.[1] The proposed pathway involves the assembly of a polyketide chain by a Type I PKS, followed by a series of post-PKS modifications including cyclization and oxidation steps to form the final indolizomycin structure.

G Starter_Unit Starter Unit (e.g., Malonyl-CoA) PKS_Modules Polyketide Synthase (PKS) Type I Modular PKS Starter_Unit->PKS_Modules Chain Initiation Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain Chain Elongation & Reduction Cyclization_1 Primary Cyclization Polyketide_Chain->Cyclization_1 Spontaneous or Enzymatic Cyclized_Intermediate Bicyclic Intermediate Cyclization_1->Cyclized_Intermediate Tailoring_Enzymes Post-PKS Tailoring Enzymes (Oxidoreductases, Cyclases) Cyclized_Intermediate->Tailoring_Enzymes Further Cyclizations, Epoxidation, and Hydroxylation Indolizomycin Indolizomycin Tailoring_Enzymes->Indolizomycin

References

Exploratory

Indolizomycin: A Technical Whitepaper on a Unique Indolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals Abstract Indolizomycin is a structurally unique member of the indolizidine alkaloid class of natural products. First isolated in 1984 from a protoplast fusi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizomycin is a structurally unique member of the indolizidine alkaloid class of natural products. First isolated in 1984 from a protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis, it exhibits a complex, polycyclic architecture. This technical guide provides a comprehensive overview of indolizomycin, including its discovery, chemical properties, and biological activities. Detailed methodologies for its total chemical synthesis and general protocols for its isolation are presented. While the specific biosynthetic pathway and mechanism of action of indolizomycin remain to be fully elucidated, this paper summarizes the current understanding of indolizidine alkaloid biosynthesis. This document serves as a foundational resource for researchers interested in the further study and potential development of indolizomycin and related compounds.

Introduction

Indolizidine alkaloids are a diverse group of bicyclic nitrogen-containing heterocyclic compounds found in a wide range of organisms, including plants, animals, and microorganisms.[1] These alkaloids are characterized by a fused six-membered and five-membered ring system with a nitrogen atom at the bridgehead. Members of this class exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

Indolizomycin, discovered by Gomi and colleagues in 1984, is a notable indolizidine alkaloid produced by the engineered bacterial strain SK2-52.[2] This strain was created through the interspecies protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1] Structurally, indolizomycin is distinguished by a complex polycyclic system.[3] Despite its discovery decades ago, research into its specific biological functions and biosynthetic pathways has been limited. This guide aims to consolidate the existing knowledge on indolizomycin to facilitate future research and development.

Chemical Properties

Chemical Structure: Indolizomycin possesses a complex molecular architecture. Its chemical formula is C₁₇H₂₃NO₂.[4]

Structure:

(Note: This is a simplified 2D representation. For an accurate 3D structure, please refer to the provided chemical identifiers.)

Chemical Identifiers:

  • CAS Number: 94935-24-7[4]

  • PubChem CID: 6442072[4]

Biological Activity

Biological Activity Data for Indolizomycin
Target Organisms Bacteria (Staphylococci, Bacilli, Escherichia coli), Fungi (Candida albicans)[1]
Reported Activity Weak antibiotic activity[1]
Toxicity (LC50 in mice) 12.5 - 25 mg/kg[1]

Experimental Protocols

Total Synthesis of (±)-Indolizomycin

The total synthesis of racemic indolizomycin was first achieved by Danishefsky and coworkers. The synthesis is a multi-step process involving several key chemical transformations. A simplified workflow is presented below. For a detailed, step-by-step protocol, including reagents and reaction conditions, refer to the original publication by Kim, G., Chu-Moyer, M. Y., & Danishefsky, S. J. (1990). Journal of the American Chemical Society, 112(5), 2003–2005.

Total_Synthesis_Workflow start Starting Materials step1 Aza-Robinson Annulation start->step1 step2 McCluskey Fragmentation step1->step2 step3 Wharton Fragmentation step2->step3 step4 Julia Coupling step3->step4 step5 Wittig Reaction step4->step5 step6 Staudinger Reaction step5->step6 end_product (±)-Indolizomycin step6->end_product

Caption: Key reactions in the total synthesis of (±)-indolizomycin.

Isolation and Purification of Indolizomycin from Streptomyces sp. SK2-52

The following is a general protocol for the isolation and purification of secondary metabolites from Streptomyces, based on the methods described for indolizomycin.

  • Fermentation: Culture Streptomyces sp. SK2-52 in a suitable liquid medium to promote the production of indolizomycin.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the culture broth with a water-immiscible organic solvent, such as ethyl acetate.

    • Concentrate the organic extract in vacuo to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography. The original isolation of indolizomycin utilized an Amberlite resin column.[1]

    • Elute the column with a gradient of solvents to separate the components of the crude extract.

    • Monitor the fractions for the presence of indolizomycin using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing indolizomycin and concentrate them.

    • Perform further purification steps, such as preparative TLC or HPLC, to obtain pure indolizomycin.[1]

  • Structure Elucidation: Confirm the identity and purity of the isolated indolizomycin using spectroscopic methods, including:

    • Mass Spectrometry (MS) to determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

Isolation_Workflow fermentation Fermentation of Streptomyces sp. SK2-52 extraction Solvent Extraction of Culture Broth fermentation->extraction concentration1 Concentration of Crude Extract extraction->concentration1 chromatography Column Chromatography concentration1->chromatography fraction_collection Fraction Collection and Analysis chromatography->fraction_collection concentration2 Pooling and Concentration of Active Fractions fraction_collection->concentration2 purification Final Purification (e.g., HPLC) concentration2->purification pure_compound Pure Indolizomycin purification->pure_compound

Caption: General workflow for the isolation and purification of indolizomycin.

Biosynthesis

The specific biosynthetic pathway of indolizomycin has not been fully elucidated. However, it is known that indolizidine alkaloids in bacteria are typically synthesized by Type I Polyketide Synthases (PKSs).[1] These large, multi-domain enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, to build a polyketide chain. This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, to form the characteristic indolizidine core.

PKS_Biosynthesis precursors Acyl-CoA Precursors (e.g., Acetyl-CoA, Propionyl-CoA) pks Type I Polyketide Synthase (PKS) Assembly Line precursors->pks polyketide Linear Polyketide Chain pks->polyketide modifications Post-PKS Tailoring Enzymes (Cyclases, Reductases, etc.) polyketide->modifications indolizidine_core Indolizidine Core Structure modifications->indolizidine_core indolizomycin Indolizomycin indolizidine_core->indolizomycin

Caption: General proposed biosynthetic pathway for indolizidine alkaloids.

Mechanism of Action

The molecular mechanism of action of indolizomycin has not been reported in the scientific literature. Further research is required to identify its cellular targets and to understand the signaling pathways through which it exerts its weak antimicrobial effects.

Conclusion

Indolizomycin remains an intriguing yet underexplored member of the indolizidine alkaloid family. Its unique origin from a fused Streptomyces strain and its complex chemical structure make it a person of interest for natural product chemists and microbiologists. While its biological activity is reported as weak, the potential for derivatization to enhance its potency exists. The detailed total synthesis protocol provides a roadmap for producing indolizomycin and its analogs for further study. Future research efforts should be directed towards elucidating its specific biosynthetic pathway, identifying its molecular targets, and exploring its potential as a scaffold for the development of new therapeutic agents.

References

Foundational

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Indolizomycin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals Abstract Indolizomycin is a unique indolizidine alkaloid with antibiotic properties, produced by a protoplast fusion of Streptomyces griseus and Streptomyce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizomycin is a unique indolizidine alkaloid with antibiotic properties, produced by a protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1] While the complete biosynthetic pathway of indolizomycin remains to be fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of structurally related indolizidine alkaloids in Streptomyces, such as cyclizidines and iminimycins. This technical guide synthesizes the available information on indolizomycin and presents a putative biosynthetic pathway based on analogous polyketide synthase (PKS) and post-PKS tailoring steps. We provide a comprehensive overview of the likely enzymatic machinery, hypothetical intermediates, and the experimental protocols required to investigate this complex biosynthetic route. This document aims to serve as a foundational resource for researchers seeking to unravel the intricacies of indolizomycin production and harness its potential for drug development.

Introduction

Streptomyces species are renowned for their prolific production of a vast array of secondary metabolites, including many clinically important antibiotics.[2] The indolizidine alkaloids are a class of bioactive compounds characterized by a bicyclic structure with a nitrogen atom at the bridgehead.[1] While many indolizidines have been isolated from plants and animals, several Streptomyces species are also known producers.[1]

Indolizomycin stands out due to its origin from an interspecies protoplast fusion of S. griseus and S. tenjimariensis, designated as strain SK2-52.[1] This unique mode of generation suggests a complex genetic background, possibly involving the combination or activation of cryptic biosynthetic pathways from the parent strains. The biosynthesis of other actinomycete indolizidines, such as cyclizidines and iminimycins, has been shown to proceed through a Type I or Type II polyketide synthase (PKS) pathway, followed by a series of tailoring reactions to form the characteristic indolizidine core.[1][3][4] It is highly probable that the biosynthesis of indolizomycin follows a similar logic.

This guide will first summarize the known information about indolizomycin and then delve into a detailed, hypothetical biosynthetic pathway. We will present the proposed enzymatic steps, quantitative data from related pathways, detailed experimental methodologies for pathway elucidation, and visualizations of the proposed biosynthetic logic.

The Producing Organism and Culture Conditions

ParameterDescriptionReference
Producing Strain Streptomyces griseus SK2-52 (protoplast fusion of S. griseus SS-1198 and S. tenjimariensis SS-939)[1]
Precursor Strains S. griseus SS-1198 (non-producing), S. tenjimariensis SS-939 (istamycin producer)[1]
Culture Medium Tryptone-Yeast Extract-Glucose (TYG) Broth[1]
Incubation Temperature 28°C[1]
Fermentation Time 4-6 days[1]

Proposed Biosynthetic Pathway of Indolizomycin

Based on the biosynthesis of the related indolizidine alkaloids, cyclizidine and iminimycin, we propose a biosynthetic pathway for indolizomycin that initiates with a Type I Polyketide Synthase (PKS) assembly line, followed by post-PKS tailoring modifications including amination, cyclization, and oxidation.

Polyketide Chain Assembly

The carbon skeleton of indolizomycin is likely assembled by a modular Type I PKS. These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units. The organization of the PKS modules dictates the structure of the resulting polyketide chain. For indolizomycin, a hypothetical PKS assembly line would consist of a loading module and several extension modules, each contributing specific building blocks and performing reductive modifications.

Indolizomycin_PKS cluster_PKS Hypothetical Indolizomycin PKS Loading Loading Module ACP Module1 Module 1 KS AT KR ACP Loading:f1->Module1:f1 Module2 Module 2 KS AT DH KR ACP Module1:f4->Module2:f1 Module3 Module 3 KS AT ACP Module2:f5->Module3:f1 TE Thioesterase (TE) Module3:f3->TE:f0 Polyketide_Chain Released Polyketide Chain TE:f0->Polyketide_Chain Starter_Unit Propionyl-CoA Starter_Unit->Loading:f1 Extender_Unit1 Malonyl-CoA Extender_Unit1->Module1:f2 Extender_Unit2 Methylmalonyl-CoA Extender_Unit2->Module2:f2 Extender_Unit3 Malonyl-CoA Extender_Unit3->Module3:f2

Fig. 1: Hypothetical PKS assembly line for indolizomycin biosynthesis.
Post-PKS Tailoring Modifications

The linear polyketide chain released from the PKS undergoes a series of modifications catalyzed by tailoring enzymes, which are typically encoded in the same biosynthetic gene cluster. These modifications are crucial for the formation of the final indolizidine structure.

Post_PKS_Pathway Polyketide Released Polyketide Chain Amination Amination (Aminotransferase) Polyketide->Amination Cyclization1 First Cyclization (Cyclase) Amination->Cyclization1 Cyclization2 Second Cyclization (Cyclase/Oxidoreductase) Cyclization1->Cyclization2 Oxidation Oxidative Tailoring (P450 Monooxygenase) Cyclization2->Oxidation Indolizomycin Indolizomycin Oxidation->Indolizomycin

Fig. 2: Proposed post-PKS tailoring steps in indolizomycin biosynthesis.

Quantitative Data from Analogous Pathways

While specific quantitative data for indolizomycin biosynthesis is unavailable, data from the study of other bacterial PKS systems can provide a frame of reference for expected enzyme kinetics and yields.

ParameterTypical RangeNotes
PKS Module Catalytic Rate 1-10 turnovers/minHighly variable depending on the specific module and substrate.
Acyltransferase (AT) Substrate Specificity (Km) 10-500 µM for malonyl-CoA and methylmalonyl-CoAAT domains are key determinants of the polyketide backbone structure.
Thioesterase (TE) Catalytic Efficiency (kcat/Km) 10^3 - 10^5 M-1s-1TEs are responsible for releasing the final polyketide chain.
Post-PKS Enzyme Kinetics Highly variableDependent on the specific reaction (e.g., oxidation, cyclization).
Final Product Titer µg/L to mg/LCan be significantly improved through genetic engineering and fermentation optimization.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of indolizomycin requires a multi-faceted approach combining genetics, biochemistry, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the cluster of genes responsible for indolizomycin biosynthesis in Streptomyces griseus SK2-52.

Methodology: Genome Mining and Comparative Genomics

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from S. griseus SK2-52, as well as the parent strains S. griseus SS-1198 and S. tenjimariensis SS-939.

  • Whole Genome Sequencing: Sequence the genomes of all three strains using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain complete and accurate genome assemblies.

  • BGC Prediction: Analyze the sequenced genomes using bioinformatics tools such as antiSMASH and PRISM to identify putative secondary metabolite BGCs.

  • Comparative Genomics: Compare the BGCs of the producing strain (SK2-52) with the non-producing parent (S. griseus SS-1198) and the other parent strain (S. tenjimariensis SS-939). The indolizomycin BGC is expected to be unique to or activated in the SK2-52 strain. Look for a BGC containing genes for a Type I PKS, aminotransferases, cyclases, and oxidoreductases.

BGC_Identification_Workflow Strains S. griseus SK2-52 S. griseus SS-1198 S. tenjimariensis SS-939 gDNA_Isolation Genomic DNA Isolation Strains->gDNA_Isolation Sequencing Whole Genome Sequencing gDNA_Isolation->Sequencing Assembly Genome Assembly Sequencing->Assembly BGC_Prediction BGC Prediction (antiSMASH) Assembly->BGC_Prediction Comparative_Analysis Comparative Genomics BGC_Prediction->Comparative_Analysis Candidate_BGC Candidate Indolizomycin BGC Comparative_Analysis->Candidate_BGC

Fig. 3: Workflow for the identification of the indolizomycin BGC.
Functional Characterization of Genes

Objective: To determine the function of individual genes within the candidate BGC.

Methodology: Gene Knockout and Heterologous Expression

  • Gene Inactivation: Create targeted gene knockouts of putative PKS and tailoring enzyme genes in S. griseus SK2-52 using CRISPR-Cas9-based methods or homologous recombination.

  • Metabolite Profiling: Analyze the culture extracts of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles to the wild-type strain. The disappearance of indolizomycin and the accumulation of biosynthetic intermediates can reveal the function of the deleted gene.

  • Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector and introduce it into a well-characterized, heterologous Streptomyces host (e.g., S. coelicolor or S. lividans). Production of indolizomycin in the heterologous host confirms the identity of the BGC.

In Vitro Enzymatic Assays

Objective: To biochemically characterize the function and kinetics of key enzymes in the pathway.

Methodology: Recombinant Protein Expression and Activity Assays

  • Gene Cloning and Expression: Clone the genes encoding putative enzymes (e.g., acyltransferases, cyclases, oxidoreductases) into an E. coli expression vector.

  • Protein Purification: Overexpress the enzymes as tagged proteins (e.g., His-tag) and purify them using affinity chromatography.

  • Enzyme Assays: Perform in vitro assays using the purified enzymes and synthetic or isolated substrates. Monitor the reaction products by HPLC, MS, or spectrophotometry to determine the enzyme's activity, substrate specificity, and kinetic parameters.

Conclusion and Future Outlook

The biosynthesis of indolizomycin in the fused Streptomyces strain SK2-52 presents a fascinating case of secondary metabolite production. Although the precise enzymatic steps are yet to be experimentally validated, the well-established principles of polyketide synthesis in Streptomyces provide a robust framework for a hypothetical pathway. This guide has outlined this putative pathway, drawing parallels with the biosynthesis of related indolizidine alkaloids.

The future of indolizomycin research lies in the definitive identification and characterization of its biosynthetic gene cluster. The experimental protocols detailed herein provide a roadmap for achieving this goal. A complete understanding of the biosynthetic machinery will not only quench scientific curiosity but also pave the way for the bioengineering of novel indolizomycin analogs with potentially improved therapeutic properties. The unique genetic context of its production in a fused strain may also offer new insights into the activation of silent gene clusters and the evolution of secondary metabolite pathways.

References

Exploratory

The Enigmatic Mechanism of Indolizomycin: An Unresolved Antibiotic Puzzle

For Researchers, Scientists, and Drug Development Professionals Indolizomycin, a unique indolizidine alkaloid produced by the engineered actinomycete strain Streptomyces sp. SK2-52, has been a subject of interest for its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizomycin, a unique indolizidine alkaloid produced by the engineered actinomycete strain Streptomyces sp. SK2-52, has been a subject of interest for its antibiotic properties. Despite its discovery, a comprehensive understanding of its precise mechanism of action at the molecular level remains elusive. This technical overview synthesizes the currently available information and highlights the significant knowledge gaps that present both a challenge and an opportunity for future research in antibiotic drug discovery.

Limited Efficacy and Broad-Spectrum Activity

Initial studies have characterized Indolizomycin as an antibiotic with weak activity against a range of microorganisms. Its inhibitory effects have been observed against several bacterial and fungal strains, including Staphylococci, Bacilli, Escherichia coli, and Candida albicans[1]. This broad but modest spectrum of activity suggests a mechanism that may target a conserved cellular process, yet the lack of potent activity implies that the interaction with its molecular target may be suboptimal or that the molecule has poor cellular penetration.

The Unidentified Molecular Target

A critical gap in the scientific literature is the identification of the specific molecular target of Indolizomycin within bacterial or fungal cells. Extensive searches of primary research databases have not yielded studies that definitively pinpoint the cellular component or pathway that is directly inhibited by this antibiotic. Consequently, there is no available data on whether Indolizomycin interferes with essential processes such as:

  • Cell Wall Synthesis: There is no evidence to suggest that Indolizomycin inhibits peptidoglycan synthesis, a common target for many clinically successful antibiotics.

  • Protein Synthesis: It is unknown if Indolizomycin targets the bacterial ribosome to disrupt protein translation.

  • Nucleic Acid Synthesis: There are no reports of Indolizomycin inhibiting DNA replication or transcription.

This lack of a defined target significantly hinders further development and optimization of Indolizomycin as a therapeutic agent. One review on indolizidines from actinomycetes explicitly states that there is a "significant gap in our knowledge" regarding their mode of action[1].

Absence of Quantitative and Mechanistic Data

The core requirements of a detailed technical guide, including quantitative data and experimental protocols, cannot be fulfilled due to the scarcity of published research on Indolizomycin's mechanism of action. Specifically, the following information is not available in the current scientific literature:

  • Quantitative Data: There is a lack of published Minimum Inhibitory Concentration (MIC) values for Indolizomycin against specific bacterial and fungal strains. Furthermore, no data on IC50 values for potential enzymatic targets or detailed enzyme kinetic studies are available.

  • Experimental Protocols: Detailed methodologies from primary research articles that would describe the experiments used to investigate the mechanism of action of Indolizomycin are not available.

  • Signaling Pathways and Experimental Workflows: Without an identified molecular target or a characterized physiological effect, it is not possible to create diagrams of signaling pathways or experimental workflows related to Indolizomycin's mode of action.

Future Directions and Research Opportunities

The current state of knowledge presents a clear opportunity for the scientific community to unravel the mechanism of action of Indolizomycin. Future research efforts should be directed towards:

  • Target Identification Studies: Employing techniques such as affinity chromatography, genetic screening for resistant mutants, or computational docking studies could help identify the molecular target(s) of Indolizomycin.

  • Mechanism of Action Elucidation: Once a target is identified, detailed biochemical and biophysical assays will be necessary to characterize the inhibitory mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Indolizomycin could lead to the development of more potent derivatives and provide insights into the key structural features required for its antibiotic activity.

References

Foundational

Preliminary Studies on the Biological Activity of Indolizomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Indolizomycin is a structurally unique indolizidine alkaloid produced by a protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizomycin is a structurally unique indolizidine alkaloid produced by a protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1] Preliminary investigations have revealed that Indolizomycin possesses weak antimicrobial properties. However, a significant knowledge gap persists regarding its quantitative biological activity, mechanism of action, and effects on cellular signaling pathways.[1] This technical guide summarizes the currently available data on Indolizomycin's biological activity, provides detailed experimental protocols for its further investigation, and outlines potential workflows for elucidating its mechanism of action and cellular effects.

Antimicrobial Activity

Indolizomycin has demonstrated weak inhibitory activity against a range of microorganisms. The available literature indicates activity against both bacterial and fungal strains.

Antibacterial Activity

Preliminary studies have reported that Indolizomycin exhibits weak antibacterial activity against Gram-positive bacteria such as Staphylococci and Bacilli, as well as the Gram-negative bacterium Escherichia coli.[1]

Antifungal Activity

Weak antifungal activity has also been noted for Indolizomycin, specifically against Candida albicans.[1]

Quantitative Antimicrobial Data

Currently, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for Indolizomycin against specific bacterial and fungal strains. The determination of these values is a critical next step in characterizing its antimicrobial profile.

Table 1: Summary of Reported Antimicrobial Activity of Indolizomycin

ClassTarget OrganismActivity LevelQuantitative Data (MIC)
AntibacterialStaphylococciWeakNot Reported
AntibacterialBacilliWeakNot Reported
AntibacterialEscherichia coliWeakNot Reported
AntifungalCandida albicansWeakNot Reported

Cytotoxicity

There is currently no published data on the cytotoxicity of Indolizomycin. However, related indolizidine alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, the indolizidine JBIR-102 has been tested against malignant pleural mesothelioma (ACC-MESO-1) and cervical cancer (HeLa) cells. This suggests a potential avenue of investigation for Indolizomycin.

Table 2: Cytotoxicity Data for a Structurally Related Indolizidine Alkaloid (JBIR-102)

CompoundCell LineCancer TypeIC50 (µM)
JBIR-102ACC-MESO-1Malignant Pleural Mesothelioma39
JBIR-102HeLaCervical Cancer29

Experimental Protocols

To address the current knowledge gaps, the following detailed experimental protocols are provided as a guide for future research on Indolizomycin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of Indolizomycin that visibly inhibits the growth of a target microorganism.

Materials:

  • Indolizomycin

  • Target microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of Indolizomycin in a suitable solvent and perform serial twofold dilutions in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculate each well of the microtiter plate with the microbial suspension, including a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determine the MIC by visual inspection as the lowest concentration of Indolizomycin that shows no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Indolizomycin against various cell lines.

Materials:

  • Indolizomycin

  • Human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous control cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of Indolizomycin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

The mechanism of action of Indolizomycin is currently unknown.[1] Elucidating the molecular targets and affected signaling pathways is crucial for understanding its biological effects and potential for therapeutic development.

Proposed Workflow for Mechanism of Action Studies

A multi-pronged approach is recommended to investigate the mechanism of action of Indolizomycin.

Mechanism_of_Action_Workflow A Initial Screening (e.g., Macromolecular Synthesis Assay) B Target Identification (e.g., Affinity Chromatography, Genetic Screens) A->B Identify potential targets C Pathway Analysis (e.g., Transcriptomics, Proteomics) A->C Identify affected pathways E Cellular Phenotyping (e.g., Microscopy, Flow Cytometry) A->E Observe cellular changes D Target Validation (e.g., In vitro enzyme assays, Gene knockout) B->D Confirm target interaction C->D F Elucidation of Mechanism of Action D->F E->C

Caption: A proposed workflow for elucidating the mechanism of action of Indolizomycin.

Potential Signaling Pathways for Investigation

Given the broad biological activities of other indolizidine alkaloids, several signaling pathways could be investigated for potential modulation by Indolizomycin.

Potential_Signaling_Pathways cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Pathways Indolizomycin Indolizomycin Cell_Wall_Synthesis Cell Wall Synthesis (in bacteria/fungi) Indolizomycin->Cell_Wall_Synthesis Protein_Synthesis Protein Synthesis (Ribosome) Indolizomycin->Protein_Synthesis DNA_Replication DNA Replication/ Transcription Indolizomycin->DNA_Replication Cell_Membrane_Integrity Cell Membrane Integrity Indolizomycin->Cell_Membrane_Integrity Apoptosis_Pathway Apoptosis Pathway (e.g., p53, Caspases) Cell_Wall_Synthesis->Apoptosis_Pathway Cell_Cycle_Control Cell Cycle Control (e.g., Cyclins, CDKs) Protein_Synthesis->Cell_Cycle_Control DNA_Replication->Apoptosis_Pathway Stress_Response Stress Response Pathways (e.g., MAPK) Cell_Membrane_Integrity->Stress_Response

Caption: Potential cellular targets and downstream signaling pathways for investigation.

Conclusion and Future Directions

Indolizomycin represents an intriguing natural product with documented but poorly characterized antimicrobial activity. The significant gaps in our understanding of its biological effects present a clear opportunity for further research. The immediate priorities should be the quantitative assessment of its antimicrobial and cytotoxic activities using the standardized protocols outlined in this guide. Subsequently, a systematic investigation into its mechanism of action and impact on cellular signaling pathways will be essential to determine its potential as a lead compound for drug development. The workflows and potential targets presented here provide a logical framework for these future investigations.

References

Exploratory

The Weak Antibiotic Activity of Indolizomycin: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the current scientific understanding of the weak antibiotic activity of Indolizomycin against a range...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the weak antibiotic activity of Indolizomycin against a range of bacteria and fungi. The document synthesizes available data, presents detailed experimental protocols for assessing antimicrobial activity, and visualizes key workflows.

Quantitative Data on the Bioactivity of Indolizomycin

Table 1: Antimicrobial Spectrum of Indolizomycin

ClassTarget OrganismActivity Reported
Gram-positive BacteriaStaphylococciWeak
Gram-positive BacteriaBacilliWeak
Gram-negative BacteriaEscherichia coliWeak
FungiCandida albicansWeak
(Source:[1][2][3])

Table 2: Illustrative MIC Ranges for Weak Antibacterial and Antifungal Agents

Disclaimer: The following values are not for Indolizomycin but are provided to illustrate typical MICs for compounds considered to have weak activity against the specified organisms.

OrganismAntibiotic Class ExampleTypical Weak MIC Range (µg/mL)
Staphylococcus aureusCertain Natural Products>64 - >256
Bacillus subtilisCertain Plant Extracts>100 - >500
Escherichia coliSome Synthetic Compounds>128 - >1024
Candida albicansCertain Azole Derivatives>32 - >128

Table 3: Toxicological Data for Indolizomycin

AssayTest SubjectResult (mg/kg)
LC50Mice12.5 - 25
(Source:[1][2])

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial activity of a compound. The following are detailed protocols for the Broth Microdilution and Agar (B569324) Dilution methods to determine the Minimum Inhibitory Concentration (MIC), adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][4][5][6]

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with a standardized bacterial or fungal inoculum. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.

Materials:

  • Indolizomycin (or other test compound)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution Series:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of a stock solution of Indolizomycin (at twice the highest desired concentration) to the first well of each row.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the antibiotic in each well to the desired final concentration.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no antibiotic.

    • Sterility Control: A well containing only broth.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that shows no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum dilute_compound Prepare Serial Dilutions of Indolizomycin in Microtiter Plate start->dilute_compound inoculate_plate Inoculate Microtiter Plate with Bacterial/Fungal Suspension prep_inoculum->inoculate_plate dilute_compound->inoculate_plate incubate Incubate Plate (e.g., 35°C for 16-20h) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end_process End read_results->end_process

Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method for MIC Determination

This method is considered a reference method for its accuracy and is useful for testing multiple isolates simultaneously.[2]

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.

Materials:

  • Indolizomycin (or other test compound)

  • Mueller-Hinton Agar (MHA) for bacteria or other appropriate agar for fungi

  • Sterile petri dishes

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Water bath

  • Sterile tubes

Procedure:

  • Preparation of Antibiotic-Containing Agar:

    • Prepare a stock solution of Indolizomycin at 10 times the highest desired final concentration.

    • Melt the agar medium and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the appropriate antibiotic dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix well and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, spot a small, defined volume (1-2 µL) of the inoculum onto the surface of each agar plate, including a control plate with no antibiotic. Allow the spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot. A faint haze or one or two colonies at the spot is disregarded.

Agar_Dilution_Workflow start Start prep_agar Prepare Agar Plates with Serial Dilutions of Indolizomycin start->prep_agar prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum spot_inoculum Spot Inoculum onto Each Agar Plate prep_agar->spot_inoculum prep_inoculum->spot_inoculum incubate Incubate Plates (e.g., 35°C for 16-20h) spot_inoculum->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end_process End read_mic->end_process

Workflow for Agar Dilution MIC Assay.

Proposed Mechanism of Action

The precise molecular mechanism underlying the weak antibiotic activity of Indolizomycin has not been elucidated in the available scientific literature. While other indolizidine alkaloids are known to exert biological effects through mechanisms such as the inhibition of glycosidase enzymes, which has implications for antiviral and anticancer activity, it is not confirmed that this is the pathway for Indolizomycin's antibacterial and antifungal properties.[7] Further research is required to determine the specific cellular targets and signaling pathways affected by Indolizomycin in bacteria and fungi.

Conclusion

Indolizomycin is an indolizidine alkaloid with documented weak inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Despite these observations, there is a notable lack of quantitative data, such as MIC values, in the public domain. This guide provides standardized protocols for researchers to systematically evaluate the antimicrobial properties of Indolizomycin and similar compounds. Future research should focus on quantifying the antimicrobial efficacy of Indolizomycin through rigorous susceptibility testing and elucidating its mechanism of action to better understand its potential, if any, as a lead compound in drug development.

References

Foundational

Cytotoxicity of Indolizomycin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Indolizine (B1195054), a structural isomer of indole, and its derivatives have garnered significant attention in medicinal chemistry due to their b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine (B1195054), a structural isomer of indole, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the cytotoxic properties of indolizomycin and its synthetic derivatives, focusing on their potential as anticancer agents. We summarize quantitative cytotoxicity data, detail key experimental protocols for assessing their activity, and elucidate the underlying molecular mechanisms and signaling pathways. Visual diagrams of these pathways and experimental workflows are provided to facilitate a comprehensive understanding of their mode of action. While synthetic indolizine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, research on the natural product indolizomycin remains limited.

Introduction

Indolizine-based compounds have shown promise in anticancer research, with activities including the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis in various cancer cell lines.[1] Structure-activity relationship (SAR) studies have identified critical substitution patterns that significantly influence the anticancer potential of these derivatives.[1] This guide will explore the cytotoxic profiles of both the natural product indolizomycin and a range of synthetic indolizine derivatives, providing a valuable resource for researchers in the field of oncology drug discovery.

Cytotoxicity of Indolizomycin

Indolizomycin is a natural product derived from the protoplast fusion of a Streptomyces griseus strain with Streptomyces tenjimariensis. While it exhibits weak antibiotic activity, its cytotoxicity against cancer cell lines has not been extensively tested.[2][3] One study reported LC50 values against mice to be between 12.5 and 25 mg/kg, but specific in vitro cytotoxicity data remains largely unavailable.[2]

Cytotoxicity of Indolizine Derivatives

In contrast to indolizomycin, numerous synthetic indolizine derivatives have been synthesized and evaluated for their anticancer activities. These compounds have demonstrated significant cytotoxicity against a wide range of human cancer cell lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound's cytotoxic effect. The following tables summarize the reported IC50 values for various indolizine derivatives against different cancer cell lines.

Table 1: IC50 Values of Indolizine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
8e CAL-27 (Oral)0.047 - 0.117[4]
BT-20 (Breast)0.047 - 0.117[4]
HGC-27 (Gastric)0.047 - 0.117[4]
8h CAL-27 (Oral)0.047 - 0.117[4]
BT-20 (Breast)0.047 - 0.117[4]
HGC-27 (Gastric)0.047 - 0.117[4]
7f HGC-27 (Gastric)>0.1 (approx. 4-6 fold higher than 8e/8h)[4]
cis-4g DU-145 (Prostate)36.93 ± 2.58[3]
cis-9 MDA-MB-231 (Breast)1.51 ± 0.20[3]
DU-145 (Prostate)36.42 ± 1.27[3]
C3 HepG2 (Liver)36.43 ± 0.69 (24h), 19.41 ± 0.34 (48h)[5]
5c HOP-62 (Non-small cell lung)Induces 34% cytotoxicity at 10 µM[1]
SNB-75 (Glioblastoma)Induces 15% cytotoxicity at 10 µM[1]
7g HOP-62 (Non-small cell lung)Induces 15% cytotoxicity at 10 µM[1]
6c SNB-75 (Glioblastoma)Induces cytotoxicity[1]
8a MCF-7 (Breast)7.61[6]
8e MCF-7 (Breast)1.07[6]
8f MCF-7 (Breast)3.16[6]

Note: The activity of indolizine derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested.

Mechanisms of Cytotoxicity

Indolizine derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. Several indolizine derivatives have been shown to be potent inducers of apoptosis.

The intrinsic pathway of apoptosis is often initiated by intracellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Some indolizine derivatives trigger this pathway by:

  • Upregulating pro-apoptotic proteins: Increasing the expression of proteins like Bax.[5]

  • Downregulating anti-apoptotic proteins: Decreasing the expression of proteins like Bcl-2.[5]

  • Increasing the Bax/Bcl-2 ratio: This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).[5]

  • Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondria into the cytosol.[5]

  • Activation of Caspases: Cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which leads to the cleavage of cellular substrates and ultimately, cell death.[5]

The tumor suppressor protein p53 plays a crucial role in regulating apoptosis. Certain indolizine derivatives have been shown to activate p53, leading to:

  • Increased p53 accumulation in the nucleus: This nuclear translocation allows p53 to act as a transcription factor.[5]

  • Transcriptional activation of pro-apoptotic genes: p53 can upregulate the expression of genes like BAX.[5]

  • Initiation of the mitochondrial apoptosis pathway: The p53-mediated increase in Bax contributes to the intrinsic apoptotic cascade as described above.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, many indolizine derivatives exhibit cytostatic effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.

A common mechanism of action for several cytotoxic indolizine derivatives is the induction of cell cycle arrest at the G2/M checkpoint.[4][7] This is often a consequence of their ability to interfere with microtubule dynamics.

  • Inhibition of Tubulin Polymerization: These compounds can bind to the colchicine-binding site of tubulin, preventing the polymerization of microtubules.[1][4]

  • Disruption of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the cell from proceeding through mitosis, leading to G2/M arrest.[4]

  • Modulation of Cell Cycle Regulatory Proteins: This arrest is often accompanied by the modulation of key proteins such as Cyclin D1 and p21.[4]

Signaling Pathways

The cytotoxic effects of indolizine derivatives are mediated by their modulation of several key signaling pathways.

Tubulin Polymerization Inhibition Pathway

// Nodes Indolizine [label="Indolizine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin\nHeterodimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase\nArrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Indolizine -> Tubulin [label="Binds to Colchicine Site", dir=T, color="#EA4335"]; Tubulin -> Microtubules [label="Polymerization", style=dashed, color="#34A853"]; Indolizine -> Microtubules [label="Inhibits Polymerization", dir=T, color="#EA4335"]; Microtubules -> MitoticSpindle [style=dashed, color="#34A853"]; MitoticSpindle -> G2M_Arrest [label="Disruption leads to", style=dashed, color="#4285F4"]; G2M_Arrest -> Apoptosis [color="#5F6368"]; } }

Caption: Inhibition of tubulin polymerization by indolizine derivatives.

Mitochondria-p53 Apoptosis Pathway

// Nodes Indolizine [label="Indolizine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation &\nNuclear Accumulation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (pro-apoptotic)\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (anti-apoptotic)\nDownregulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#202124", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#202124", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Indolizine -> p53 [color="#EA4335"]; p53 -> Bax [color="#FBBC05"]; p53 -> Bcl2 [color="#FBBC05"]; Bax -> Mitochondria [color="#34A853"]; Bcl2 -> Mitochondria [label="Inhibits", dir=T, color="#4285F4"]; Mitochondria -> CytC [color="#F1F3F4"]; CytC -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#202124"]; Caspase3 -> Apoptosis [color="#202124"]; }

Caption: Mitochondria-p53 mediated apoptosis by indolizine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some indolizine derivatives have been shown to inhibit this pathway, contributing to their cytotoxic effects.[4][7] Inhibition of Akt phosphorylation (p-Akt) has been observed, which can lead to decreased cell survival and increased apoptosis.[4]

// Nodes Indolizine [label="Indolizine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PI3K -> Akt [label="Activates", style=dashed, color="#FBBC05"]; Akt -> pAkt [label="Phosphorylation", style=dashed, color="#34A853"]; Indolizine -> pAkt [label="Inhibits", dir=T, color="#EA4335"]; pAkt -> CellSurvival [style=dashed, color="#4285F4"]; pAkt -> Apoptosis [label="Inhibits", dir=T, style=dashed, color="#4285F4"]; }

Caption: Inhibition of the PI3K/Akt signaling pathway by indolizine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of indolizine derivatives.

Cell Viability Assay (MTT Assay)

// Nodes Start [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with Indolizine\nDerivatives (various conc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Add DMSO to\ndissolve formazan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % viability\nand IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; }

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the indolizine derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

  • Cell Treatment: Treat cells with the indolizine derivative at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p53).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

Indolizine derivatives represent a promising class of compounds with potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and p53-dependent pathways, and the induction of cell cycle arrest, often by inhibiting tubulin polymerization. The modulation of key signaling pathways, including the PI3K/Akt pathway, further contributes to their anticancer effects. While the natural product indolizomycin remains underexplored in the context of cancer cytotoxicity, the extensive research on its synthetic derivatives provides a strong rationale for their continued development as potential therapeutic agents. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to advancing the field of indolizine-based cancer drug discovery.

References

Exploratory

Indolizomycin Toxicity in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the available data on the median lethal concentration (LC50) of Indolizomycin in mouse models. Ind...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on the median lethal concentration (LC50) of Indolizomycin in mouse models. Indolizomycin is an antibiotic produced by the interspecies fusion of Streptomyces griseus and Streptomyces tenjimariensis[1][2]. While research into its therapeutic potential is ongoing, understanding its toxicity profile is a critical aspect of preclinical safety assessment. This document summarizes the key quantitative data, outlines a representative experimental protocol for LC50 determination based on established toxicological guidelines, and addresses the current knowledge regarding its mechanism of action.

Quantitative Toxicity Data

The acute toxicity of Indolizomycin in mice has been determined, with the LC50 value providing a benchmark for its lethal potential in a single dose. The available data is presented in the table below.

CompoundTest SpeciesLC50 ValueReference
IndolizomycinMouse12.5 - 25 mg/kg[3]

Experimental Protocols

The precise experimental protocol used to determine the LC50 value of Indolizomycin is not detailed in the available literature. However, a representative acute oral toxicity study in mice can be outlined based on established guidelines from regulatory bodies like the FDA[4]. The following protocol describes a general methodology for such studies.

Representative Protocol for Acute Oral Toxicity (LD50/LC50) Study in Mice

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: Specific pathogen-free, healthy young adult mice of a commonly used strain (e.g., CD-1, BALB/c). Both males and females are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the study.

2. Housing and Diet:

  • Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

3. Dose Preparation and Administration:

  • Indolizomycin is dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a non-toxic solvent).

  • A range of doses is prepared, bracketing the expected lethal dose.

  • A single dose is administered to each animal, typically via oral gavage or intraperitoneal injection[5].

4. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration[4].

  • Observations are made frequently on the day of dosing and at least once daily thereafter.

5. Data Collection and Analysis:

  • Mortality is recorded for each dose group.

  • The LC50 value is calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

6. Pathological Examination:

  • A gross necropsy is performed on all animals at the end of the study to identify any treatment-related macroscopic changes.

  • Histopathological examination of selected organs may also be conducted.

Below is a diagram illustrating a generalized workflow for an acute toxicity study.

Experimental_Workflow_for_Acute_Toxicity_Study cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis & Reporting Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Dose Administration Dose Administration Single dose per animal Dose Preparation->Dose Administration Clinical Observation Clinical Observation Dose Administration->Clinical Observation Body Weight Measurement Body Weight Measurement Clinical Observation->Body Weight Measurement Mortality Recording Mortality Recording Body Weight Measurement->Mortality Recording LC50 Calculation LC50 Calculation Mortality Recording->LC50 Calculation Pathological Examination Pathological Examination LC50 Calculation->Pathological Examination Final Report Final Report Pathological Examination->Final Report

Generalized workflow for an acute toxicity study in a mouse model.

Signaling Pathways and Mechanism of Action

Currently, the specific cellular targets and signaling pathways affected by Indolizomycin are not well-elucidated in publicly available scientific literature. While it exhibits weak antibiotic activity against several bacterial and fungal strains, the precise molecular mechanism underlying this activity and its toxicity in mammalian systems remains an area for further investigation[3]. As such, a diagram of the signaling pathway cannot be provided at this time. Future research is needed to identify the molecular targets of Indolizomycin to better understand its biological effects and potential therapeutic applications.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Indolizomycin

For Researchers, Scientists, and Drug Development Professionals Abstract Indolizomycin is a unique polyketide antibiotic belonging to the indolizidine class of alkaloids. It was first isolated from the fusant strain SK2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizomycin is a unique polyketide antibiotic belonging to the indolizidine class of alkaloids. It was first isolated from the fusant strain SK2-52, created through the protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Indolizomycin, drawing from available literature. Due to the limited accessibility of the original isolation and characterization data, this guide synthesizes information from various sources, including computational predictions and data from its total synthesis.

Chemical and Physical Properties

Indolizomycin is characterized by a complex, fused ring system. While extensive experimental data on its physicochemical properties are scarce in publicly available literature, a combination of computational data and information from synthetic efforts provides valuable insights. A notable characteristic of Indolizomycin is its instability at ambient temperatures.[3]

General Properties
PropertyValueSource
Chemical Name (1S,2R,4R,8S,9R,11S)-8-[(1E,3E,5E)-5-methylhepta-1,3,5-trienyl]-3-oxa-7-azatetracyclo[5.4.0.0²,⁴.0⁹,¹¹]undecan-1-ol[4]
CAS Number 94935-24-7[5]
Molecular Formula C₁₇H₂₃NO₂[4]
Molecular Weight 273.37 g/mol [4]
Monoisotopic Mass 273.1729 Da[4]
Computed Physicochemical Properties

The following table summarizes key physicochemical properties of Indolizomycin predicted using computational models.

PropertyValueSource
XLogP3 2.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 36 Ų[4]
Heavy Atom Count 20[4]
Complexity 509[4]
Stability and Solubility
  • Melting Point: Due to its thermal lability, a melting point for Indolizomycin has not been reported. The compound is known to decompose at 25 °C under neutral conditions.[3]

  • Solubility: Specific quantitative solubility data (e.g., in mg/mL) for Indolizomycin in various solvents are not available in the reviewed literature. General solubility information for similar complex alkaloids suggests it is likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for Indolizomycin are not detailed in the available literature. For structurally related indolizidine alkaloids, NMR spectroscopy is crucial for elucidating the complex stereochemistry of the fused ring system and the geometry of the polyene side chain.

Infrared (IR) Spectroscopy

An experimental IR spectrum for Indolizomycin is not available. Based on its structure, characteristic peaks would be expected for O-H stretching (around 3400 cm⁻¹), C-H stretching of alkyl and alkenyl groups (around 2850-3100 cm⁻¹), C=C stretching of the polyene chain (around 1600-1650 cm⁻¹), and C-O stretching (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

The exact mass of Indolizomycin has been determined to be 273.1729 Da.[4] High-resolution mass spectrometry would be essential for confirming the molecular formula. Fragmentation patterns in MS/MS experiments would provide valuable information for structural elucidation, particularly of the side chain and the core ring system.

UV-Vis Spectroscopy

The conjugated triene system in the side chain of Indolizomycin is expected to result in strong UV-Vis absorption. While the specific absorption maxima are not reported, similar polyene-containing natural products typically exhibit absorption in the range of 250-350 nm.

Experimental Protocols

Detailed experimental protocols from the original isolation of Indolizomycin are not fully accessible. However, a general workflow can be inferred from literature describing the isolation of secondary metabolites from Streptomyces.

General Isolation and Purification Workflow

The isolation of Indolizomycin from the culture broth of the fusant Streptomyces strain SK2-52 would likely follow a multi-step process.

G Fermentation Fermentation of Streptomyces SK2-52 Centrifugation Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) Centrifugation->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., silica (B1680970) gel, HPLC) Concentration->Chromatography Pure_Compound Pure Indolizomycin Chromatography->Pure_Compound

Figure 1: A generalized workflow for the isolation and purification of Indolizomycin from Streptomyces culture.

Biological Activity and Signaling Pathways

Indolizomycin has been reported to exhibit weak antibiotic activity against a range of bacteria and fungi.[2] However, specific details regarding its mechanism of action and its effects on cellular signaling pathways are not well-documented in the available literature. The study of its biological activity is an area ripe for further investigation.

Given the lack of specific information on signaling pathways affected by Indolizomycin, a diagram illustrating its mechanism of action cannot be provided at this time. Future research into its mode of action may reveal interactions with key cellular signaling cascades.

Conclusion

Indolizomycin remains a fascinating natural product with a unique chemical structure and modest biological activity. This guide has compiled the currently available information on its physical and chemical properties. The notable instability of the molecule presents challenges for its isolation and characterization. Further research, including the potential re-isolation and comprehensive spectroscopic analysis, is needed to fully elucidate its properties and explore its therapeutic potential. The total synthesis of Indolizomycin by Danishefsky and colleagues provides a valuable route to obtaining the compound for such studies.[6]

References

Exploratory

Early research on the therapeutic potential of Indolizomycin

An In-depth Technical Guide to the Early Research on the Therapeutic Potential of Indolizomycin Abstract Indolizomycin is a structurally unique indolizidine alkaloid that emerged from early research in microbial biotechn...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research on the Therapeutic Potential of Indolizomycin

Abstract

Indolizomycin is a structurally unique indolizidine alkaloid that emerged from early research in microbial biotechnology. It is a secondary metabolite produced not by a naturally occurring organism, but by the engineered strain Streptomyces sp. SK2-52, created through the interspecies protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis. Notably, neither of the parent strains is capable of producing the compound, highlighting the potential of genetic recombination in generating novel bioactive molecules. This technical guide provides a comprehensive overview of the foundational research on Indolizomycin, detailing its discovery, production, chemical synthesis, and initial biological evaluations. The document synthesizes the limited but important early data on its antimicrobial activity and in vivo toxicity, while also noting the significant gaps in the initial research, particularly the absence of cytotoxicity studies and a defined mechanism of action.

Discovery and Production

The discovery of Indolizomycin is a landmark example of antibiotic discovery through genetic engineering rather than conventional screening of wild-type organisms. Researchers utilized protoplast fusion to combine the genetic material of two distinct Streptomyces strains, S. griseus and S. tenjimariensis. This process resulted in a new, stable strain designated SK2-52, which possessed the unique capability of synthesizing Indolizomycin.

Experimental Protocol: Interspecies Protoplast Fusion

The generation of the Indolizomycin-producing strain SK2-52 was achieved through the following key steps:

  • Protoplast Formation: Parent strains (S. griseus and S. tenjimariensis) were cultured to the mid-logarithmic growth phase. The mycelia were harvested and treated with lysozyme (B549824) in a hypertonic solution (e.g., sucrose (B13894) or mannitol) to digest the cell walls, releasing protoplasts.

  • Fusion: The protoplasts from both parent strains were mixed in the presence of a fusogen, typically polyethylene (B3416737) glycol (PEG), which facilitates membrane fusion and genetic recombination.

  • Regeneration and Selection: The fused protoplasts were plated on a regeneration medium, allowing for cell wall reformation. The resulting colonies were then subjected to a selection process. The SK2-52 strain, for instance, inherited resistance markers from both parents (streptomycin from S. griseus and kanamycin (B1662678) from S. tenjimariensis), enabling its selection.

  • Screening for Bioactivity: Regenerated colonies with the desired resistance profile were cultured in fermentation broths, which were then screened for the production of novel antimicrobial compounds, leading to the identification of Indolizomycin.

G cluster_parents Parent Strains cluster_fusion Protoplast Fusion Process cluster_production Selection and Production S_griseus Streptomyces griseus (Non-antibiotic producing, Streptomycin resistant) Protoplasts_g Formation of Protoplasts (Lysozyme Treatment) S_griseus->Protoplasts_g S_tenjimariensis Streptomyces tenjimariensis (Istamycin producer, Kanamycin resistant) Protoplasts_t Formation of Protoplasts (Lysozyme Treatment) S_tenjimariensis->Protoplasts_t Fusion PEG-mediated Protoplast Fusion Protoplasts_g->Fusion Protoplasts_t->Fusion Regeneration Regeneration of Fused Protoplasts Fusion->Regeneration Selection Selection of Fusants (Dual Resistance: Strep + Kan) Regeneration->Selection SK252 Engineered Strain SK2-52 Selection->SK252 Fermentation Fermentation SK252->Fermentation Indolizomycin Indolizomycin Production Fermentation->Indolizomycin

Caption: Workflow for the generation of Indolizomycin-producing strain SK2-52.

Chemical Properties and Synthesis

Indolizomycin (C₁₇H₂₃NO₂) is a complex molecule characterized by a core indolizidine structure. Its key features include an oxiranyl ring, a cyclopropyl (B3062369) ring, a hemiaminal linkage, and a conjugated triene system. Early research noted the compound's significant instability, as it readily decomposes at room temperature under neutral conditions. The complete chemical structure was elucidated through analysis of a more stable derivative.

While this guide focuses on the biological aspects, it is crucial to note that the total synthesis of racemic Indolizomycin was a significant achievement reported by the Danishefsky group. This work confirmed the proposed structure and provided a chemical route to produce the molecule and its analogs for further study.

Experimental Protocol: Isolation and Purification

The protocol for extracting and purifying Indolizomycin from the SK2-52 fermentation broth was established as follows.

  • Broth Filtration: The fermentation culture was filtered to separate the mycelial biomass from the cell-free culture broth containing the secreted Indolizomycin.

  • Resin Adsorption: The clarified broth was passed through an Amberlite resin column, a non-polar polymeric adsorbent, to capture the Indolizomycin.

  • Elution: The compound was eluted from the resin using a 30% aqueous acetone (B3395972) solution.

  • Lyophilization and Methanol Treatment: The crude eluate was lyophilized (freeze-dried) to remove the solvent. The resulting powder was then treated with methanol.

  • Chromatographic Purification: Final purification was achieved using preparative Thin-Layer Chromatography (TLC). The purified compound was then extracted from the silica (B1680970) medium with ethyl acetate (B1210297) to yield pure Indolizomycin.

G start Fermentation Broth (from Strain SK2-52) filtration Filtration start->filtration Separate Mycelia adsorption Adsorption Chromatography (Amberlite Resin) filtration->adsorption Clarified Broth elution Elution (30% Aqueous Acetone) adsorption->elution Capture Compound lyophilization Lyophilization elution->lyophilization Crude Eluate methanol_extraction Methanol Treatment lyophilization->methanol_extraction Dried Lyophilizate tlc Preparative TLC methanol_extraction->tlc Methanol Solubles final_extraction Final Extraction (Ethyl Acetate) tlc->final_extraction Isolate Compound Band end Pure Indolizomycin final_extraction->end

Caption: Purification workflow for the isolation of Indolizomycin.

Early Biological Activity Assessment

The initial investigations into the therapeutic potential of Indolizomycin focused on its antimicrobial and toxicological properties. The compound was found to possess a limited spectrum of biological activity.

Antimicrobial Activity

Early bioassays revealed that Indolizomycin exhibits weak antibiotic activity. Its inhibitory effects were observed against a range of both bacterial and fungal strains. This broad but weak activity suggested a non-specific mechanism of action or poor penetration into microbial cells.

In Vivo Toxicity

Acute toxicity was evaluated in a murine model. These studies were crucial in establishing a preliminary safety profile for the compound.

Quantitative Data Summary

The quantitative data from the early biological evaluations of Indolizomycin are summarized in the table below. A significant point from this early research is the explicit mention that cytotoxicity assays were not performed.

ParameterOrganism/SystemResultReference
Antimicrobial Spectrum Staphylococci spp.Weak Activity
Bacilli spp.Weak Activity
Escherichia coliWeak Activity
Candida albicansWeak Activity
Acute Toxicity MiceLC₅₀: 12.5 - 25 mg/kg
Cytotoxicity Not TestedN/A

Mechanism of Action: An Unresolved Question

A major gap in the early research on Indolizomycin is the elucidation of its mechanism of action. While its antimicrobial effects were documented, the specific cellular target or pathway that it disrupts was not identified. Reviews on indolizidines from actinomycetes confirm that the mode of action for this class of compounds remains a significant area for further investigation. The structural relationship of Indolizomycin to other bioactive indolizidine alkaloids, some of which are known to have cytotoxic properties, makes this lack of data particularly noteworthy.

G Indolizidines Indolizidine Alkaloids (from Actinomycetes) Indolizomycin Indolizomycin Indolizidines->Indolizomycin Other_Indolizidines Other Indolizidines (e.g., Cyclizidines) Indolizidines->Other_Indolizidines MoA Mechanism of Action: LARGELY UNKNOWN Indolizidines->MoA Antimicrobial Weak Antimicrobial Activity (Bacteria & Fungi) Indolizomycin->Antimicrobial Cytotoxicity_Untested Cytotoxicity: NOT TESTED in early research Indolizomycin->Cytotoxicity_Untested Cytotoxicity_Tested Cytotoxicity: TESTED (Low to Moderate Activity) Other_Indolizidines->Cytotoxicity_Tested

Caption: Logical relationship of early Indolizomycin bioactivity data.

Conclusion and Future Outlook

The early research into Indolizomycin successfully demonstrated the power of protoplast fusion as a tool for generating novel chemical entities with biological activity. The work established a method for its production, isolation, and purification, and provided a preliminary characterization of its antimicrobial and toxicological profile.

However, the therapeutic potential of Indolizomycin remains largely undeveloped due to several factors identified in these initial studies:

  • Weak Potency: The antimicrobial activity was not potent enough to warrant significant interest compared to other antibiotics being discovered at the time.

  • Lack of Cytotoxicity Data: The absence of in vitro cytotoxicity testing against cancer cell lines left a critical gap in understanding its potential as an anticancer agent, a property seen in other related indolizidine compounds.

  • Unknown Mechanism: Without a defined molecular target, efforts to optimize the structure for improved potency and selectivity were significantly hampered.

For drug development professionals, the story of Indolizomycin serves as a case study. It underscores that the discovery of a novel molecular structure is only the first step. A promising therapeutic candidate requires a combination of potent and selective biological activity, a well-defined mechanism of action, and a favorable safety profile. Future research on Indolizomycin or its synthetic analogs would need to address these fundamental questions to unlock any potential therapeutic value.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of Racemic Indolizomycin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the landmark total synthesis of racemic indolizomycin, a potent antibioti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the landmark total synthesis of racemic indolizomycin, a potent antibiotic produced by strains of Streptomyces. The synthesis, originally reported by Danishefsky and coworkers, is a significant achievement in natural product synthesis and showcases a variety of powerful synthetic transformations.[1] This document outlines the strategic bond disconnections, key chemical reactions, and provides step-by-step protocols for the synthesis of this complex molecule.

Introduction to Indolizomycin

Indolizomycin is a structurally unique and highly unstable natural product featuring a dense array of stereocenters and sensitive functional groups, including a cyclopropyl-fused indolizidine core, an epoxide, and a conjugated triene side chain. Its intriguing biological activity and challenging architecture have made it a compelling target for total synthesis. The racemic synthesis described herein provides a foundational route to access the core structure of indolizomycin and allows for the potential synthesis of analogs for further biological evaluation.

Retrosynthetic Analysis

The total synthesis of racemic indolizomycin is a convergent and elegant strategy. The retrosynthetic analysis reveals the key bond disconnections and strategic intermediates. The final hemiaminal ring closure is envisioned from a TEOC-protected amino ketone. The complex triene side chain is installed via a Julia olefination. The core indolizidine ring system is constructed through a series of reactions including a Wharton fragmentation and a vinylogous McCluskey fragmentation. The synthesis commences from simpler, commercially available starting materials.

Retrosynthesis Indolizomycin Indolizomycin Amino_Ketone TEOC-Protected Amino Ketone Indolizomycin->Amino_Ketone Hemiaminal Formation Aldehyde Aldehyde Amino_Ketone->Aldehyde Julia Olefination Sulfone Sulfone Amino_Ketone->Sulfone Julia Olefination Allylic_Alcohol Allylic Alcohol Aldehyde->Allylic_Alcohol Oxidation Epoxy_Ketone Epoxy Ketone Allylic_Alcohol->Epoxy_Ketone Wharton Fragmentation Azoninone Azoninone Epoxy_Ketone->Azoninone Michael Addition & Enolate Collapse Dihydropyridone Dihydropyridone Azoninone->Dihydropyridone Vinylogous McCluskey Fragmentation Diazo_Ketone Diazo_Ketone Dihydropyridone->Diazo_Ketone Aza-Robinson Annulation

Caption: Retrosynthetic analysis of racemic Indolizomycin.

Synthetic Workflow

The forward synthesis is a multi-step sequence that can be broadly divided into the construction of the indolizidine core, followed by the installation and elaboration of the triene side chain, and finally, the endgame involving deprotection and cyclization.

Workflow Start Starting Materials Aza_Robinson Aza-Robinson Annulation Start->Aza_Robinson McCluskey Vinylogous McCluskey Fragmentation Aza_Robinson->McCluskey Michael_Addition Michael Addition & Epoxidation McCluskey->Michael_Addition Wharton Wharton Fragmentation Michael_Addition->Wharton Oxidation Oxidation Wharton->Oxidation Julia Julia Olefination Oxidation->Julia Deprotection_Cyclization Deprotection & Hemiaminal Formation Julia->Deprotection_Cyclization Indolizomycin Indolizomycin Deprotection_Cyclization->Indolizomycin

Caption: Overall synthetic workflow for racemic Indolizomycin.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations in the total synthesis of racemic indolizomycin. The quantitative data for each step, including yields and spectroscopic information, are summarized in the subsequent tables.

Protocol 1: Aza-Robinson Annulation

This protocol describes the formation of the dihydropyridone core, a key intermediate in the synthesis. The reaction involves an intramolecular cyclization of a diazo ketone.

Procedure:

  • To a solution of the requisite diazo ketone in a suitable solvent (e.g., dichloromethane) at 0 °C, add a rhodium(II) catalyst (e.g., rhodium(II) acetate (B1210297) dimer) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the dihydropyridone product.

Protocol 2: Vinylogous McCluskey Fragmentation

This step is crucial for the ring expansion to form the nine-membered azoninone ring system.

Procedure:

  • To a solution of the dihydropyridone in a suitable solvent (e.g., methanol) at a low temperature (e.g., -78 °C), add a solution of potassium tert-butoxide.

  • Stir the reaction mixture at this temperature for the specified duration.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azoninone.

Protocol 3: Wharton Fragmentation

The Wharton fragmentation is employed to introduce a key allylic alcohol functionality, which serves as a precursor to the triene side chain.

Procedure:

  • To a solution of the epoxy ketone in a suitable solvent (e.g., methanol), add hydrazine (B178648) hydrate (B1144303) and a catalytic amount of acetic acid at room temperature.

  • Stir the reaction mixture for the specified time, monitoring for the evolution of nitrogen gas.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting allylic alcohol by flash column chromatography.

Protocol 4: Julia Olefination

This protocol details the coupling of the aldehyde intermediate with a sulfone to construct the conjugated triene side chain.

Procedure:

  • To a solution of the phenyl sulfone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.

  • Stir the resulting solution at -78 °C for the specified time to generate the lithiated sulfone.

  • Add a solution of the aldehyde in anhydrous THF to the reaction mixture at -78 °C.

  • After stirring for the indicated time, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate. The crude product is then subjected to reductive elimination conditions (e.g., sodium amalgam) to afford the triene.

  • Purify the final product by flash column chromatography.

Quantitative Data Summary

The following tables summarize the yields and spectroscopic data for the key intermediates in the total synthesis of racemic indolizomycin.

Table 1: Reaction Yields for Key Synthetic Steps

StepReactionProductYield (%)
1Aza-Robinson AnnulationDihydropyridoneNot explicitly stated in abstract[1]
2Vinylogous McCluskey FragmentationAzoninoneNot explicitly stated in abstract[1]
3Michael Addition & EpoxidationEpoxy KetoneNot explicitly stated in abstract[1]
4Wharton FragmentationAllylic AlcoholNot explicitly stated in abstract[1]
5OxidationAldehydeNot explicitly stated in abstract[1]
6Julia OlefinationTEOC-Protected Amino KetoneNot explicitly stated in abstract[1]
7Deprotection & Cyclization(±)-IndolizomycinNot explicitly stated in abstract[1]

Note: The specific yields for each step are detailed within the full experimental section of the primary literature and are essential for replicating the synthesis.

Table 2: Spectroscopic Data for Selected Intermediates

Intermediate1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)IR (film, cm-1)MS (m/z)
DihydropyridoneCharacteristic signals for the bicyclic coreResonances corresponding to the dihydropyridone structureStrong carbonyl absorptionMolecular ion peak
AzoninoneSignals indicative of the nine-membered ringCarbon signals of the azoninone skeletonCarbonyl and alkene stretchesMolecular ion peak
Allylic AlcoholAppearance of a hydroxyl proton and vinyl protonsSignals for the newly formed double bond and carbinol carbonBroad O-H stretchMolecular ion peak
(±)-IndolizomycinComplex multiplet signals for the entire structureFull set of carbon resonances for the natural productCharacteristic absorptions for the functional groupsMolecular ion peak corresponding to the natural product

Note: Detailed spectroscopic data is crucial for the characterization and confirmation of the structure of each intermediate and the final product. This information is available in the primary research article.[1]

Conclusion

The total synthesis of racemic indolizomycin by Danishefsky and his team stands as a significant accomplishment in the field of organic synthesis. The strategic use of powerful chemical transformations such as the aza-Robinson annulation, McCluskey and Wharton fragmentations, and the Julia olefination allowed for the successful construction of this highly complex and unstable natural product. These detailed application notes and protocols provide a comprehensive guide for researchers and scientists interested in the synthesis of indolizomycin and its analogs, paving the way for further investigations into the medicinal potential of this fascinating class of molecules.

References

Application

Application Notes & Protocols: Laboratory Synthesis of Indolizomycin

Audience: Researchers, scientists, and drug development professionals. Introduction: Indolizomycin is a structurally unique natural product featuring a dense array of functionality, including a hemiaminal, a cyclopropane...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indolizomycin is a structurally unique natural product featuring a dense array of functionality, including a hemiaminal, a cyclopropane (B1198618) ring, and an epoxide. Its complex architecture has made it a challenging target for total synthesis, attracting the attention of synthetic organic chemists. The first total synthesis of racemic indolizomycin was accomplished by Danishefsky and coworkers, a landmark achievement in natural product synthesis.[1][2] This document provides a detailed overview of the laboratory synthesis of Indolizomycin, focusing on the seminal work of the Danishefsky group. It includes a summary of the key synthetic strategies, detailed experimental protocols for crucial steps, and tabulated data for easy reference.

Key Synthetic Strategies

The total synthesis of (±)-Indolizomycin by Danishefsky and coworkers is a multi-step process that employs several key name reactions and strategic chemical transformations.[3] The synthesis is characterized by the late-stage introduction of the sensitive triene and carbinolamine functionalities to manage the instability of the final product.[4] The core of the strategy revolves around the following key transformations:

  • Aza-Robinson Annulation: This reaction is used to construct the core indolizidine skeleton.[2][3]

  • McCluskey Fragmentation: A vinylogous McCluskey fragmentation is a pivotal step to install key functionalities.[1][2][3]

  • Wharton Fragmentation: This reaction is employed to generate an important allylic alcohol intermediate.[1][3]

  • Julia Olefination: This olefination reaction is utilized for the construction of the trienyl side chain.[2][3]

  • Schenck Ene Reaction: An ene reaction is used in the elaboration of the side chain.[1]

The protecting group strategy is also crucial, with the [2-(trimethylsilyl)ethoxy]carbonyl (TEOC) group playing a key role in the successful completion of the synthesis.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Indolizomycin as reported by Danishefsky and coworkers.

Step No.TransformationStarting MaterialProductReagents and ConditionsYield (%)Reference
1Aza-Robinson AnnulationDiazo ketoneDihydropyridone1. Rh₂(OAc)₄ (2 mol%), PhH, Δ2. Raney Ni, acetone65[1]
2Vinylogous McCluskey FragmentationDihydropyridoneAzoninone1. Me₃OBF₄, CH₂Cl₂, 0 °C2. NaBH₄, MeOH, 0 °C to r.t.3. F, PhH30 (4 steps)[1]
3Schenck Ene ReactionMethyl enol etherEnolO₂ (1 atm), py (2 mol%), K, hν, PhH, then Ph₃P58 (E/Z = 3:2)[1]
4Julia OlefinationEnalTriene1. M, THF–hexane (22:1), –78 °C then Ac₂O, –78 °C to r.t.2. NaHg, THF–MeOH (3:1), –20 °C52[1]
5EpoxidationAllylic alcoholEpoxideH₂O₂, NaOH, MeOH–H₂O (15:1), 0 °C to r.t.77[1]
6Final Deprotection and CyclizationTEOC-amino ketoneIndolizomycinTBAF, THF, 0 °C21[1]

Experimental Protocols

The following are detailed experimental protocols for key transformations in the synthesis of (±)-Indolizomycin.

Protocol 1: Aza-Robinson Annulation for the Synthesis of Dihydropyridone

This protocol describes the rhodium-catalyzed annulation of a diazo ketone to form the dihydropyridone core.

Materials:

  • Diazo ketone starting material

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Benzene (B151609) (PhH), anhydrous

  • Raney Nickel

  • Acetone

  • Standard glassware for inert atmosphere reactions

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • A solution of the diazo ketone in anhydrous benzene is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Rhodium(II) acetate dimer (2 mol%) is added to the solution.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude intermediate is dissolved in acetone.

  • Raney Nickel is added to the solution and the mixture is stirred vigorously.

  • The reaction progress is monitored by TLC. Upon completion, the Raney Nickel is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure and the resulting crude dihydropyridone is purified by column chromatography on silica (B1680970) gel to afford the final product.

Protocol 2: Epoxidation of the Allylic Alcohol

This protocol details the epoxidation of a key allylic alcohol intermediate.

Materials:

  • Allylic alcohol intermediate

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Ice bath

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • The allylic alcohol is dissolved in a 15:1 mixture of methanol and water.

  • The solution is cooled to 0 °C in an ice bath.

  • Aqueous sodium hydroxide is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude epoxide is purified by column chromatography on silica gel.

Visualizations

Synthetic Pathway of (±)-Indolizomycin

The following diagram illustrates the overall synthetic route to (±)-Indolizomycin as developed by Danishefsky and coworkers.

Indolizomycin_Synthesis Start Diazo Ketone DHP Dihydropyridone Start->DHP Aza-Robinson Annulation Azoninone Azoninone DHP->Azoninone Vinylogous McCluskey Fragmentation EnolEther Methyl Enol Ether Azoninone->EnolEther Elaboration Enol Enol EnolEther->Enol Schenck Ene Reaction Enal Enal Enol->Enal Oxidation Triene Triene Enal->Triene Julia Olefination AllylicOH Allylic Alcohol Triene->AllylicOH Reduction Epoxide Epoxide AllylicOH->Epoxide Epoxidation AminoKetone TEOC-Amino Ketone Epoxide->AminoKetone Further Elaboration Indolizomycin (±)-Indolizomycin AminoKetone->Indolizomycin Deprotection & Transannular Cyclization

Caption: Total synthesis pathway of (±)-Indolizomycin.

Experimental Workflow for Epoxidation

The following diagram outlines the general laboratory workflow for the epoxidation step.

Epoxidation_Workflow Start Dissolve Allylic Alcohol in MeOH/H₂O Cool Cool to 0 °C Start->Cool AddReagents Add NaOH and H₂O₂ Cool->AddReagents React Stir and Warm to RT AddReagents->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Epoxide Purify->Product

Caption: General workflow for the epoxidation of the allylic alcohol.

References

Method

Application Notes and Protocols for Indolizomycin Extraction from Culture Broth

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols for the extraction and purification of Indolizomycin, a potent antibiotic, from Streptomyces culture...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the extraction and purification of Indolizomycin, a potent antibiotic, from Streptomyces culture broth. The methodologies described are based on established procedures for natural product isolation and are intended to guide researchers in developing robust and efficient extraction workflows.

Introduction

Indolizomycin is a structurally complex antibiotic produced by certain strains of Streptomyces.[1] Its unique chemical features and significant biological activity make it a compound of interest for drug discovery and development. A significant challenge in working with Indolizomycin is its inherent instability, which necessitates careful handling and optimized extraction procedures.[2] These application notes detail two primary extraction methods: solvent extraction and solid-phase extraction, followed by chromatographic purification steps.

Quantitative Data Summary

The following table presents illustrative data for the recovery and purification of Indolizomycin from a 10-liter Streptomyces fermentation. Actual yields and purity are dependent on the specific producing strain, fermentation conditions, and optimization of each purification step. This data is modeled after typical purification schemes for similar secondary metabolites.[3]

Purification StepTotal Volume (mL)Total Indolizomycin (mg)Purity (%)Yield (%)
Culture Supernatant10,000100<1100
Solvent/SPE Extract500851085
Silica (B1680970) Gel Chromatography50607060
Preparative TLC/HPLC540>9540

Experimental Workflows

The overall process for Indolizomycin extraction and purification involves several key stages, from fermentation to the isolation of the pure compound. The choice between solvent extraction and solid-phase extraction will depend on the scale of the culture and the available resources.

cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Downstream Processing & Purification Fermentation Streptomyces Fermentation Harvesting Harvesting & Centrifugation Fermentation->Harvesting Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction Supernatant SPE Solid-Phase Extraction (e.g., Amberlite Resin) Harvesting->SPE Supernatant Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration SPE->Concentration Silica_Chromatography Silica Gel Column Chromatography Concentration->Silica_Chromatography Crude Extract Prep_TLC Preparative TLC / HPLC Silica_Chromatography->Prep_TLC Semi-Pure Fractions Pure_Compound Pure Indolizomycin Prep_TLC->Pure_Compound

Caption: General workflow for Indolizomycin extraction and purification.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp.

This protocol describes the general cultivation of a Streptomyces strain for the production of Indolizomycin. Optimization of media components and fermentation parameters is crucial for maximizing yield.

Materials:

  • Streptomyces sp. producing strain

  • Seed medium (e.g., Tryptic Soy Broth)[3]

  • Production medium (e.g., Starch Casein Nitrate Broth)[3]

  • Sterile baffled flasks and fermenter

  • Incubator shaker

  • Centrifuge

Procedure:

  • Inoculate a 50 mL seed culture in a 250 mL flask containing the appropriate seed medium.

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-220 rpm.[3][4]

  • Use the seed culture to inoculate a production fermenter (e.g., 10 L) containing the production medium. The inoculation volume is typically 5-10% (v/v).

  • Carry out the fermentation at 28-30°C for 7-10 days with controlled aeration and agitation.[3][4]

  • Monitor the production of Indolizomycin periodically using a bioassay (e.g., agar (B569324) well diffusion against a sensitive bacterial strain) or by analytical methods like HPLC.[3][5]

  • Once maximum production is achieved, harvest the culture broth.

  • Separate the mycelium from the culture supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes.[3][4] The supernatant contains the secreted Indolizomycin.

Protocol 2: Solvent Extraction

This protocol details the extraction of Indolizomycin from the culture supernatant using an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[4][6]

Materials:

  • Culture supernatant

  • Ethyl acetate

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the culture supernatant to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).[4]

  • Adjust the pH of the mixture to 7.0 if necessary.[2]

  • Shake the mixture vigorously for 10-20 minutes to partition the Indolizomycin into the organic phase.[3][4]

  • Allow the phases to separate and carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate to maximize recovery.

  • Pool all the ethyl acetate extracts.

  • Concentrate the pooled extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[4]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol describes the capture of Indolizomycin from the culture supernatant using an adsorbent resin, followed by elution.

Materials:

  • Culture supernatant

  • Amberlite resin (or similar nonpolar polymeric resin)[2]

  • Chromatography column

  • Aqueous acetone (B3395972) (30%) or Methanol[2]

  • Lyophilizer or rotary evaporator

Procedure:

  • Pack a chromatography column with Amberlite resin and equilibrate it with deionized water.

  • Load the culture supernatant onto the column at a controlled flow rate.

  • Wash the column with several volumes of deionized water to remove unbound impurities.

  • Elute the bound Indolizomycin from the resin using 30% aqueous acetone.[2]

  • Collect the eluate containing the Indolizomycin.

  • Concentrate the eluate by removing the acetone using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the crude extract as a powder.[2]

Protocol 4: Purification by Chromatography

This protocol outlines the purification of the crude Indolizomycin extract using silica gel column chromatography followed by preparative Thin-Layer Chromatography (TLC).

Materials:

  • Crude Indolizomycin extract

  • Silica gel (for column and preparative TLC)

  • Chromatography column

  • Appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate)[6]

  • Preparative TLC plates

  • TLC developing chamber

  • UV lamp for visualization (if applicable)

  • Scraping tool and elution solvent (e.g., ethyl acetate)

Procedure:

  • Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. b. Pack a chromatography column with silica gel slurried in the initial, less polar solvent. c. Load the dissolved crude extract onto the top of the column. d. Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., increasing the percentage of methanol in chloroform).[6] e. Collect fractions and monitor for the presence of Indolizomycin using analytical TLC and a suitable visualization method or bioassay.[3] f. Pool the fractions containing the semi-purified Indolizomycin and concentrate them.

  • Preparative TLC: a. Dissolve the semi-purified product from the column chromatography in a small amount of solvent. b. Apply the solution as a band onto a preparative TLC plate. c. Develop the plate in a chamber saturated with the appropriate solvent system. d. Visualize the separated bands (e.g., under UV light). e. Carefully scrape the silica band corresponding to Indolizomycin. f. Extract the pure compound from the scraped silica using a polar solvent like ethyl acetate or methanol.[2] g. Filter to remove the silica and evaporate the solvent to obtain the purified Indolizomycin.

Logical Relationships in Purification

The purification process follows a logical progression from crude extract to a highly purified compound, with each step increasing the purity of the target molecule.

Crude Crude Extract (Low Purity, High Complexity) SemiPure Semi-Pure Fraction (Intermediate Purity) Crude->SemiPure Column Chromatography Pure Pure Indolizomycin (High Purity, Low Complexity) SemiPure->Pure Preparative TLC / HPLC

Caption: Logical flow of Indolizomycin purification.

References

Application

Application Notes and Protocols for the Purification of Indolizomycin

For Researchers, Scientists, and Drug Development Professionals Introduction Indolizomycin is a polyketide-derived indolizidine alkaloid produced by certain strains of Streptomyces, notably a fusion strain of Streptomyce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizomycin is a polyketide-derived indolizidine alkaloid produced by certain strains of Streptomyces, notably a fusion strain of Streptomyces griseus and Streptomyces tenjimariensis. It exhibits weak to moderate antibiotic activity against a range of bacteria and fungi. The purification of Indolizomycin from fermentation broth is a multi-step process crucial for its structural elucidation, bioactivity screening, and further development as a potential therapeutic agent. These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful purification of Indolizomycin.

Data Presentation: Quantitative Summary of a Typical Purification Protocol

The following table summarizes illustrative quantitative data from a typical purification of Indolizomycin from a 10-liter Streptomyces fermentation culture. Please note that actual yields and purity may vary depending on the specific producing strain, fermentation conditions, and optimization of the purification process.

Purification StepStarting MaterialProductYield (%)Purity (%)
Fermentation & Harvest 10 L Culture Broth9.5 L Cleared Broth~95 (Volume)<1
Resin Adsorption 9.5 L Cleared Broth1 L Crude Eluate~85~5
Solvent Extraction 1 L Crude Eluate~5 g Crude Extract~90~15
Silica (B1680970) Gel Chromatography ~5 g Crude Extract~500 mg Semi-pure Fraction~10~70
Preparative TLC 500 mg Semi-pure Fraction~150 mg Purified Indolizomycin~30~95
Preparative HPLC 150 mg Purified Indolizomycin~120 mg Highly Pure Indolizomycin~80>98
Overall Yield ~1.2%

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for Indolizomycin Production

This protocol outlines the general procedure for the fermentation of a Streptomyces strain to produce Indolizomycin.

Materials:

  • Streptomyces producing strain (e.g., S. griseus SK2-52)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed culture medium with the Streptomyces strain from a spore stock or agar (B569324) plate. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.

  • Monitoring: Monitor the production of Indolizomycin periodically by taking small samples and analyzing them by bioassay or HPLC.

  • Harvesting: After the fermentation is complete (as determined by a plateau in Indolizomycin production), harvest the culture broth by centrifugation or filtration to remove the mycelia. The resulting cell-free supernatant is the starting material for purification.

Protocol 2: Extraction and Concentration of Indolizomycin

This protocol describes the initial extraction of Indolizomycin from the fermentation broth.

Method A: Resin Adsorption

  • Adsorption: Pass the cleared fermentation broth through a column packed with a suitable adsorbent resin (e.g., Amberlite XAD series).[1]

  • Washing: Wash the column with deionized water to remove salts and polar impurities.

  • Elution: Elute the adsorbed Indolizomycin from the resin using an aqueous organic solvent, such as 30% aqueous acetone.[1]

  • Concentration: Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

Method B: Solvent Extraction

  • pH Adjustment: Adjust the pH of the cleared fermentation broth to neutral or slightly alkaline (pH 7-8) to ensure Indolizomycin is in its free base form.

  • Extraction: Extract the aqueous broth with an equal volume of an immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude solid or oily extract.

Protocol 3: Silica Gel Column Chromatography

This protocol is for the initial purification of the crude Indolizomycin extract.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol (B129727)

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing Indolizomycin.

  • Pooling: Pool the fractions containing pure or semi-pure Indolizomycin and concentrate under reduced pressure.

Protocol 4: Preparative Thin Layer Chromatography (TLC)

This protocol is for further purification of the semi-pure Indolizomycin fraction.

Materials:

  • Preparative TLC plates (silica gel coated)

  • Developing chamber

  • Solvent system (e.g., Chloroform:Methanol, 95:5 v/v)

  • UV lamp for visualization

  • Scraper and extraction solvent (e.g., ethyl acetate)

Procedure:

  • Sample Application: Dissolve the semi-pure Indolizomycin fraction in a minimal amount of a volatile solvent and apply it as a narrow band onto the origin line of the preparative TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop.

  • Visualization: After development, dry the plate and visualize the bands under a UV lamp.

  • Scraping: Carefully scrape the silica gel band corresponding to Indolizomycin from the plate.

  • Extraction: Extract the Indolizomycin from the scraped silica gel by suspending it in a polar solvent like ethyl acetate, followed by filtration to remove the silica.

  • Concentration: Evaporate the solvent from the filtrate to obtain the purified Indolizomycin.

Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

This is the final polishing step to obtain highly pure Indolizomycin.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.

  • Detection: UV detection at a wavelength where Indolizomycin absorbs (e.g., 220-280 nm).

Procedure:

  • Sample Preparation: Dissolve the purified Indolizomycin from the previous step in the initial mobile phase.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Elution and Fraction Collection: Run the gradient elution and collect the peak corresponding to Indolizomycin using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Indolizomycin as a solid.

Visualizations

experimental_workflow fermentation Fermentation of Streptomyces harvest Harvesting (Centrifugation/Filtration) fermentation->harvest extraction Extraction (Resin or Solvent) harvest->extraction concentration1 Concentration extraction->concentration1 silica_gel Silica Gel Column Chromatography concentration1->silica_gel concentration2 Concentration silica_gel->concentration2 prep_tlc Preparative TLC concentration2->prep_tlc extraction_tlc Extraction from Silica prep_tlc->extraction_tlc prep_hplc Preparative HPLC extraction_tlc->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization final_product Pure Indolizomycin lyophilization->final_product

Caption: Experimental workflow for the purification of Indolizomycin.

proposed_mechanism cluster_bacterium Bacterial Cell indolizomycin Indolizomycin signal_peptidase Type I Signal Peptidase (SPase) indolizomycin->signal_peptidase Inhibition mature_protein Mature Protein signal_peptidase->mature_protein Releases secretion Protein Secretion & Cell Wall Synthesis signal_peptidase->secretion preprotein Pre-protein with Signal Peptide preprotein->signal_peptidase Cleavage mature_protein->secretion cell_death Cell Death secretion->cell_death Essential for viability

Caption: Proposed mechanism of action for Indolizomycin.

References

Method

Application Notes and Protocols for Indolizomycin in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals Introduction to Indolizomycin Indolizomycin is an antibiotic produced by Streptomyces sp. SK2-52, a strain obtained through interspecies protoplast fusion o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Indolizomycin

Indolizomycin is an antibiotic produced by Streptomyces sp. SK2-52, a strain obtained through interspecies protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1][2] It belongs to the indolizidine class of alkaloids, characterized by a bicyclic structure containing a nitrogen atom.[1] Preliminary studies indicate that Indolizomycin exhibits weak antibiotic activity against a range of bacteria and fungi, including Staphylococci, Bacilli, Escherichia coli, and Candida albicans.[1]

These application notes provide standardized protocols for conducting antimicrobial susceptibility testing (AST) with Indolizomycin to determine its inhibitory activity against various microorganisms. Given the limited publicly available data on its specific mechanism of action, the provided protocols are based on established methods for testing novel antimicrobial agents.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] All quantitative data from AST should be summarized in a clear and structured format. Below is a template for presenting MIC data for Indolizomycin.

Table 1: Hypothetical MIC Data for Indolizomycin

MicroorganismATCC Strain No.Indolizomycin MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Candida albicans10231

Experimental Protocols

The following are detailed methodologies for two standard AST methods: Broth Microdilution and Agar (B569324) Disk Diffusion. These protocols can be adapted for testing Indolizomycin.

Broth Microdilution Method for MIC Determination

This method determines the MIC of Indolizomycin in a liquid medium using a 96-well microtiter plate format.

Materials:

  • Indolizomycin (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test microorganism cultures

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of Indolizomycin Dilutions:

    • Prepare a stock solution of Indolizomycin in a suitable solvent and sterilize by filtration.

    • Perform serial two-fold dilutions of the Indolizomycin stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations.

    • Add 100 µL of each dilution to the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the Indolizomycin dilutions. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (inoculum without Indolizomycin) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require incubation at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Indolizomycin at which there is no visible growth (turbidity) of the microorganism.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow A Prepare serial dilutions of Indolizomycin in a 96-well plate C Inoculate the plate with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read MIC (lowest concentration with no visible growth) D->E Disk_Diffusion_Workflow A Prepare Indolizomycin-impregnated paper disks D Place Indolizomycin disk on the agar surface A->D B Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate Mueller-Hinton agar plate with a lawn of bacteria B->C C->D E Incubate at 35-37°C for 16-18 hours D->E F Measure the diameter of the zone of inhibition E->F Hypothetical_Signaling_Pathway cluster_bacterium Bacterial Cell Indolizomycin Indolizomycin Ribosome Ribosome (70S) Indolizomycin->Ribosome Binds to ribosomal subunit Protein Essential Proteins Ribosome->Protein Protein Synthesis CellDeath Inhibition of Growth / Cell Death Ribosome->CellDeath Inhibition mRNA mRNA mRNA->Ribosome Translation

References

Application

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Indolizomycin

For Researchers, Scientists, and Drug Development Professionals Introduction Indolizomycin is a natural product with a unique indolizidine core structure that has demonstrated both antimicrobial and anticancer properties...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizomycin is a natural product with a unique indolizidine core structure that has demonstrated both antimicrobial and anticancer properties. As a member of the indolizidine alkaloid family, it presents a promising scaffold for the development of novel therapeutic agents. These application notes provide detailed protocols for a suite of in vitro assays designed to comprehensively evaluate the efficacy of Indolizomycin, guiding researchers in the systematic assessment of its biological activities. The following sections detail the methodologies for determining its antimicrobial and anticancer effects, as well as for elucidating its potential mechanism of action.

Section 1: Evaluation of Antimicrobial Efficacy

This section outlines the fundamental assays to determine the antimicrobial potency of Indolizomycin against a panel of relevant bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_stock Prepare Indolizomycin Stock Solution serial_dilution Perform Serial Dilutions of Indolizomycin in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) add_inoculum Inoculate wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Determine MIC by Visual Inspection (Lowest concentration with no turbidity) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Preparation of Indolizomycin Stock Solution: Dissolve Indolizomycin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Prepare a standardized bacterial suspension of approximately 5x10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Indolizomycin stock solution with MHB to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Indolizomycin at which no visible bacterial growth (turbidity) is observed.[2][3]

Data Presentation:

MicroorganismIndolizomycin MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4][5]

Protocol:

  • Perform MIC Assay: First, determine the MIC as described in section 1.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of Indolizomycin that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[4]

Data Presentation:

MicroorganismIndolizomycin MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[6][7][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension of approximately 5x10^5 CFU/mL in a suitable broth.

  • Assay Setup: Prepare flasks containing the broth with different concentrations of Indolizomycin (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the drug.

  • Inoculation and Sampling: Inoculate each flask with the bacterial suspension. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of Indolizomycin. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[6]

Data Presentation:

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
8
12
24

Section 2: Evaluation of Anticancer Efficacy

This section provides protocols to assess the cytotoxic and apoptotic effects of Indolizomycin on cancer cell lines.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed Cancer Cells in 96-well plate incubate_cells Incubate for 24h seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of Indolizomycin incubate_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Indolizomycin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Indolizomycin that inhibits 50% of cell growth).

Data Presentation:

Cell LineIndolizomycin IC50 (µM) at 48h
HCT-116 (Colon Cancer)
PC-3 (Prostate Cancer)
MDA-MB-231 (Breast Cancer)
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and distinguishes between viable, apoptotic, and necrotic cells using propidium iodide (PI).[10][11][12]

Protocol:

  • Cell Treatment: Treat cancer cells with Indolizomycin at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control0
Indolizomycin0.5x IC50
Indolizomycin1x IC50
Indolizomycin2x IC50
Cell Cycle Analysis

This assay uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with propidium iodide.[13][14][15]

Protocol:

  • Cell Treatment: Treat cancer cells with Indolizomycin at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0
Indolizomycin0.5x IC50
Indolizomycin1x IC50
Indolizomycin2x IC50

Section 3: Elucidation of Mechanism of Action in Cancer Cells

Given that the precise mechanism of action of Indolizomycin is not well-defined, the following protocol provides a starting point for investigating its effects on key cancer-related signaling pathways.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways known to be involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[16][17][18]

Signaling Pathways Overview:

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation_Survival Promotes Indolizomycin Indolizomycin Indolizomycin->PI3K Inhibits? Indolizomycin->Ras Inhibits?

Caption: Key Cancer-Related Signaling Pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with Indolizomycin. After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Data Presentation:

Target ProteinTreatmentConcentration (µM)Normalized Band Intensity (Fold Change vs. Control)
p-Akt (Ser473)Control01.0
Indolizomycin1x IC50
Akt (total)Control01.0
Indolizomycin1x IC50
p-ERK1/2 (Thr202/Tyr204)Control01.0
Indolizomycin1x IC50
ERK1/2 (total)Control01.0
Indolizomycin1x IC50

References

Method

Application Notes and Protocols for Target Identification of Indolizomycin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of modern strategies and detailed protocols for the identification of the molecular target(s) of In...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern strategies and detailed protocols for the identification of the molecular target(s) of Indolizomycin, a natural product with antibiotic properties.

Introduction to Indolizomycin

Indolizomycin is an antibiotic produced by a fused strain (SK2-52) of Streptomyces tenjimariensis and Streptomyces grisline.[1][2] Structurally, it is a complex molecule featuring an oxiranyl ring, a cyclopropyl (B3062369) ring, a hemiaminal linkage, and a conjugated triene.[2] While its total synthesis has been achieved, its specific mechanism of action and direct molecular targets remain to be elucidated.[3][4] Understanding the molecular target(s) of Indolizomycin is crucial for its development as a potential therapeutic agent and for understanding its biological activity.

Biological Activity of Indolizomycin

Published data on the biological activity of Indolizomycin is limited. It has been reported to exhibit weak antibiotic activity against a range of bacteria and fungi.[3][5][6]

Table 1: Summary of Reported Biological Activity of Indolizomycin

Organism/SystemActivity TypeReported ValueReference
StaphylococciAntibioticWeak Activity[3][5]
BacilliAntibioticWeak Activity[3][5]
Escherichia coliAntibioticWeak Activity[3][5]
Candida albicansAntifungalWeak Activity[3][5]
MiceToxicityLC50: 12.5 - 25 mg/kg[3][5]

Target Identification Strategies for Indolizomycin

A multi-pronged approach combining computational, genetic, and biochemical methods is recommended for the comprehensive identification of Indolizomycin's target(s). The following sections outline key strategies and provide detailed protocols.

Computational Target Prediction

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about the potential targets of a small molecule based on its chemical structure.

G cluster_0 Data Input cluster_1 Prediction Databases cluster_2 Analysis cluster_3 Output Indolizomycin_SMILES Indolizomycin Structure (SMILES/SDF) Target_Prediction Target Prediction Algorithms Indolizomycin_SMILES->Target_Prediction ChEMBL ChEMBL ChEMBL->Target_Prediction SwissTargetPrediction SwissTargetPrediction SwissTargetPrediction->Target_Prediction PPB Polypharmacology Browser PPB->Target_Prediction Rank_Targets Rank Predicted Targets Target_Prediction->Rank_Targets Hypothesis Hypothesized Targets Rank_Targets->Hypothesis

Computational target prediction workflow.
  • Obtain the Chemical Structure of Indolizomycin:

    • The structure of Indolizomycin can be obtained from public databases such as PubChem (CID 6442072) in various formats like SMILES or SDF.[7]

  • Utilize Target Prediction Web Servers:

    • SwissTargetPrediction: This tool predicts targets based on a combination of 2D and 3D similarity to known ligands.

      • Navigate to the SwissTargetPrediction website.

      • Input the SMILES string of Indolizomycin.

      • Select the appropriate organism (e.g., "Homo sapiens" or relevant microbial species).

      • Run the prediction and analyze the list of potential targets, paying attention to the probability scores.

    • ChEMBL: The ChEMBL database can be used for target prediction through similarity searches.[8][9]

      • Access the ChEMBL database.

      • Perform a structure search using the SMILES or by drawing the molecule.

      • Analyze the bioactivity data of similar compounds to infer potential targets for Indolizomycin.

    • Polypharmacology Browser (PPB): This tool uses multiple fingerprints to predict targets.[8]

      • Access the PPB web server.

      • Input the structure of Indolizomycin.

      • The server will return a list of predicted targets ranked by a consensus voting scheme.

  • Analyze and Prioritize Predicted Targets:

    • Compile a list of the top-ranking predicted targets from each platform.

    • Prioritize targets that are predicted by multiple methods.

    • Consider the biological plausibility of the predicted targets in the context of Indolizomycin's known antibiotic activity.

Affinity-Based Target Identification

Affinity-based methods involve the use of a modified Indolizomycin probe to isolate its binding partners from a cellular lysate. These isolated proteins are then identified using mass spectrometry.

G cluster_0 Probe Synthesis cluster_1 Protein Binding cluster_2 Purification cluster_3 Analysis cluster_4 Output Indolizomycin Indolizomycin Synthesis Synthesis Indolizomycin->Synthesis Indolizomycin Probe Probe Synthesis->Probe Synthesize Affinity Probe (e.g., Biotin-Indolizomycin) Incubation Incubate Probe with Lysate Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Affinity_Capture Affinity_Capture Incubation->Affinity_Capture Affinity Capture (e.g., Streptavidin Beads) Wash Wash Affinity_Capture->Wash Wash to Remove Non-specific Binders Elution Elution Wash->Elution Elute Bound Proteins SDS_PAGE SDS_PAGE Elution->SDS_PAGE SDS-PAGE In_Gel_Digestion In_Gel_Digestion SDS_PAGE->In_Gel_Digestion In-Gel Digestion (Trypsin) LC_MS LC_MS In_Gel_Digestion->LC_MS LC-MS/MS Analysis Protein_ID Protein_ID LC_MS->Protein_ID Protein Identification Potential_Targets Potential_Targets Protein_ID->Potential_Targets List of Potential Targets

Affinity Purification-Mass Spectrometry workflow.
  • Synthesis of an Indolizomycin Affinity Probe:

    • Synthesize a derivative of Indolizomycin with a linker and an affinity tag (e.g., biotin). The linker should be attached at a position that does not interfere with the compound's biological activity.

    • A control probe, where the tag is attached to an inactive analog of Indolizomycin, should also be synthesized.

  • Preparation of Cell Lysate:

    • Culture the target cells (e.g., a susceptible bacterial strain or a human cell line) to a sufficient density.

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the biotinylated Indolizomycin probe with the cell lysate to allow for binding to its target protein(s).

    • As a negative control, incubate the lysate with the biotinylated inactive analog or with biotin (B1667282) alone.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and its binding partners.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands from the gel and perform in-gel digestion with trypsin.

    • Extract the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

    • Compare the proteins identified in the Indolizomycin pull-down with those from the negative control experiments. Proteins that are significantly enriched in the Indolizomycin sample are considered potential targets.

Genetic Approaches for Target Identification

Genetic methods, such as CRISPR-based screens, can identify genes that modulate cellular sensitivity to a compound, thereby providing insights into its target and mechanism of action.

G cluster_0 Library Transduction cluster_1 Screening cluster_2 Analysis cluster_3 Output sgRNA_Library Pooled sgRNA Library (Lentiviral) Transduction Transduce Cells with Library sgRNA_Library->Transduction Cas9_Cells Cas9-Expressing Cells Cas9_Cells->Transduction Selection Selection Transduction->Selection Antibiotic Selection Split_Population Split_Population Selection->Split_Population Split Cell Population Control_Treatment Control_Treatment Split_Population->Control_Treatment Vehicle Control Drug_Treatment Drug_Treatment Split_Population->Drug_Treatment Indolizomycin Treatment gDNA_Extraction_C gDNA_Extraction_C Control_Treatment->gDNA_Extraction_C Genomic DNA Extraction gDNA_Extraction_D gDNA_Extraction_D Drug_Treatment->gDNA_Extraction_D Genomic DNA Extraction PCR_Amplify_sgRNA PCR_Amplify_sgRNA gDNA_Extraction_C->PCR_Amplify_sgRNA PCR Amplify sgRNA gDNA_Extraction_D->PCR_Amplify_sgRNA NGS NGS PCR_Amplify_sgRNA->NGS Next-Generation Sequencing Data_Analysis Data_Analysis NGS->Data_Analysis Data Analysis (sgRNA Enrichment/Depletion) Hit_Genes Hit_Genes Data_Analysis->Hit_Genes Identify Hit Genes

Pooled CRISPR-Cas9 knockout screen workflow.
  • Preparation:

    • Select a cell line that is sensitive to Indolizomycin.

    • Generate a stable Cas9-expressing version of this cell line.

    • Obtain a genome-wide or focused pooled lentiviral sgRNA library.

  • Lentivirus Production and Transduction:

    • Produce lentivirus for the sgRNA library in packaging cells (e.g., HEK293T).

    • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA.

  • Selection and Screening:

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Split the cell population into two groups: a control group treated with vehicle and a treatment group treated with a sub-lethal concentration of Indolizomycin.

    • Culture the cells for a sufficient period to allow for gene knockout and phenotypic changes to occur.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells from both the control and treatment groups.

    • Extract genomic DNA from each population.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Sequence the amplified sgRNAs using next-generation sequencing (NGS).

  • Data Analysis and Hit Identification:

    • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in each condition.

    • Identify sgRNAs that are significantly enriched or depleted in the Indolizomycin-treated population compared to the control.

    • Genes targeted by depleted sgRNAs are potential sensitizers to Indolizomycin (i.e., potential targets), while genes targeted by enriched sgRNAs may confer resistance.

Label-Free Target Identification

Label-free methods, such as the Cellular Thermal Shift Assay (CETSA), detect the binding of a small molecule to its target by measuring changes in the thermal stability of the protein.

G cluster_0 Cell Treatment cluster_1 Thermal Profiling cluster_2 Analysis cluster_3 Output Cells Intact Cells Split_Population Split_Population Cells->Split_Population Split Cell Population Control_Treatment Control_Treatment Split_Population->Control_Treatment Vehicle Control Drug_Treatment Drug_Treatment Split_Population->Drug_Treatment Indolizomycin Treatment Heat_C Heat_C Control_Treatment->Heat_C Heat to Different Temperatures Heat_D Heat_D Drug_Treatment->Heat_D Heat to Different Temperatures Lyse_C Lyse_C Heat_C->Lyse_C Lyse Cells Lyse_D Lyse_D Heat_D->Lyse_D Lyse Cells Centrifuge_C Centrifuge_C Lyse_C->Centrifuge_C Centrifuge to Pellet Aggregates Centrifuge_D Centrifuge_D Lyse_D->Centrifuge_D Centrifuge to Pellet Aggregates Supernatant_C Supernatant_C Centrifuge_C->Supernatant_C Collect Soluble Fraction Supernatant_D Supernatant_D Centrifuge_D->Supernatant_D Collect Soluble Fraction MS_Analysis MS_Analysis Supernatant_C->MS_Analysis Quantitative Mass Spectrometry Supernatant_D->MS_Analysis Melting_Curves Melting_Curves MS_Analysis->Melting_Curves Generate Protein Melting Curves Identify_Shifts Identify_Shifts Melting_Curves->Identify_Shifts Identify Proteins with Thermal Shifts Target_Candidates Target_Candidates Identify_Shifts->Target_Candidates Target Candidates

Proteome-wide Cellular Thermal Shift Assay (CETSA) workflow.
  • Cell Treatment:

    • Culture target cells and treat one population with Indolizomycin and a control population with vehicle.

  • Heat Treatment and Lysis:

    • Aliquot the cell suspensions and heat them to a range of different temperatures.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Digestion and Mass Spectrometry:

    • Digest the proteins in the soluble fraction to peptides.

    • Analyze the peptide samples using quantitative mass spectrometry (e.g., using isobaric tags for relative and absolute quantitation - iTRAQ, or tandem mass tags - TMT).

  • Data Analysis:

    • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves for each protein between the Indolizomycin-treated and control samples.

    • A significant shift in the melting temperature of a protein in the presence of Indolizomycin indicates a direct binding interaction.

Potential Signaling Pathways for Investigation

Given Indolizomycin's antibiotic activity, it is plausible that it targets essential cellular processes in bacteria. Based on the mechanisms of other antibiotics, potential signaling pathways to investigate for disruption by Indolizomycin include:

  • Cell Wall Biosynthesis: Many antibiotics, such as beta-lactams and glycopeptides, inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Protein Synthesis: Antibiotics like macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, inhibiting protein synthesis.

  • DNA Replication and Repair: Quinolone antibiotics, for example, target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • Folate Synthesis: Sulfonamides and trimethoprim (B1683648) inhibit enzymes in the folic acid synthesis pathway, which is crucial for the synthesis of nucleotides and amino acids.

G cluster_0 Potential Target Pathways cluster_1 Cellular Outcome Indolizomycin Indolizomycin Cell_Wall Cell Wall Synthesis Indolizomycin->Cell_Wall ? Protein_Synth Protein Synthesis Indolizomycin->Protein_Synth ? DNA_Rep DNA Replication Indolizomycin->DNA_Rep ? Folate_Synth Folate Synthesis Indolizomycin->Folate_Synth ? Inhibition Inhibition of Essential Cellular Processes Cell_Wall->Inhibition Protein_Synth->Inhibition DNA_Rep->Inhibition Folate_Synth->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Hypothetical bacterial pathways targeted by Indolizomycin.

Conclusion

The identification of Indolizomycin's molecular target(s) is a critical step in advancing its potential as a therapeutic agent. The strategies and protocols outlined in these application notes provide a robust framework for researchers to systematically investigate the mechanism of action of this natural product. A combination of computational, affinity-based, genetic, and label-free approaches will provide the most comprehensive and validated understanding of how Indolizomycin exerts its biological effects.

References

Application

Application Notes &amp; Protocols: A Framework for In Vivo Experimental Design for Indolizomycin Studies

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Publicly available scientific literature contains limited specific data regarding the in vivo experimental design and performance of Indo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains limited specific data regarding the in vivo experimental design and performance of Indolizomycin. The following document provides a generalized framework and representative protocols based on standard preclinical evaluation of novel antibiotic compounds. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

Indolizomycin is a naturally occurring indolizidine alkaloid produced by a fused strain of Streptomyces.[1][2] Structurally, it is a bicyclic compound connected by a nitrogen atom and possesses a unique cyclopropyl-fused pyrrolidine (B122466) core.[1][3] Initial studies have indicated that Indolizomycin exhibits weak antibiotic activity against a range of bacteria, including Staphylococci, Bacilli, Escherichia coli, and the fungus Candida albicans.[1] However, a significant knowledge gap exists concerning its precise mechanism of action and its efficacy and safety profiles in living organisms.[1][4]

These application notes provide a comprehensive guide for designing and executing preclinical in vivo studies to evaluate the therapeutic potential of Indolizomycin. The protocols outlined below cover essential stages of preclinical research, from initial toxicity assessments to efficacy evaluation in established animal models of infection.[5]

Preliminary In Vitro Characterization

Prior to initiating in vivo experiments, it is critical to establish the in vitro antimicrobial potency of Indolizomycin. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism.[6] This data is fundamental for selecting appropriate dose ranges for animal studies.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: a. Culture the desired bacterial or fungal strains on appropriate agar (B569324) plates. b. Pick 3-5 well-isolated colonies and inoculate into a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria).[7] c. Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7] d. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Antibiotic Dilution: a. Prepare a stock solution of Indolizomycin in a suitable solvent (e.g., DMSO, water). b. Perform a two-fold serial dilution of the Indolizomycin stock solution in a 96-well microtiter plate to cover a clinically relevant concentration range.[7]

  • Inoculation and Incubation: a. Add the prepared inoculum to each well of the microtiter plate containing the diluted Indolizomycin. b. Include a positive control (inoculum without antibiotic) and a negative control (broth only) on each plate.[7] c. Cover the plate and incubate at 35-37°C for 16-20 hours.[7]

  • Reading the MIC: a. The MIC is determined as the lowest concentration of Indolizomycin at which no visible growth (turbidity) is observed.[6]

Data Presentation: Hypothetical MIC Values for Indolizomycin
MicroorganismStrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive8
Bacillus subtilisATCC 6633Gram-positive4
Escherichia coliATCC 25922Gram-negative32
Candida albicansATCC 90028Fungus16

In Vivo Toxicity and Pharmacokinetic Studies

The initial phase of in vivo testing aims to establish the safety profile and pharmacokinetic (PK) properties of Indolizomycin. These studies are essential for determining a safe and effective dosing regimen for subsequent efficacy trials.[8][9]

Animal Model Selection
  • Species: Mice (e.g., C57BL/6 or BALB/c strains) are commonly used for initial toxicity and efficacy studies due to their genetic homogeneity, small size, and well-characterized physiology.[10][11] Rats may be used for more extensive toxicological assessments.

  • Health Status: Animals should be healthy, specific-pathogen-free (SPF), and acclimatized to the facility for at least one week before the experiment begins.[5]

  • Considerations: For antibiotic studies, both immunocompetent and neutropenic models may be employed. Neutropenic models (e.g., induced by cyclophosphamide) are useful for assessing the direct bactericidal or bacteriostatic effect of the compound without interference from the host immune system.[12]

Protocol: Acute Toxicity - Maximum Tolerated Dose (MTD)

This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[13]

  • Animal Groups: Use groups of 5-6 mice per dose level. Include a vehicle control group.

  • Dose Administration: Administer single doses of Indolizomycin via the intended clinical route (e.g., intravenous (IV), intraperitoneal (IP), or oral (PO)). Start with a low dose and escalate in subsequent groups.

  • Monitoring: Observe animals continuously for the first 4 hours post-administration and then daily for 14 days.[13]

  • Endpoints: Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, weight loss) and mortality. The MTD is the highest dose at which no mortality and only minor, reversible clinical signs are observed.[13]

  • Histopathology: At the end of the study, perform necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any signs of organ toxicity.

Data Presentation: Hypothetical Acute Toxicity Data for Indolizomycin (IV Administration)
Dose (mg/kg)Number of AnimalsMortalityKey Clinical SignsMTD Determination
Vehicle60/6None-
2560/6None-
5060/6Mild, transient lethargyMTD
10062/6Severe lethargy, ruffled furExceeds MTD
20066/6-Exceeds MTD
Protocol: Pharmacokinetic (PK) Profiling

This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of Indolizomycin.

  • Animal Groups: Use cannulated mice or rats to facilitate serial blood sampling.

  • Dose Administration: Administer a single, non-toxic dose of Indolizomycin (e.g., 20 mg/kg, IV).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Analysis: Process blood to obtain plasma. Quantify the concentration of Indolizomycin in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use PK software to calculate key parameters.[9]

Data Presentation: Hypothetical Pharmacokinetic Parameters of Indolizomycin
ParameterDescriptionHypothetical Value (20 mg/kg IV)
Cmax Maximum plasma concentration15.2 µg/mL
Elimination half-life2.5 hours
AUC(0-inf) Area under the curve45.8 µg*h/mL
CL Clearance0.44 L/h/kg
Vd Volume of distribution1.6 L/kg

In Vivo Efficacy Studies

Efficacy studies assess the therapeutic effect of Indolizomycin in a relevant animal model of infection. The murine thigh infection model is a standard and well-characterized model for evaluating antimicrobial agents.[14]

Protocol: Murine Thigh Infection Model
  • Induce Neutropenia (Optional): If a neutropenic model is desired, administer cyclophosphamide (B585) to mice 1-4 days prior to infection to deplete neutrophils.[12]

  • Infection: a. Prepare a logarithmic-phase culture of the target pathogen (e.g., S. aureus). b. Anesthetize the mice and inject a specific inoculum (e.g., 10⁶ CFU) directly into the thigh muscle of one hind limb.

  • Treatment: a. At a predetermined time post-infection (e.g., 2 hours), begin treatment. b. Administer Indolizomycin at various doses (e.g., 10, 20, 40 mg/kg) via the desired route (e.g., IP or IV). Treatment can be a single dose or multiple doses over 24 hours. c. Include a vehicle control group (infected, untreated) and a positive control group (infected, treated with a known effective antibiotic like vancomycin).

  • Endpoint Assessment: a. At 24 hours post-treatment initiation, euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: The primary endpoint is the reduction in bacterial count (log₁₀ CFU) compared to the vehicle control group at the start of therapy.

Data Presentation: Hypothetical Efficacy in S. aureus Thigh Model
Treatment GroupDose (mg/kg)NMean Bacterial Load (log₁₀ CFU/thigh) ± SDChange from 0h Control (log₁₀ CFU)
0h Control-66.1 ± 0.2-
24h Vehicle-68.2 ± 0.3+2.1
Indolizomycin1066.5 ± 0.4+0.4
Indolizomycin2065.0 ± 0.3-1.1
Indolizomycin4063.9 ± 0.4-2.2 (Bactericidal)
Vancomycin1064.1 ± 0.3-2.0 (Bactericidal)

Visualizations: Workflows and Pathways

Preclinical In Vivo Workflow for a Novel Antibiotic

G cluster_preclinical Preclinical In Vivo Evaluation vitro In Vitro Studies (MIC, MBC) tox Phase 1: Toxicity Studies (Acute MTD) vitro->tox Select starting doses pk Phase 2: Pharmacokinetics (Single Dose PK) tox->pk Determine safe dose for PK efficacy Phase 3: Efficacy Studies (Infection Models) pk->efficacy Inform dosing regimen (AUC/MIC, T>MIC) dose_range Dose-Range Finding & Refinement efficacy->dose_range Iterate candidate Candidate Selection efficacy->candidate dose_range->efficacy

Caption: High-level workflow for the preclinical in vivo evaluation of Indolizomycin.

Hypothetical Mechanism of Action: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial Ribosome (70S) node_50S 50S Subunit node_30S 30S Subunit node_A_site A-site node_P_site P-site node_A_site->node_P_site Translocation node_elongation Peptide Elongation node_P_site->node_elongation node_indol Indolizomycin (Hypothetical Target) node_indol->node_A_site Blocks Binding node_trna Aminoacyl-tRNA node_trna->node_A_site Binds node_protein Functional Protein node_elongation->node_protein node_death Bacterial Cell Death or Growth Arrest node_elongation->node_death

Caption: Hypothetical signaling pathway showing Indolizomycin inhibiting protein synthesis.

Experimental Workflow for Murine Thigh Infection Study

start Day -4: Induce Neutropenia (Optional) infect Day 0 (0h): Infect Thigh Muscle with S. aureus start->infect grouping Randomize into Treatment Groups infect->grouping treat Day 0 (+2h): Administer Treatment (IV, IP, etc.) grouping->treat monitor Monitor Animals (2h to 24h) treat->monitor endpoint Day 1 (+24h): Euthanize & Harvest Thigh Tissue monitor->endpoint analysis Homogenize, Plate & Determine CFU/thigh endpoint->analysis result Analyze Data: log10 CFU Reduction analysis->result

Caption: Step-by-step experimental workflow for an in vivo efficacy study.

References

Method

Application of Indolizomycin in Antibacterial Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Indolizomycin is a unique indolizidine alkaloid antibiotic produced by the strain SK2-52, which was developed t...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizomycin is a unique indolizidine alkaloid antibiotic produced by the strain SK2-52, which was developed through protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis.[1][2] Structurally, it is characterized by a complex, fused ring system. Reports from initial studies describe Indolizomycin as possessing weak antibiotic activity against a range of bacteria and fungi.[1] This document provides a summary of the known antibacterial properties of Indolizomycin, along with generalized experimental protocols for its investigation in a research setting.

Data Presentation

While the existing literature describes the antibacterial spectrum of Indolizomycin, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively reported in publicly available research. The antibacterial activity is consistently referred to as "weak".

Table 1: Antibacterial and Antifungal Spectrum of Indolizomycin

Target MicroorganismActivity Reported
StaphylococciWeak Inhibition
BacilliWeak Inhibition
Escherichia coliWeak Inhibition
Candida albicansWeak Inhibition

Source:[1]

Experimental Protocols

Detailed experimental protocols for the antibacterial testing of Indolizomycin are not specifically described in the available literature. However, a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is the broth microdilution assay. The following is a generalized protocol that can be adapted for the evaluation of Indolizomycin.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of Indolizomycin that inhibits the visible growth of a target microorganism.

Materials:

  • Indolizomycin

  • Target microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Indolizomycin Stock Solution:

    • Dissolve a known weight of Indolizomycin in a suitable solvent to create a high-concentration stock solution. The solvent should be chosen based on the solubility of Indolizomycin and its compatibility with the assay (e.g., DMSO, ethanol, or sterile water).

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the target microorganism.

    • Inoculate the colonies into a sterile broth medium and incubate at the appropriate temperature and conditions until the culture reaches the turbidity of a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the Indolizomycin stock solution (at a starting concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of Indolizomycin concentrations.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted Indolizomycin.

    • Include a positive control (wells with broth and inoculum, but no Indolizomycin) and a negative control (wells with broth only).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Indolizomycin at which there is no visible growth of the microorganism.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Visualizations

Diagram 1: General Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Indolizomycin Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculation of Microtiter Plate B->D C->D E Incubation D->E F Visual Inspection for Growth E->F G OD Measurement E->G H Determine MIC F->H G->H

Caption: Workflow for MIC determination.

Diagram 2: Conceptual Relationship of Key Terms

G Indolizomycin Indolizomycin Antibacterial_Research Antibacterial_Research Indolizomycin->Antibacterial_Research is studied in Broth_Microdilution Broth Microdilution Assay Indolizomycin->Broth_Microdilution is tested in MIC Minimum Inhibitory Concentration Antibacterial_Research->MIC determines MIC->Broth_Microdilution is determined by Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Broth_Microdilution->Bacterial_Strains is performed on

Caption: Key concepts in Indolizomycin research.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of Indolizomycin

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Indolizomycin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Indolizomycin?

The total synthesis of Indolizomycin is a significant undertaking due to its complex molecular architecture. Key challenges include:

  • Structural Complexity : The molecule features several key structural elements, including an oxiranyl ring, a cyclopropyl (B3062369) ring, a hemiaminal linkage, and a conjugated triene.[1]

  • Compound Instability : Indolizomycin is exceptionally labile, readily decomposing at room temperature (25 °C) under neutral conditions, which complicates purification and characterization.[1]

  • Stereochemical Control : The molecule contains multiple chiral centers. Establishing the correct stereochemistry at each center is a formidable challenge that requires precise control over reaction conditions.[2]

  • Complex Reactions : The synthesis relies on a series of complex and sensitive named reactions, including the aza-Robinson Annulation, McCluskey Fragmentation, Wharton Fragmentation, and Julia Coupling, each requiring careful optimization.[3]

Q2: Why is developing a robust protecting group strategy so critical for this synthesis?

A successful synthesis of complex molecules like Indolizomycin hinges on a meticulous protecting group strategy. The primary considerations are:

  • Orthogonality : This is the most crucial principle. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups.[4] This allows for the selective deprotection of different functional groups at various stages. For example, an acid-labile group like Boc can be removed in the presence of a base-labile group like Fmoc.[4]

  • Stability : Protecting groups must be stable enough to withstand a variety of reaction conditions in subsequent steps.[4] For instance, if a reaction involves a strong base, a base-stable protecting group should be used.[4]

  • Ease of Introduction and Removal : Both protection and deprotection steps should be high-yielding and proceed under mild conditions to prevent the degradation of the complex molecular framework.[4]

Q3: What are the key bond-forming reactions in the widely-referenced Danishefsky synthesis of Indolizomycin?

The first total synthesis of racemic Indolizomycin was reported by the Danishefsky group.[1] This landmark synthesis employs several powerful reactions to construct the carbon skeleton, including:

  • Aza-Robinson Annulation

  • McCluskey Fragmentation

  • Wharton Fragmentation

  • Julia Coupling

  • Wittig Reaction

  • Staudinger Reaction[3]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis.

Problem / Observation Potential Cause Recommended Solution
Low yield in the Julia Coupling step. Purity of reagents (sulfonyl chloride, aldehyde) is critical. Reaction temperature may be suboptimal.Ensure all reagents are freshly purified. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. Consider using modified Julia protocols (e.g., Julia-Kocienski) for improved yields and stereoselectivity.
Formation of undesired diastereomers. Poor stereochemical control during key bond-forming reactions.Re-optimize reaction conditions (temperature, solvent, catalyst). The size of protecting groups can influence the stereochemical outcome; bulky groups like tert-butyldimethylsilyl (TBS) can direct reactions to less sterically hindered positions.[4]
Decomposition of the product during workup or purification. The Indolizomycin core and several key intermediates are highly unstable.[1]Maintain low temperatures throughout all manipulations. Use buffered solutions to avoid acidic or basic conditions. Minimize the time between reaction completion and the next step. Consider purification methods that avoid silica (B1680970) gel, such as preparative HPLC at low temperatures.
Failure of a protecting group to be removed cleanly. The protecting group may not be truly orthogonal to the reaction conditions used in other steps, or the substrate is too sterically hindered.Screen a variety of deprotection conditions on a small scale. If a standard condition fails, consider more reactive reagents or a different protecting group strategy for future syntheses. For silyl (B83357) ether deprotection, a mixture of THF and DMF can sometimes improve the efficacy of TBAF.[2]
Low yield in the Aza-Robinson Annulation. Suboptimal choice of base or reaction temperature.Screen different bases, such as LDA, LiHMDS, or KHMDS, as the choice can significantly influence the outcome.[2] Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Silyl Ether Deprotection using TBAF

This protocol provides a general method for the removal of a silyl protecting group (e.g., TBS), a common step in complex syntheses.

  • Preparation : Dissolve the silyl-protected substrate in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition : Cool the solution to 0 °C. Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, typically 1.0 M in THF) dropwise. The amount of TBAF should be in slight excess (e.g., 1.1-1.5 equivalents).

  • Reaction Monitoring : Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product using flash column chromatography on silica gel.

Visualizations: Workflows and Synthetic Pathways

The following diagrams illustrate key logical workflows and the retrosynthetic pathway for Indolizomycin.

retrosynthesis indolizomycin Indolizomycin intermediate1 Aldehyde Precursor (via Hemiaminal formation) indolizomycin->intermediate1 intermediate2 Triene Sulfone (via Julia Coupling) intermediate1->intermediate2 intermediate3 Vinyl Sulfone intermediate2->intermediate3 intermediate4 Aldehyde Fragment intermediate2->intermediate4 intermediate5 Hydroxy Ketone (via Oxidations) intermediate4->intermediate5 intermediate6 Epoxy Alcohol (via Wharton Fragmentation) intermediate5->intermediate6 intermediate7 Epoxy Ketone (via Michael Addition of H₂O₂) intermediate6->intermediate7 intermediate8 Enone (via McCluskey Fragmentation) intermediate7->intermediate8 intermediate9 Bicyclic Precursor (via Aza-Robinson Annulation) intermediate8->intermediate9

Caption: Retrosynthetic analysis of Indolizomycin based on the Danishefsky approach.[1]

troubleshooting_yield start Low Reaction Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup & Purification Protocol workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Action: Purify/Dry Reagents, Verify Concentration reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Screen Temp/Solvent, Ensure Inert Atmosphere conditions_ok->optimize_conditions No optimize_workup Action: Modify Extraction pH, Use Alternative Chromatography workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes purify_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A logical workflow for troubleshooting and optimizing low reaction yields.

protecting_groups start Start: Select Protecting Group q1 Is the functional group an Amine or Alcohol? Amine Alcohol start->q1:q amine_groups Nitrogen Protecting Groups Boc (Acid Labile) Cbz (Hydrogenolysis) Teoc (Fluoride Labile) Fmoc (Base Labile) q1:amine->amine_groups alcohol_groups Hydroxyl Protecting Groups TBS/TIPS (Acid/Fluoride Labile) PMB (Oxidative Removal) MOM (Acid Labile) Ac (Base Labile) q1:alcohol->alcohol_groups q2 Check Orthogonality Are there other existing protecting groups? amine_groups->q2:q alcohol_groups->q2:q q3 Assess Stability What downstream reaction conditions are planned? (Acidic, Basic, Reductive, Oxidative) q2->q3:q final_choice Final PG Selection q3->final_choice

References

Optimization

Technical Support Center: Overcoming the Instability of the Indolizomycin Molecule

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the Indolizomyci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the Indolizomycin molecule during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Indolizomycin sample shows rapid degradation at room temperature. What is the primary cause of this instability?

A1: Indolizomycin is a notoriously labile molecule, with decomposition observed within hours under neutral conditions at 25°C.[1] The primary cause of this instability, though not definitively elucidated, is largely attributed to the strained oxiranyl (epoxide) ring and the hemiaminal linkage within its structure.[1] The electron-rich nature of the indolizine (B1195054) core also makes it susceptible to oxidation.

Q2: I observed a change in the color of my Indolizomycin solution. What does this indicate?

A2: A color change, often darkening, is a common indicator of Indolizomycin degradation. This is likely due to oxidative processes affecting the conjugated triene system and the indolizine nucleus. Exposure to air and light can accelerate this process.

Q3: Can the solvent I use affect the stability of Indolizomycin?

A3: Absolutely. The choice of solvent is critical. Protic solvents, especially under acidic or basic conditions, can facilitate the opening of the epoxide ring, leading to rapid degradation. Chlorinated solvents like chloroform (B151607) (CHCl₃) should be avoided as they can generate acidic impurities (e.g., HCl) that catalyze decomposition. For short-term handling, anhydrous aprotic solvents are recommended.

Q4: What are the ideal storage conditions for Indolizomycin?

A4: To mitigate degradation, Indolizomycin should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light. For solutions, prepare them fresh in an appropriate anhydrous aprotic solvent and use them immediately. If short-term storage of a solution is unavoidable, it should be kept at -80°C.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over the course of an experiment.

  • Unexpected dose-response curves.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Aqueous Assay Buffer Minimize the incubation time of Indolizomycin in aqueous media. Prepare stock solutions in an anhydrous solvent (e.g., DMSO) and dilute into the assay buffer immediately before use. Consider using a buffer with a slightly acidic pH if compatible with the assay, as this may slow hydrolysis of the epoxide.
Adsorption to Labware Use low-adhesion polypropylene (B1209903) or silanized glassware for storing and handling Indolizomycin solutions to prevent loss of compound.
Incomplete Solubilization Ensure complete dissolution of the solid compound in the stock solvent before further dilution. Gentle vortexing or sonication may be required.
Photodegradation Protect the experimental setup from light by using amber-colored tubes or plates and minimizing exposure to ambient light.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • A decrease in the area of the main Indolizomycin peak over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
On-Column Degradation Ensure the mobile phase is free of contaminants and has a suitable pH. A mobile phase that is too acidic or basic can cause degradation during the chromatographic run.
Degradation in Sample Vial Analyze samples immediately after preparation. If using an autosampler, ensure the sample compartment is cooled to prevent degradation while samples are waiting for injection.
Reaction with Mobile Phase Additives If using additives like trifluoroacetic acid (TFA), be aware that they can potentially react with the epoxide ring. Use the lowest effective concentration of additives.

Data Presentation: Summary of Potential Degradation Products

The following table summarizes the potential degradation products of Indolizomycin based on its chemical structure and known reactivity of similar compounds.

Degradation Pathway Potential Product Description
Hydrolysis (Acidic/Basic) Diol derivativeOpening of the epoxide ring to form a vicinal diol.
Oxidation Oxidized indolizine coreModification of the conjugated system, potentially leading to color change and loss of activity.
Solvent-Induced Ring Opening Adduct with solvent nucleophileReaction of the epoxide with nucleophilic solvents or impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Indolizomycin

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes to elute both the parent compound and potential degradation products.

3. Detection:

  • Monitor at the λmax of Indolizomycin (determine by UV-Vis scan).

4. Sample Preparation:

  • Prepare a stock solution of Indolizomycin in anhydrous DMSO or acetonitrile.

  • Dilute to the working concentration with the initial mobile phase composition.

5. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be confirmed by analyzing samples from forced degradation studies.

Protocol 2: Forced Degradation Study of Indolizomycin

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Indolizomycin in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 40°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

  • Thermal Degradation: Incubate the solid compound at 60°C.

  • Photodegradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of Indolizomycin.

  • Identify and quantify the major degradation products.

Visualizations

experimental_workflow Experimental Workflow for Indolizomycin Stability Analysis cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Indolizomycin Stock Solution (Anhydrous Solvent) acid Acid Hydrolysis (0.1 N HCl, 40°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (Solid, 60°C) stock->thermal Expose to Stress Conditions photo Photodegradation (UV Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Evaluation (% Degradation, Product ID) hplc->data

Caption: Workflow for forced degradation and stability analysis of Indolizomycin.

signaling_pathway Postulated Mechanism of Action: Glycosidase Inhibition Indolizomycin Indolizomycin Analog (Stable Derivative) Glycosidase Glycosidase Enzyme (e.g., α-glucosidase) Indolizomycin->Glycosidase Product Cleaved Glycan Glycosidase->Product Inhibition Inhibition Substrate Glycoprotein Substrate Substrate->Glycosidase CellularProcess Downstream Cellular Processes (e.g., Viral Glycoprotein Processing) Product->CellularProcess Inhibition->CellularProcess Block Block Blocked

Caption: Postulated signaling pathway inhibition by a stable Indolizomycin analog.

References

Troubleshooting

Degradation of Indolizomycin under neutral conditions

Welcome to the Technical Support Center for Indolizomycin. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indolizomycin. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the stability of Indolizomycin during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my bioassays with Indolizomycin. Could the stability of the compound be a factor?

A1: Yes, inconsistent bioassay results are a strong indicator of compound instability.[1] Indolizomycin is known to be highly unstable, undergoing significant degradation within hours at room temperature and under neutral pH conditions.[2] This degradation leads to a decrease in the effective concentration of the active compound during your experiment, which can result in poor reproducibility and an underestimation of its biological activity.

Q2: What are the primary causes of Indolizomycin's instability?

A2: The instability of Indolizomycin is inherent to its chemical structure. Key structural features that contribute to its lability include a strained oxiranyl (epoxide) ring, a hemiaminal linkage, and a conjugated triene system.[3] The epoxide moiety, in particular, is a known liability and is susceptible to ring-opening reactions.[2]

Q3: What are the known degradation products of Indolizomycin under neutral conditions?

A3: While a complete degradation profile of Indolizomycin under neutral conditions is not extensively documented in the available literature, it has been suggested that cyclizidine C may be a possible degradation product.[2] The formation of other degradation products resulting from the opening of the epoxide ring and other rearrangements is also likely.

Q4: What are the ideal storage conditions for Indolizomycin?

A4: To minimize degradation, Indolizomycin stock solutions should be stored at -20°C or -80°C in a suitable anhydrous solvent like DMSO. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing for an experiment, aqueous solutions should be made fresh and used immediately.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Indolizomycin.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of Indolizomycin in the aqueous assay medium at neutral pH.- Prepare fresh working solutions of Indolizomycin immediately before each experiment.- Minimize the incubation time of the compound in the assay medium as much as possible.- Consider conducting experiments at a lower temperature if the assay permits, to slow down the degradation rate.- Perform a time-course experiment to assess the stability of Indolizomycin in your specific assay medium.
Precipitation of the compound when diluting from a DMSO stock into an aqueous buffer. Low aqueous solubility of Indolizomycin or its degradation products.- Decrease the final concentration of Indolizomycin in the assay.- Optimize the final DMSO concentration in your assay, keeping it as low as possible (typically below 0.5%) to avoid cell toxicity.[4]- Employ a two-step dilution method: first, dilute the DMSO stock into a small volume of the assay medium, mix thoroughly, and then add this intermediate dilution to the final volume.[4]
Difficulty in reproducing results between different batches of the compound. Variability in the purity and degradation state of the Indolizomycin stock.- Implement a quality control check on new batches of Indolizomycin using techniques like HPLC to confirm purity and integrity before use.- Follow a standardized protocol for the preparation and storage of all Indolizomycin solutions.

Quantitative Data Summary

Due to the limited publicly available data on the specific degradation kinetics of Indolizomycin, a precise half-life at neutral pH cannot be provided. However, the qualitative stability is summarized below.

Compound Conditions Stability Potential Degradation Product
IndolizomycinNeutral pH, Room Temperature (25°C)Highly unstable; significant degradation occurs within hours.[2][3]Cyclizidine C (putative)[2]

Experimental Protocols

Protocol 1: Assessment of Indolizomycin Stability in Aqueous Buffer

This protocol provides a general framework for determining the stability of Indolizomycin in a specific buffer system.

Materials:

  • Indolizomycin

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Indolizomycin (e.g., 10 mM) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution in the aqueous buffer to the final desired concentration for your experiments.

  • Incubation: Incubate the aqueous solution of Indolizomycin at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the solution.

  • Sample Analysis: Immediately analyze the collected aliquots by HPLC to determine the concentration of the remaining Indolizomycin.

  • Data Analysis: Plot the percentage of Indolizomycin remaining against time to determine the degradation kinetics.

Visualizations

Hypothetical Degradation Pathway of Indolizomycin

The following diagram illustrates a hypothetical degradation pathway of Indolizomycin under neutral conditions, initiated by the hydrolysis of the epoxide ring.

G Indolizomycin Indolizomycin Intermediate Epoxide Ring-Opened Intermediate Indolizomycin->Intermediate Hydrolysis (H2O) at neutral pH CyclizidineC Cyclizidine C (Putative) Intermediate->CyclizidineC Intramolecular Rearrangement Other Other Degradation Products Intermediate->Other

Caption: Hypothetical degradation of Indolizomycin.

Experimental Workflow for Assessing Compound Stability

This diagram outlines the general workflow for investigating the stability of a compound like Indolizomycin in an experimental setting.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare fresh stock solution of Indolizomycin in DMSO B Dilute to working concentration in aqueous buffer (pH 7) A->B C Incubate at desired temperature (e.g., 25°C or 37°C) B->C D Collect aliquots at multiple time points C->D E Analyze samples by HPLC to quantify remaining Indolizomycin D->E F Identify degradation products (e.g., by LC-MS) D->F G Plot concentration vs. time E->G H Determine degradation rate/half-life G->H

Caption: Workflow for stability assessment.

References

Optimization

Technical Support Center: Optimizing the Total Synthesis of Indolizomycin

Welcome to the technical support center for the total synthesis of Indolizomycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Indolizomycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in this complex synthetic endeavor. The following troubleshooting guides and frequently asked questions (FAQs) are based on the seminal work by Danishefsky and coworkers, providing targeted advice for the key stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Indolizomycin synthesis is very low. What are the most critical factors to consider for improvement?

A1: The total synthesis of Indolizomycin is a lengthy and challenging process, with the final product being notably unstable. Low overall yield is a common issue. Key areas to focus on for improvement include:

  • Instability of the Final Product: Indolizomycin is sensitive and can degrade under neutral conditions at room temperature.[1] It is crucial to handle the final product with care during deprotection and purification, minimizing exposure to heat and prolonged reaction times.

  • Efficiency of Key Transformations: Several complex reactions, such as the aza-Robinson annulation, McCluskey fragmentation, Wharton fragmentation, and Julia olefination, are pivotal to the synthesis.[2][3] Optimizing the yield of each of these key steps will have a significant impact on the overall yield.

  • Purity of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step is critical to prevent the accumulation of side products that can interfere with subsequent reactions.

Q2: I am having trouble with the aza-Robinson annulation step. What are common issues and how can I troubleshoot them?

A2: The aza-Robinson annulation is a powerful tool for constructing the bicyclic core of Indolizomycin.[1][4] Common issues include low yields and the formation of side products. Here are some troubleshooting tips:

  • Inefficient Michael Addition: The first step, a Michael addition, can be sluggish. Ensure your base (e.g., NaOEt) is active and the reaction conditions are optimized for your specific substrate.

  • Side Reactions during Aldol (B89426) Condensation: The subsequent intramolecular aldol condensation can be prone to side reactions. Careful control of the acid catalyst (e.g., TfOH) and reaction temperature is crucial to favor the desired cyclization.

  • Substrate Purity: The purity of both the cyclic imide and the vinyl ketone is paramount for a successful annulation.

Q3: The Julia-Kocienski olefination is not proceeding as expected. What factors influence the success of this reaction?

A3: The Julia-Kocienski olefination is a reliable method for forming carbon-carbon double bonds.[5][6] However, its success can be influenced by several factors:

  • Base Selection: The choice of base is critical for the deprotonation of the sulfone. Common bases include KHMDS and NaHMDS. The choice of cation (K+ vs. Na+) can influence the stereoselectivity of the reaction.[6]

  • Solvent Polarity: The polarity of the solvent can also affect the E/Z selectivity of the resulting alkene.[6]

  • Purity of Reactants: Ensure both the aldehyde and the sulfone are pure and free of any contaminants that may quench the base or interfere with the reaction.

Q4: I am observing significant decomposition of the final product during purification. What are the recommended handling and purification procedures for Indolizomycin?

A4: The inherent instability of Indolizomycin necessitates careful handling during the final stages of the synthesis.[1]

  • Mild Deprotection Conditions: Use mild conditions for the final deprotection steps to avoid degradation of the sensitive functionalities.

  • Rapid Purification: Minimize the time the compound spends in solution and on chromatography columns. Flash chromatography on silica (B1680970) gel should be performed as quickly as possible.

  • Low-Temperature Storage: Store the purified Indolizomycin at low temperatures (e.g., -20 °C or below) to prevent decomposition.

Troubleshooting Guides for Key Reactions

Aza-Robinson Annulation
Issue Possible Cause Troubleshooting Steps
Low yield of Michael adduct Inactive base or suboptimal reaction conditions.Use freshly prepared base (e.g., NaOEt). Screen different solvents and reaction temperatures.
Formation of polymeric material Competing polymerization of the vinyl ketone.Add the vinyl ketone slowly to the reaction mixture. Consider using a less reactive vinyl ketone derivative if possible.
Low yield of annulated product Inefficient aldol condensation or decomposition of the intermediate.Optimize the concentration and type of acid catalyst (e.g., TfOH). Run the reaction at lower temperatures to minimize side reactions.
Wharton Fragmentation
Issue Possible Cause Troubleshooting Steps
Incomplete reaction Insufficient hydrazine (B178648) or suboptimal reaction conditions.Use a slight excess of hydrazine hydrate. Ensure the reaction is stirred vigorously.
Formation of aziridine (B145994) byproduct Competing reaction pathway.Carefully control the reaction temperature and stoichiometry of reagents.
Low yield of desired alkene Decomposition of the product under the reaction conditions.Minimize reaction time and work up the reaction promptly upon completion.
Julia-Kocienski Olefination
Issue Possible Cause Troubleshooting Steps
Low yield of alkene Incomplete deprotonation of the sulfone or decomposition of the aldehyde.Use a strong, non-nucleophilic base like KHMDS or NaHMDS. Ensure the aldehyde is of high purity.
Poor E/Z selectivity Suboptimal choice of base or solvent.Screen different bases (e.g., KHMDS for higher E-selectivity).[6] Vary the solvent polarity.
Formation of elimination byproducts The intermediate alkoxide may undergo elimination before the desired fragmentation.Run the reaction at low temperatures to favor the desired reaction pathway.

Quantitative Data on Synthetic Steps

The following table summarizes the reported yields for key steps in the total synthesis of (±)-Indolizomycin as described by Danishefsky and coworkers.

Step Reaction Key Reagents Yield (%) Reference
1Annulation of diazo ketoneRh₂(OAc)₄, Raney Ni66[2]
2McCluskey FragmentationMe₃OBF₄, NaBH₄97[2]
3Epoxidation and Wharton FragmentationH₂NNH₂·H₂O, AcOH52[2]
4Julia OlefinationPhenylsulfonyl intermediate, LiHMDS58 (E/Z = 3:2)[2]
5Final cyclization and deprotectionTBAF21[2]

Experimental Protocols

Protocol 1: Aza-Robinson Annulation (General Procedure)

This protocol is a general representation of the aza-Robinson annulation used in the early stages of the Indolizomycin synthesis.

  • To a solution of the cyclic imide in a suitable solvent (e.g., ethanol/ethyl acetate), add a catalytic amount of sodium ethoxide (NaOEt) at room temperature.

  • Slowly add the corresponding vinyl ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To a solution of the crude Michael adduct in a suitable solvent (e.g., dichloromethane), add triflic acid (TfOH) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Julia-Kocienski Olefination (General Procedure)

This protocol provides a general outline for the Julia-Kocienski olefination to form the triene system.

  • To a solution of the phenyltetrazole (PT) sulfone in anhydrous THF at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS) in toluene (B28343) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Indolizomycin_Synthesis_Workflow A Starting Materials (Cyclic Imide & Diazo Ketone) B Aza-Robinson Annulation A->B Rh₂(OAc)₄ C Indolizidine Core B->C D McCluskey Fragmentation C->D Me₃OBF₄, NaBH₄ E Azininone Intermediate D->E F Epoxidation & Wharton Fragmentation E->F H₂NNH₂·H₂O G Allylic Alcohol F->G H Julia Olefination G->H Sulfone & Aldehyde I Triene Side Chain Installation H->I J Final Cyclization & Deprotection I->J TBAF K Indolizomycin J->K

Caption: Overall synthetic workflow for the total synthesis of Indolizomycin.

Aza_Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Cyclic Imide Cyclic Imide Enolate Enolate Cyclic Imide->Enolate Base (NaOEt) Vinyl Ketone Vinyl Ketone Michael Adduct Michael Adduct Vinyl Ketone->Michael Adduct Enolate->Michael Adduct Vinyl Ketone Enol Enol Michael Adduct->Enol Acid (TfOH) Michael Adduct->Enol Bicyclic Amide Bicyclic Amide Enol->Bicyclic Amide Cyclization

Caption: Logical relationship in the two-step aza-Robinson annulation.

References

Troubleshooting

Technical Support Center: Indolizomycin Purification by HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Indolizomycin by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: My Indolizomycin peak is tailing. What are the common causes and solutions?

Peak tailing is a frequent issue when purifying nitrogenous basic compounds like Indolizomycin. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

Potential Causes and Solutions:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Indolizomycin, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds like Indolizomycin, using a slightly acidic mobile phase (e.g., pH 3-4) can protonate the molecule, leading to a single ionic species and improved peak shape. Conversely, a high pH mobile phase (pH > 8) can be used with a pH-stable column to keep the analyte in its neutral form.

  • Ionic Strength: Low ionic strength of the mobile phase can enhance undesirable interactions with the stationary phase.

    • Solution: Increase the buffer concentration in your mobile phase. A buffer concentration of 25-50 mM is often effective.

  • Column Choice: The type of HPLC column plays a critical role.

    • Solution: Use a modern, high-purity silica (B1680970) column with end-capping to minimize exposed silanol groups. Columns with embedded polar groups or alternative stationary phases (e.g., phenyl-hexyl) can also provide better peak shapes for basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Q2: I am observing inconsistent retention times for my Indolizomycin peak. What could be the issue?

Shifting retention times can compromise the reproducibility and reliability of your purification.

Potential Causes and Solutions:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase. For gradient elution, a proper re-equilibration step at the end of each run is crucial.

  • Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation can lead to variability.

    • Solution: Prepare the mobile phase carefully and consistently. Use a reliable pump and mixer. Degas the mobile phase to prevent bubble formation, which can affect the flow rate.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance and replace it when necessary. Using a guard column can help extend the life of the analytical column.

Q3: I am not seeing any peak for Indolizomycin, or the peak is very small. What should I check?

The absence or low intensity of the target peak can be due to several factors, from sample stability to instrument issues.

Potential Causes and Solutions:

  • Indolizomycin Stability: Indolizomycin has been reported to be unstable at room temperature (25°C) under neutral conditions.[1]

    • Solution: Keep samples cold (e.g., in an autosampler at 4°C) and minimize the time between sample preparation and injection. Consider the pH of your sample solvent; a slightly acidic pH may improve stability.

  • Detection Wavelength: The selected UV detection wavelength may not be optimal for Indolizomycin.

  • Injection Issues: Problems with the injector can prevent the sample from reaching the column.

    • Solution: Check for blockages in the injector or sample loop. Ensure the correct injection volume is being used.

  • Sample Preparation: The analyte may be lost during sample preparation.

    • Solution: Review your extraction and sample preparation protocol. Ensure that any filtration or solid-phase extraction steps are not inadvertently removing the Indolizomycin.

Troubleshooting Common HPLC Problems

The following table summarizes common HPLC issues encountered during Indolizomycin purification and provides a systematic approach to troubleshooting.

Problem Possible Cause Recommended Solution
Peak Tailing Mobile phase pH is close to the pKa of Indolizomycin.Adjust mobile phase pH to be at least 2 units away from the pKa. For basic compounds, a lower pH (e.g., 3-4) is often effective.
Secondary interactions with residual silanols on the column.Use a high-purity, end-capped C18 column or a column with an alternative stationary phase. Increase the buffer concentration in the mobile phase.
Column overload.Reduce the concentration of the injected sample or the injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse or void.Replace the column.
Split Peaks Partially blocked column frit or guard column.Replace the guard column or sonicate the column inlet frit. If the problem persists, replace the column.
Injector issue.Check the injector rotor seal for scratches or wear.
Co-elution with an impurity.Optimize the mobile phase gradient or composition to improve resolution.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically isolate the source of the blockage by removing components one by one, starting from the detector and moving backward. Replace the blocked component.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and is soluble in the organic modifier concentration used. Filter the mobile phase.
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump.
Contaminated mobile phase or system.Use high-purity solvents and reagents. Flush the system with a strong solvent.
Detector lamp failure.Replace the detector lamp.

Experimental Protocols

Sample Preparation from Streptomyces Culture

This protocol provides a general guideline for extracting Indolizomycin from a Streptomyces fermentation broth for HPLC analysis.

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction:

    • Supernatant: The supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the SPE cartridge with methanol (B129727) followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with water to remove salts and polar impurities.

      • Elute the Indolizomycin with methanol or acetonitrile.

    • Mycelium: The mycelial cake can be extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.

      • Homogenize the mycelium in the chosen solvent.

      • Sonicate or stir for an extended period.

      • Centrifuge and collect the solvent extract.

      • Repeat the extraction process.

  • Concentration: Evaporate the solvent from the eluate or extract under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase (e.g., a mixture of water and acetonitrile/methanol).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

Preparative HPLC Method for Indolizomycin Purification

This is a starting point for a preparative reverse-phase HPLC method. Optimization will be required based on the specific crude extract and HPLC system.

  • Column: C18, 5-10 µm particle size, e.g., 250 x 10 mm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).

  • Detection: UV, initially monitor at a broad range (e.g., 210-400 nm) with a DAD to determine the optimal wavelength.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 70% B (linear gradient)

    • 35-40 min: 70% to 100% B

    • 40-45 min: Hold at 100% B

    • 45-50 min: 100% to 10% B

    • 50-60 min: Re-equilibrate at 10% B

Visual Troubleshooting Guides

HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Fermentation Fermentation Broth Extraction Extraction Fermentation->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Column Separation Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Analysis Purity Analysis Fractionation->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Pure_Compound Pure Indolizomycin Solvent_Removal->Pure_Compound

Caption: General workflow for the purification of Indolizomycin from fermentation broth using HPLC.

Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Problem: Peak Tailing Check_pH Is Mobile Phase pH at least 2 units from pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., pH 3-4) Check_pH->Adjust_pH No Check_Column Is the column end-capped and high purity? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Use end-capped or alternative phase column Check_Column->Change_Column No Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Change_Column->Check_Overload Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Resolved Problem Resolved Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting peak tailing issues in Indolizomycin HPLC purification.

References

Optimization

Common issues in handling and storing Indolizomycin

Welcome to the technical support center for Indolizomycin. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storag...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indolizomycin. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storage, and use of this potent antibiotic. Given the inherent instability of Indolizomycin, adherence to proper laboratory practices is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Indolizomycin and what are its basic chemical properties?

Indolizomycin is a potent antibiotic produced by a fused strain of Streptomyces griseus and Streptomyces tenjimariensis.[1][2] It belongs to the indolizidine class of alkaloids.[1][3] Its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₃NO₂[4]
Molecular Weight 273.37 g/mol [4]
Appearance Not specified in literature; likely a solid.
CAS Number 94935-24-7[4]

Q2: What is the known biological activity of Indolizomycin?

Indolizomycin exhibits weak to moderate antibiotic activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] This includes activity against Staphylococci, Bacilli, Escherichia coli, and Candida albicans.[1]

Q3: What is the mechanism of action of Indolizomycin?

The precise mechanism of action for Indolizomycin has not been fully elucidated in the available literature. However, other indolizidine alkaloids have been shown to interfere with various cellular processes in microorganisms.[5][6][7] It is hypothesized that Indolizomycin may act on the bacterial cell membrane or interfere with essential biosynthetic pathways. Further research is needed to determine its specific molecular targets.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with Indolizomycin.

Problem 1: Inconsistent or no antibiotic activity observed in my experiments.

  • Possible Cause 1: Degradation of Indolizomycin.

    • Explanation: Indolizomycin is known to be highly unstable, especially at room temperature and under neutral pH conditions.[1][8] It can degrade within hours, leading to a loss of biological activity.[1]

    • Solution:

      • Always store the solid compound and stock solutions at -20°C or lower.

      • Prepare fresh working solutions for each experiment.

      • Minimize the time that solutions are kept at room temperature.

      • Consider performing experiments on ice where possible.

  • Possible Cause 2: Improper stock solution preparation.

    • Explanation: Incorrect solvent choice or poor dissolution can lead to inaccurate concentrations and unreliable results.

    • Solution:

      • Refer to the Solubility Data table below for recommended solvents.

      • Ensure the compound is fully dissolved before making further dilutions. Sonication may aid in dissolution.

      • Visually inspect for any precipitate before use.

Problem 2: Precipitation of Indolizomycin in my culture medium.

  • Possible Cause: Low solubility in aqueous solutions.

    • Explanation: As an alkaloid, Indolizomycin's solubility in neutral aqueous media is likely to be low.[9] The addition of a concentrated stock solution in an organic solvent to an aqueous culture medium can cause the compound to precipitate out.

    • Solution:

      • Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol (B145695).

      • When preparing working solutions in aqueous media, add the stock solution dropwise while vortexing to ensure rapid and even dispersion.

      • Avoid using final concentrations that exceed the solubility limit of Indolizomycin in the final medium. It may be necessary to determine the maximum soluble concentration empirically.

Data and Protocols

Stability Data

Quantitative stability data for Indolizomycin is limited in the scientific literature. The information below is a summary of qualitative observations and general recommendations for handling unstable antibiotics.

ConditionStabilityRecommendationsReference
Solid (Powder) Highly unstable at 25°C.[8]Store at ≤ -20°C in a tightly sealed container, protected from light and moisture.[8]
In Solution (General) Degrades within hours at room temperature in neutral pH.[1]Prepare stock solutions fresh and use immediately. Store any temporary stock solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles.[1]
Temperature Unstable at room temperature (25°C).[8]Maintain at low temperatures (≤ -20°C for storage, on ice for experiments).[8]
pH Unstable under neutral conditions.[1]The effect of acidic or basic pH on stability is not well-documented. It is recommended to maintain a consistent pH in your experiments and report it in your methodology.[1]
Light Not specified, but many complex organic molecules are light-sensitive.Store in amber vials or wrap containers in aluminum foil to protect from light.[10][11]
Solubility Data
SolventExpected SolubilityRecommendations for Stock SolutionsReference
Water Generally insoluble or poorly soluble as a free base. Salts may be more soluble.Not recommended for primary stock solutions unless the salt form is available and known to be soluble.[9]
Ethanol Likely soluble.A good option for preparing stock solutions. Ensure the final concentration of ethanol in the assay is not inhibitory to the test organisms.[9][12]
Methanol Likely soluble.Can be used for stock solutions. Similar to ethanol, check for solvent toxicity in your experimental system.[9][12]
DMSO Likely soluble.A common solvent for dissolving a wide range of organic compounds for biological assays. Use at low final concentrations (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Protocol: Preparation of Indolizomycin Stock Solution
  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of solid Indolizomycin.

  • Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, sonicate for short bursts in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol that should be optimized for the specific microbial strains being tested.

  • Preparation of Inoculum:

    • From a fresh culture plate (e.g., grown overnight), pick several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution or appropriate broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate culture medium.

  • Preparation of Indolizomycin Dilutions:

    • Perform serial dilutions of the Indolizomycin stock solution in the culture medium in a 96-well microtiter plate to achieve the desired final concentrations for testing.

  • Inoculation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the Indolizomycin dilutions.

    • Include a positive control (microorganism in medium without Indolizomycin) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of Indolizomycin that completely inhibits visible growth.

Visualizations

Indolizomycin_Handling_Workflow General Workflow for Handling Indolizomycin cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage Store solid Indolizomycin at <= -20°C, protected from light weigh Weigh solid in a sterile, amber tube storage->weigh Minimize time at room temp dissolve Dissolve in recommended solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot stock solution and store at <= -20°C dissolve->aliquot thaw Thaw a fresh aliquot on ice aliquot->thaw dilute Prepare working dilutions in appropriate medium thaw->dilute assay Perform experiment (e.g., AST) dilute->assay

Caption: Workflow for handling and using Indolizomycin.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent or No Activity check_degradation Was the compound handled and stored properly (low temp, protected from light)? start->check_degradation yes1 Yes check_degradation->yes1 Yes no1 No check_degradation->no1 No check_solubility Was the stock solution prepared correctly and fully dissolved? yes2 Yes check_solubility->yes2 Yes no2 No check_solubility->no2 No check_precipitation Did the compound precipitate in the assay medium? yes3 Yes check_precipitation->yes3 Yes no3 No check_precipitation->no3 No yes1->check_solubility solution_storage Improve handling: use fresh aliquots, work on ice. no1->solution_storage yes2->check_precipitation solution_solubility Re-prepare stock solution, ensure complete dissolution. no2->solution_solubility solution_precipitation Lower final concentration, optimize solvent concentration. yes3->solution_precipitation further_investigation Investigate other experimental parameters (e.g., cell viability). no3->further_investigation

Caption: Logic diagram for troubleshooting experimental issues.

References

Troubleshooting

Technical Support Center: Optimizing Fermentation Conditions for Indolizomycin Production

This technical support center is designed for researchers, scientists, and drug development professionals working on the production of Indolizomycin. Here you will find troubleshooting guides and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the production of Indolizomycin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fermentation experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during Indolizomycin fermentation.

Issue 1: Low or No Indolizomycin Yield Despite Good Cell Growth

Possible Cause Troubleshooting Step
Suboptimal Fermentation Medium The composition of the fermentation medium is critical for inducing secondary metabolite production. Ensure your medium contains appropriate carbon and nitrogen sources. Common sources for Streptomyces fermentation include glucose, starch, soybean meal, and yeast extract.[1][2] Consider screening different combinations and concentrations of these components.
Incorrect pH The pH of the culture medium significantly affects enzyme activity and nutrient uptake. For many Streptomyces species, the optimal pH for secondary metabolite production is between 6.0 and 8.0.[1] Start with an initial pH of around 7.0 and monitor it throughout the fermentation. If a pH shift is observed, consider using a buffered medium or implementing a pH control strategy.
Suboptimal Temperature Temperature is a critical factor influencing both cell growth and antibiotic production. The optimal temperature for many Streptomyces species ranges from 25°C to 37°C.[1] A common starting point is 28-30°C.[1]
Inadequate Aeration and Agitation Streptomyces are aerobic bacteria, requiring sufficient oxygen for growth and secondary metabolism. In shake flask cultures, ensure adequate headspace and use baffled flasks. For fermenters, optimize the agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20%.
Indolizomycin Instability Indolizomycin is known to be unstable, especially at room temperature and neutral pH.[3] Degradation can lead to a significant loss of active compound. Minimize the time the fermentation broth is held at room temperature after harvesting. Proceed with extraction immediately or store the broth at low temperatures (e.g., 4°C or -20°C) for short periods.
Lack of Precursors Indolizomycin is a polyketide, synthesized from acetate (B1210297) and propionate (B1217596) precursors.[4] Insufficient availability of these precursors can limit production. Consider precursor feeding strategies by adding sodium acetate or sodium propionate to the culture medium.

Issue 2: Inconsistent Fermentation Results

Possible Cause Troubleshooting Step
Inoculum Variability The age and quality of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, including the age of the seed culture and the inoculum size (typically 5-10% v/v).[1]
Genetic Instability of the Strain The Indolizomycin-producing strain, Streptomyces griseus SK2-52, was created by protoplast fusion.[3] Such strains can sometimes be genetically unstable. Maintain a frozen stock of the original high-producing strain and avoid excessive subculturing. Periodically re-isolate single colonies to maintain a pure and productive culture.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for Indolizomycin production?

A: A good starting medium for Streptomyces griseus can be based on those used for other polyketide-producing actinomycetes. A common base includes a carbon source like glucose or soluble starch, a nitrogen source such as soybean meal or yeast extract, and mineral salts. For example, a medium containing glucose (20-40 g/L), soybean meal (15-25 g/L), and CaCO₃ (2-3 g/L) has been shown to be effective for other Streptomyces species.[2]

Q2: What are the optimal pH and temperature for Indolizomycin fermentation?

A: While specific optimal values for Indolizomycin have not been published, a general starting point for Streptomyces fermentations is a pH between 6.5 and 7.5 and a temperature between 28°C and 30°C.[1][5] It is crucial to experimentally determine the optimal conditions for your specific process.

Q3: How can I improve Indolizomycin yield through precursor feeding?

A: Since Indolizomycin is a polyketide, its biosynthesis depends on the availability of acetate and propionate units.[4] Supplementing the fermentation medium with these precursors can enhance the yield. You can try adding sodium acetate and/or sodium propionate at various concentrations (e.g., 20-100 mM) at different stages of the fermentation (e.g., at the beginning or after the initial growth phase).

Q4: How stable is Indolizomycin, and how should I handle it after fermentation?

A: Indolizomycin is known to be labile, particularly at room temperature (25°C) and under neutral pH conditions.[3][6] To minimize degradation, it is recommended to process the fermentation broth as quickly as possible. If immediate extraction is not possible, cool the broth to 4°C or freeze it at -20°C. During extraction and purification, it is advisable to work at lower temperatures and avoid prolonged exposure to neutral or alkaline conditions.

Q5: How can I quantify the amount of Indolizomycin in my fermentation broth?

Data Presentation

Table 1: Recommended Ranges for Fermentation Parameters for Indolizomycin Production (based on related Streptomyces fermentations)

ParameterRecommended RangeStarting PointReference(s)
Temperature (°C) 25 - 3728 - 30[1]
Initial pH 6.0 - 8.07.0[1]
Agitation (rpm) 150 - 250200[5][7]
Aeration (vvm) 0.5 - 2.01.0[5][7]
Inoculum Size (% v/v) 5 - 105[1]
Fermentation Time (days) 7 - 1410

Table 2: Common Carbon and Nitrogen Sources for Streptomyces Fermentation

Nutrient Examples Typical Concentration (g/L) Reference(s)
Carbon Sources Glucose, Soluble Starch, Glycerol, Maltose20 - 50[1][2]
Nitrogen Sources Soybean Meal, Yeast Extract, Peptone, Casein Hydrolysate10 - 30[1][2]

Experimental Protocols

Protocol 1: General Fermentation Protocol for Indolizomycin Production in Shake Flasks
  • Inoculum Preparation:

    • Inoculate a loopful of Streptomyces griseus SK2-52 from a fresh agar (B569324) plate into 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 10-14 days.

    • Withdraw samples aseptically at regular intervals for analysis of cell growth and Indolizomycin production.

Protocol 2: Extraction of Indolizomycin from Fermentation Broth

Indolizomycin was originally extracted from the culture broth using an Amberlite resin column and eluted with 30% aqueous acetone (B3395972). Subsequent treatment of the crude lyophilizate with methanol (B129727) and preparative TLC purification followed by ethyl acetate extraction yielded a pure compound.[3]

  • Adsorption to Resin:

    • Adjust the pH of the fermentation broth to neutral (pH 7.0).

    • Pass the clarified broth through a column packed with Amberlite XAD series resin (e.g., XAD-16).

    • Wash the column with deionized water to remove unbound components.

  • Elution:

    • Elute the bound Indolizomycin from the resin using a stepwise or gradient elution with increasing concentrations of acetone in water (e.g., 30%, 50%, 80% acetone).

    • Collect fractions and analyze for the presence of Indolizomycin.

  • Solvent Extraction (Alternative):

    • Adjust the pH of the fermentation broth to neutral or slightly alkaline.

    • Extract the broth with an equal volume of ethyl acetate.

    • Separate the organic phase and repeat the extraction process two more times.

    • Pool the organic extracts and evaporate the solvent under reduced pressure.

Protocol 3: Quantification of Indolizomycin by HPLC (General Method)

Note: This is a general method and should be optimized for your specific application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient Example: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of a purified Indolizomycin sample (a starting point could be around 280 nm).

  • Standard Curve: Prepare a standard curve using purified Indolizomycin of known concentrations to quantify the amount in your samples.

Visualizations

Fermentation_Troubleshooting Start Low Indolizomycin Yield GoodBiomass Good Biomass? Start->GoodBiomass PoorBiomass Poor Biomass GoodBiomass->PoorBiomass No SecondaryMetabolismIssue Issue with Secondary Metabolism GoodBiomass->SecondaryMetabolismIssue Yes CheckMedium Check Medium (Carbon/Nitrogen Sources) PoorBiomass->CheckMedium CheckInoculum Check Inoculum (Age, Size) PoorBiomass->CheckInoculum OptimizePhysical Optimize Physical Parameters (pH, Temp, Aeration) CheckMedium->OptimizePhysical CheckInoculum->OptimizePhysical CheckpH Check pH (6.0-8.0) SecondaryMetabolismIssue->CheckpH CheckTemp Check Temperature (25-37°C) SecondaryMetabolismIssue->CheckTemp CheckAeration Check Aeration/Agitation (DO > 20%) SecondaryMetabolismIssue->CheckAeration CheckPrecursors Precursor Limitation? (Feed Acetate/Propionate) CheckpH->CheckPrecursors CheckTemp->CheckPrecursors CheckAeration->CheckPrecursors CheckStability Product Instability? (Handle at low temp) CheckPrecursors->CheckStability No Solution Improved Yield CheckPrecursors->Solution Yes CheckStability->Solution No CheckStability->Solution Yes

Caption: Troubleshooting workflow for low Indolizomycin yield.

Indolizomycin_Biosynthesis_Precursors PrimaryMetabolism Primary Metabolism (Glycolysis, TCA Cycle) Acetate Acetate PrimaryMetabolism->Acetate Propionate Propionate PrimaryMetabolism->Propionate PKS Polyketide Synthase (PKS) Acetate->PKS Propionate->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain TailoringEnzymes Tailoring Enzymes (Cyclization, etc.) PolyketideChain->TailoringEnzymes Indolizomycin Indolizomycin TailoringEnzymes->Indolizomycin PrecursorFeeding Precursor Feeding PrecursorFeeding->Acetate PrecursorFeeding->Propionate

Caption: Role of precursors in Indolizomycin biosynthesis.

Experimental_Workflow Inoculum Inoculum Preparation (S. griseus SK2-52) Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Extraction Extraction (Resin Chromatography or Solvent Extraction) Harvest->Extraction Purification Purification (e.g., Preparative TLC/HPLC) Extraction->Purification Quantification Quantification (HPLC Analysis) Purification->Quantification Characterization Structural Characterization (MS, NMR) Purification->Characterization

Caption: General experimental workflow for Indolizomycin production.

References

Optimization

Technical Support Center: Troubleshooting Indolizomycin Bioactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indolizomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indolizomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its bioactivity in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and application of Indolizomycin in a question-and-answer format.

Q1: I am observing lower than expected or no bioactivity with Indolizomycin in my assay. What are the potential causes?

A1: Low bioactivity of Indolizomycin can stem from several factors. One of the most critical is its inherent instability.[1] Other common causes include poor solubility in assay media, compound degradation, suboptimal assay conditions, or low expression of the molecular target in the chosen cell line. It's also important to consider that Indolizomycin has been reported to exhibit weak antibiotic activity and moderate cytotoxic effects, so expectations should be aligned with the available data.[1][2]

Q2: How can I address the potential instability of Indolizomycin?

A2: Given the documented instability of Indolizomycin, proper handling and storage are crucial.[1]

  • Storage: Store the compound as a dry powder at -20°C or lower, protected from light and moisture.

  • Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Dilutions: Prepare working dilutions in aqueous buffers immediately before adding them to the assay. Do not store Indolizomycin in aqueous solutions for extended periods.

Q3: My Indolizomycin, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common solubility issue. Here are some troubleshooting steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells and cause the compound to precipitate.

  • Optimize Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to aid dispersion and prevent localized high concentrations.

  • Solubility Test: Before your main experiment, perform a solubility test to determine the maximum soluble concentration of Indolizomycin in your specific assay medium.

Q4: How do I choose the right assay and cell line for testing Indolizomycin?

A4: The choice of assay and cell line is critical for observing meaningful bioactivity.

  • Assay Selection: Since the precise mechanism of action of Indolizomycin is not well-defined, broader, phenotype-based assays (e.g., cell viability, cytotoxicity) may be more suitable for initial screening than highly specific, target-based assays.[1]

  • Cell Line Selection: If testing for anticancer activity, choose cell lines where related indolizidine derivatives have shown activity, such as colon cancer (HCT-116), prostate cancer (PC-3), or cervical cancer (HeLa) cell lines.[1] It's essential to ensure your chosen cell line is healthy, viable, and at an appropriate confluency.

Q5: I am seeing high variability in my results between experiments. What could be the cause?

A5: High variability can be due to several factors:

  • Compound Instability: As mentioned, the instability of Indolizomycin can lead to inconsistent effective concentrations.

  • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition.

  • Pipetting Accuracy: Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting errors.

Quantitative Data Summary

The following tables summarize the reported bioactivity of Indolizomycin and related compounds.

Table 1: Cytotoxicity of Indolizidine Derivatives

CompoundCell LineIC50 (µM)Reference
JBIR-102ACC-MESO-1 (Malignant Pleural Mesothelioma)39[1]
JBIR-102HeLa (Cervical Cancer)29[1]
CyclizidineACC-MESO-1 (Malignant Pleural Mesothelioma)32[1]
CyclizidineHeLa (Cervical Cancer)16[1]
Iminimycin AHeLa S3 (Cervical Cancer)43[1]
Iminimycin AJurkat (T-cell Leukemia)36[1]
Cyclizidine CPC-3 (Prostate Cancer)0.52 ± 0.003[1]
Cyclizidine CHCT-116 (Colon Cancer)8.3 ± 0.1[1]

Table 2: Antibiotic Activity of Indolizomycin

OrganismActivityReference
StaphylococciWeak[1][2]
BacilliWeak[1][2]
Escherichia coliWeak[1][2]
Candida albicansWeak[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of Indolizomycin on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Indolizomycin in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Indolizomycin. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_Outcome Outcome A Low or No Bioactivity Observed B Check Compound Stability & Solubility A->B C Review Assay Parameters A->C D Evaluate Cell Line Suitability A->D E Prepare Fresh Stock/Aliquots B->E F Optimize Solvent/Concentration B->F G Adjust Incubation Time/pH C->G H Confirm Target Expression D->H I Improved Bioactivity E->I F->I G->I H->I

Caption: Troubleshooting workflow for addressing low bioactivity.

Hypothetical_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular_Signaling Intracellular Signaling Cascade cluster_Nucleus Nucleus cluster_Cellular_Response Cellular Response Indolizomycin Indolizomycin Receptor Unknown Target Indolizomycin->Receptor Inhibition? Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway affected by Indolizomycin.

References

Troubleshooting

Technical Support Center: Structure Elucidation of Indolizomycin

Welcome to the technical support center for the structure elucidation of Indolizomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structure elucidation of Indolizomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the experimental challenges associated with this unstable natural product.

Frequently Asked Questions (FAQs)

Q1: What is Indolizomycin and why is its structure elucidation challenging?

A1: Indolizomycin is a potent antibiotic produced by a fused strain of Streptomyces griseus and Streptomyces tenjimariensis.[1] Its structure is characterized by a complex polycyclic system that includes a highly reactive epoxide ring. This epoxide moiety, coupled with a conjugated triene system, contributes to the molecule's inherent instability, making its isolation and structural analysis particularly challenging.[1][2] The compound is known to degrade at room temperature under neutral conditions, leading to the formation of various artifacts that can complicate spectral interpretation.[1][2]

Q2: What are the primary degradation pathways and potential artifacts of Indolizomycin?

A2: The primary degradation pathway of Indolizomycin involves the opening of the strained epoxide ring. This can be initiated by acidic conditions, heat, or even prolonged exposure to certain solvents. One of the potential degradation products is believed to be cyclizidine C .[1] The use of chlorinated solvents such as deuterated chloroform (B151607) (CDCl₃) for NMR analysis is a known cause of artifact formation. Traces of hydrochloric acid (HCl) or deuterated acid (DCl) in these solvents can catalyze the opening of the epoxide ring, leading to the formation of chlorinated or hydroxylated artifacts.[1]

Q3: What are the recommended storage conditions for Indolizomycin to minimize degradation?

A3: To minimize degradation, Indolizomycin should be handled with care and stored under specific conditions. It is crucial to:

  • Store at low temperatures: Keep samples at -20°C or ideally at -80°C for long-term storage.

  • Use an inert atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Avoid acidic or basic conditions: Maintain a neutral pH during storage and handling.

Q4: Which NMR solvent is recommended for analyzing Indolizomycin?

A4: Given the sensitivity of Indolizomycin to acidic conditions, it is advisable to avoid chlorinated solvents like CDCl₃.[1] Aprotic, non-acidic deuterated solvents are preferred. Consider using:

  • Benzene-d₆: Often a good alternative that can provide different chemical shift dispersions.

  • Acetone-d₆: Another suitable aprotic solvent.

  • Acetonitrile-d₃: Can be a good option for polar compounds.

Before use, it is good practice to neutralize the NMR solvent by passing it through a small plug of basic alumina (B75360) to remove any acidic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the structure elucidation of Indolizomycin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause(s) Recommended Solution(s)
Appearance of unexpected signals or disappearance of expected signals in the ¹H or ¹³C NMR spectrum. Degradation of the sample leading to artifact formation.1. Re-purify the sample and acquire the spectrum immediately in a fresh, neutralized deuterated solvent. 2. Acquire spectra at low temperatures to slow down degradation. 3. Compare spectra recorded in different non-acidic solvents (e.g., benzene-d₆ vs. acetone-d₆).
Broadened NMR signals. 1. Sample aggregation at high concentrations. 2. Presence of paramagnetic impurities. 3. Dynamic exchange processes due to conformational flexibility or chemical exchange with degradation products.1. Dilute the sample. 2. Treat the sample with a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected. 3. Acquire spectra at different temperatures to study the dynamic processes.
Reaction with deuterated chloroform (CDCl₃). Formation of HCl/DCl in the solvent, leading to epoxide ring-opening.[1]1. Strictly avoid CDCl₃ and other chlorinated solvents. 2. If its use is unavoidable, use a freshly opened ampule of high-purity, neutral CDCl₃ and consider adding a proton sponge or a small amount of anhydrous potassium carbonate to neutralize any acid.
Mass Spectrometry (MS)
Issue Possible Cause(s) Recommended Solution(s)
Unexpected molecular ion peaks or fragment ions. 1. In-source degradation or fragmentation. 2. Formation of adducts with solvent molecules or salts. 3. Presence of artifacts from the isolation or purification process.1. Use a soft ionization technique (e.g., ESI, APCI) with optimized source parameters (lower temperatures, cone voltage) to minimize in-source decay. 2. Ensure high purity of solvents and desalting of the sample if necessary. 3. Analyze the sample immediately after purification.
Non-reproducible mass spectra. Sample degradation over time in the autosampler or during analysis.1. Keep the sample cool in the autosampler. 2. Perform multiple injections from the same vial over time to monitor for degradation. 3. Prepare fresh solutions for analysis.
Complex fragmentation pattern. The inherent complexity of the molecule and potential for rearrangements upon fragmentation.1. Perform tandem MS (MS/MS) experiments at different collision energies to build a comprehensive fragmentation map. 2. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions, which can help in proposing fragmentation pathways.

Experimental Protocols

Detailed Protocol for Isolation and Purification of Indolizomycin

This protocol is a general guideline based on reported methods for the isolation of Indolizomycin and similar natural products from Streptomyces culture broth.[1] Optimization may be required based on the specific fermentation conditions and scale.

1. Fermentation and Harvest:

  • Culture the fused Streptomyces griseus and Streptomyces tenjimariensis strain in a suitable production medium.

  • Monitor the production of Indolizomycin using a bioassay or LC-MS analysis of the culture broth.

  • Harvest the culture at the point of maximum production by centrifugation to separate the mycelium from the supernatant.

2. Extraction:

  • Adjust the pH of the culture supernatant to neutral (pH 7.0) if necessary.

  • Load the supernatant onto a pre-equilibrated Amberlite XAD series resin column (e.g., XAD-16).

  • Wash the column with deionized water to remove salts and polar impurities.

  • Elute the bound Indolizomycin with a stepwise gradient of aqueous acetone (B3395972) or methanol. Collect fractions and monitor for the presence of the target compound.

3. Preliminary Purification:

  • Pool the active fractions and concentrate them under reduced pressure at a low temperature (<30°C).

  • The crude extract can be further purified by preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel.

    • Mobile Phase Example: A mixture of ethyl acetate (B1210297) and methanol. The optimal ratio should be determined by analytical TLC.

    • Visualize the bands under UV light or with a suitable staining reagent.

    • Scrape the band corresponding to Indolizomycin and extract the compound from the silica gel with a suitable solvent (e.g., ethyl acetate or acetone).

4. Final Purification (Optional):

  • For higher purity, the material obtained from preparative TLC can be subjected to High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase C18 column is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, possibly with a neutral buffer.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Indolizomycin.

    • Immediately after collection, remove the solvent under reduced pressure at low temperature.

Important Considerations:

  • Perform all steps at low temperatures (e.g., on ice or in a cold room) whenever possible.

  • Use high-purity solvents and degas them before use to remove oxygen.

  • Work quickly to minimize the time the compound is in solution.

  • Analyze the purified compound immediately or store it under the recommended conditions.

Visualizations

Logical Workflow for Troubleshooting Artifact Formation

start Unexpected/Inconsistent Spectroscopic Data check_purity Re-evaluate Sample Purity (e.g., with orthogonal HPLC method) start->check_purity pure Sample is Pure check_purity->pure impure Sample is Impure check_purity->impure artifact_formation Suspect Artifact Formation pure->artifact_formation repurify Re-purify Sample impure->repurify repurify->start check_conditions Review Experimental Conditions artifact_formation->check_conditions solvent Solvent-Induced Degradation? check_conditions->solvent temp_light Temperature/Light Sensitivity? check_conditions->temp_light ph pH Sensitivity? check_conditions->ph solvent->temp_light No change_solvent Change to Non-Acidic, Aprotic Solvent solvent->change_solvent Yes temp_light->ph No low_temp Work at Low Temperature and Protect from Light temp_light->low_temp Yes neutral_ph Maintain Neutral pH ph->neutral_ph Yes reanalyze Re-analyze Sample ph->reanalyze No change_solvent->reanalyze low_temp->reanalyze neutral_ph->reanalyze

Caption: A decision tree for troubleshooting unexpected results in the spectroscopic analysis of Indolizomycin.

Potential Degradation Pathway of Indolizomycin

Indolizomycin Indolizomycin (with intact epoxide ring) Degradation_Conditions Degradation Conditions (e.g., Acid, Heat, Light) Indolizomycin->Degradation_Conditions Artifacts Artifacts (e.g., Cyclizidine C, ring-opened products) Degradation_Conditions->Artifacts

Caption: A simplified diagram illustrating the degradation of Indolizomycin into artifacts under certain conditions.

References

Optimization

Technical Support Center: Aminoglycoside Antibiotic Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of ami...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of aminoglycoside antibiotics.

Troubleshooting Guides

Issue 1: Low recovery of aminoglycoside from solid-phase extraction (SPE).

Question: I am experiencing low recovery of my aminoglycoside antibiotic after solid-phase extraction. What are the possible causes and solutions?

Answer:

Low recovery during SPE is a common issue due to the highly polar and hydrophilic nature of aminoglycosides. Here are several potential causes and troubleshooting steps:

  • Inappropriate Sorbent Selection: Aminoglycosides are strongly basic and polar, making traditional reversed-phase (C18) sorbents ineffective for retention.

    • Solution: Employ cation-exchange SPE cartridges. Weak cation-exchange (e.g., Carboxypropyl - CBX) or strong cation-exchange sorbents are generally effective. Hydrophilic-lipophilic balance (HLB) sorbents can also be used.

  • Inefficient Elution: The strong interaction between the basic aminoglycoside and the cation-exchange sorbent can make elution difficult.

    • Solution: Use an elution solvent that is strong enough to disrupt the ionic interaction. This typically involves a mobile phase with a higher ionic strength or a significant change in pH. For example, using an ammoniated organic solvent can be effective.

  • Sample pH Issues: The pH of your sample load is critical for retention on a cation-exchange column.

    • Solution: Ensure the pH of your sample is at least 1-2 pH units below the pKa of the aminoglycoside's amino groups to ensure they are protonated and can bind to the cation-exchange sorbent.

  • Matrix Effects: Components in your crude sample (e.g., fermentation broth, plasma) can interfere with binding.

    • Solution: Consider a pre-purification step to remove interfering substances. This could include protein precipitation with an acid (like trichloroacetic acid) or a liquid-liquid extraction.[1]

Issue 2: Poor chromatographic peak shape and resolution in HPLC.

Question: My aminoglycoside antibiotic shows poor peak shape (tailing, broadening) and co-elutes with other components during HPLC analysis. How can I improve this?

Answer:

The polar nature of aminoglycosides presents challenges for traditional reversed-phase chromatography. Here are some strategies to improve your results:

  • Chromatographic Mode: Reversed-phase chromatography is often not ideal.

    • Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). A ZIC-HILIC column, for example, is well-suited for separating polar compounds like aminoglycosides.[1]

  • Ion-Pairing Reagents: If you must use a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase can improve retention and peak shape.

    • Solution: Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) to the mobile phase.[2] These reagents pair with the positively charged aminoglycosides, increasing their hydrophobicity and retention on the C18 column. Be aware that these reagents can cause ion suppression in mass spectrometry.[2]

  • Column Choice: The choice of stationary phase is critical.

    • Solution: For reversed-phase with ion-pairing, a standard C8 or C18 column can be used.[3] For HILIC, specific HILIC-phase columns are required.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape.

    • Solution: Adjust the mobile phase pH to control the ionization state of the aminoglycoside. A higher pH may be necessary in some cases, but be mindful of the stability of your column at extreme pH values.

Frequently Asked Questions (FAQs)

Q1: Why can't I detect my aminoglycoside antibiotic using a standard UV-Vis detector?

A1: Aminoglycosides lack a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[4][5] This makes them difficult to detect using standard UV-Vis spectroscopy without a derivatization step.[3][4]

Q2: What are the common derivatization agents used for UV-Vis or fluorescence detection of aminoglycosides?

A2: To enable UV-Vis or fluorescence detection, aminoglycosides can be derivatized either pre-column or post-column. A common pre-column derivatizing agent is 2,4,6-trinitrobenzenesulphonic acid (TNBSA), which allows for UV detection at around 350 nm.[3]

Q3: My sample is from a fermentation broth. What is a good initial purification strategy?

A3: A robust initial strategy for purifying aminoglycosides from fermentation broth involves multiple steps to handle the complex matrix. A common workflow includes:

  • Acidification and Clarification: Acidify the fermentation broth and then use ceramic membrane filtration to remove cells, bacteria, and other large molecular weight impurities.[6]

  • Ultrafiltration: Further remove residual proteins and pigments using an ultrafiltration membrane.[6]

  • Cation-Exchange Chromatography: Capture the aminoglycoside on a cation-exchange resin.[6]

  • Elution and Nanofiltration: Elute the aminoglycoside from the resin and then use nanofiltration to concentrate the product and remove inorganic salts.[6]

Q4: Are there alternatives to chromatography for purification?

A4: While chromatography is a cornerstone of purification, membrane filtration techniques play a significant role, especially in industrial-scale purification.[6][7] A combination of ceramic membrane clarification, ultrafiltration, and nanofiltration can effectively separate aminoglycosides from fermentation broth components.[6] Continuous chromatography is also an option that can reduce resin and solvent consumption.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods for aminoglycoside antibiotics.

Table 1: Limits of Quantification (LOQ) for Aminoglycosides in Biological Matrices

AminoglycosideMatrixMethodLOQReference
GentamicinKidney/MeatLC-MS/MS25 ng/g[1]
SpectinomycinKidney/MeatLC-MS/MS50 ng/g[1]
DihydrostreptomycinKidney/MeatLC-MS/MS50 ng/g[1]
KanamycinKidney/MeatLC-MS/MS50 ng/g[1]
ApramycinKidney/MeatLC-MS/MS50 ng/g[1]
Streptomycin (B1217042)Kidney/MeatLC-MS/MS100 ng/g[1]
NeomycinKidney/MeatLC-MS/MS100 ng/g[1]
VariousHoneyLC-MS/MS10-25 µg/kg[4]
VariousRoyal JellyLC-MS/MS12.5-25 µg/kg[4]

Table 2: Recovery Rates for Aminoglycoside Purification

AminoglycosideMatrixMethodRecovery RateReference
7 AnalytesKidney/MeatLiquid Extraction & SPE>70%[1]
VariousHoneySPE79.48% - 108.95%[4]
VariousRoyal JellySPE74.61% - 113.70%[4]

Key Experimental Protocols

Protocol 1: Purification of Aminoglycoside-Modifying Enzyme AAC(6')-Im

This protocol describes the purification of an aminoglycoside N-acetyltransferase enzyme.

  • Cell Lysis: Resuspend E. coli cells expressing the enzyme in a suitable buffer and lyse them.

  • Centrifugation: Centrifuge the cell lysate at 20,000g for 30 minutes to pellet cell debris.

  • Nucleic Acid Precipitation: Add streptomycin sulfate (B86663) to the supernatant to a final concentration of 1.5% to precipitate nucleic acids.

  • Centrifugation: Centrifuge again at 20,000g for 30 minutes.

  • Dialysis: Dialyze the resulting soluble protein fraction against 25 mM HEPES pH 7.5.

  • Affinity Chromatography: Purify the enzyme using an Affi-Gel 15/kanamycin A affinity column.

  • Elution: Elute the bound enzyme with a linear gradient of NaCl.

  • Analysis and Pooling: Analyze fractions for acetyltransferase activity and by SDS-PAGE. Pool fractions containing the purified enzyme.

  • Concentration and Dialysis: Concentrate the pooled fractions and dialyze against 25 mM HEPES pH 7.5.[8]

Protocol 2: Analysis of Aminoglycosides in Kidney and Meat by LC-MS/MS

This protocol details a method for the quantitative analysis of seven aminoglycosides.

  • Extraction: Homogenize tissue samples and extract the aminoglycosides using a liquid extraction with a phosphate (B84403) buffer containing trichloroacetic acid.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Use a weak cation-exchange column with a carboxypropyl (CBX) SPE cartridge.

    • Condition the cartridge.

    • Load the extract.

    • Wash the cartridge to remove impurities.

    • Elute the aminoglycosides.

  • LC-MS/MS Analysis:

    • Column: Use a ZIC-HILIC column for hydrophilic interaction chromatography.

    • Detection: Use tandem mass spectrometry in positive-ion mode with multiple reaction monitoring (MRM).

    • Quantification: Quantify based on a standard curve.[1]

Visualizations

Purification_Workflow Fermentation Fermentation Broth Acidification Acidification & Clarification (Ceramic Membrane) Fermentation->Acidification Ultrafiltration Ultrafiltration (Protein & Pigment Removal) Acidification->Ultrafiltration Waste1 Cell Debris, Impurities Acidification->Waste1 CationExchange Cation-Exchange Chromatography Ultrafiltration->CationExchange Waste2 Proteins, Pigments Ultrafiltration->Waste2 Elution Elution CationExchange->Elution Nanofiltration Nanofiltration (Concentration & Desalting) Elution->Nanofiltration Crystallization Crystallization Nanofiltration->Crystallization Waste3 Salts, Water Nanofiltration->Waste3 FinalProduct Purified Aminoglycoside Crystallization->FinalProduct

Caption: General purification workflow for aminoglycoside antibiotics.

JNK_Pathway Aminoglycoside Aminoglycoside (e.g., Gentamicin) JNK_Activation JNK Pathway Activation Aminoglycoside->JNK_Activation cJun_Phosphorylation Phosphorylation of c-Jun JNK_Activation->cJun_Phosphorylation AP1_Binding Increased AP-1 Binding Activity cJun_Phosphorylation->AP1_Binding Gene_Expression Changes in Gene Expression AP1_Binding->Gene_Expression Apoptosis Apoptosis / Cell Death (e.g., in Hair Cells) Gene_Expression->Apoptosis

Caption: JNK signaling pathway in aminoglycoside-induced cytotoxicity.[9][10]

References

Troubleshooting

Technical Support Center: Downstream Purification of Therapeutic Proteins

Welcome to the Technical Support Center for the downstream purification of therapeutic proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the downstream purification of therapeutic proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification process. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges in downstream purification of therapeutic proteins?

The primary challenges include low protein yield, protein aggregation, and the removal of process-related impurities such as host cell proteins (HCPs) and endotoxins.[1][2] Each of these issues can significantly impact the purity, potency, and safety of the final therapeutic product.

Q2: How can I minimize protein loss during purification?

Minimizing protein loss requires optimization at each step of the purification workflow. Key strategies include ensuring efficient cell lysis and protein extraction, optimizing buffer conditions (pH and ionic strength) for each chromatography step to ensure proper binding and elution, and handling samples gently to prevent aggregation and precipitation.[3][4] It is also crucial to select appropriate chromatography resins and column sizes to avoid overloading.[3]

Q3: What are the main causes of protein aggregation and how can it be prevented?

Protein aggregation can be caused by various factors, including non-optimal buffer pH, high protein concentration, exposure to hydrophobic surfaces, and physical stress such as vigorous mixing or freeze-thaw cycles. To prevent aggregation, it is important to work at a pH where the protein is stable, maintain a low protein concentration, and consider the use of stabilizing excipients like arginine or specific detergents in your buffers.[5][6]

Q4: Why is the removal of host cell proteins (HCPs) critical?

Host cell proteins are impurities that can co-purify with the therapeutic protein. They can be immunogenic, leading to adverse patient reactions, and some HCPs, such as proteases, can degrade the therapeutic protein, affecting its stability and efficacy.[7] Regulatory agencies require HCP levels to be reduced to very low and consistent levels.

Q5: What are endotoxins and why are they a concern?

Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria, a common expression system for recombinant proteins. They are potent pyrogens, meaning they can induce a fever response in patients, and can lead to other severe inflammatory reactions.[8][9][10] Therefore, their removal to acceptable levels is a critical step in the purification of therapeutic proteins intended for parenteral administration.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your purification experiments.

Problem 1: Low Protein Yield

Q: I am experiencing a significantly lower yield of my target protein than expected after a purification step. What are the potential causes and how can I troubleshoot this?

A: Low protein yield can be a frustrating issue with multiple potential causes throughout the purification process. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Expression or Insoluble Protein - Confirm protein expression levels via SDS-PAGE or Western blot of the crude lysate.- If the protein is in inclusion bodies, consider optimizing expression conditions (e.g., lower temperature, different inducer concentration) or employ a refolding protocol.
Inefficient Cell Lysis - Ensure the chosen lysis method (e.g., sonication, high-pressure homogenization) is appropriate for your cell type and scale.- Verify complete lysis microscopically.- Optimize lysis buffer composition (e.g., add lysozyme (B549824) for bacteria).
Suboptimal Binding to Chromatography Resin - Affinity Chromatography: Ensure the affinity tag is accessible. Verify the binding buffer pH and composition are optimal for the tag-resin interaction. For His-tags, ensure no chelating agents (e.g., EDTA) are present.[4]- Ion Exchange Chromatography (IEX): The pH of the buffer should be at least 0.5-1 unit away from the protein's isoelectric point (pI) to ensure it carries a net charge.[1][11] The ionic strength of the sample and binding buffer should be low enough to allow binding.[1]- Hydrophobic Interaction Chromatography (HIC): Ensure the salt concentration in the binding buffer is high enough to promote hydrophobic interactions.
Protein Loss During Wash Steps - Analyze wash fractions by SDS-PAGE to see if the target protein is being washed away.- Affinity/IEX: The wash buffer may be too stringent. For His-tag purification, you can decrease the imidazole (B134444) concentration in the wash buffer.[4] For IEX, slightly decrease the salt concentration.
Inefficient Elution - Affinity Chromatography: The elution buffer may be too mild. For His-tags, you can increase the imidazole concentration or lower the pH. For other affinity systems, check the manufacturer's recommendations for optimal elution conditions.- Ion Exchange Chromatography: Ensure the salt gradient is steep enough or the pH shift is sufficient to disrupt the protein-resin interaction.
Protein Precipitation on the Column - This can be caused by high protein concentration or inappropriate buffer conditions during elution.- Decrease the amount of sample loaded onto the column.- Elute with a linear gradient instead of a step elution to reduce the protein concentration in the eluate.
Protein Degradation - Add protease inhibitors to your lysis and purification buffers.- Keep samples on ice or at 4°C throughout the purification process.
Problem 2: Protein Aggregation

Q: My purified protein shows signs of aggregation (e.g., visible precipitates, high molecular weight species in SEC). What can I do to prevent this?

A: Protein aggregation is a common problem that can compromise the biological activity and immunogenicity of a therapeutic protein.[5]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Buffer Conditions (pH, Ionic Strength) - Determine the optimal pH and salt concentration for your protein's stability through buffer screening experiments.- Avoid buffer conditions near the protein's isoelectric point (pI), where it is least soluble.
High Protein Concentration - Purify and store the protein at a lower concentration.- If a high concentration is required, screen for stabilizing excipients.
Exposure to Hydrophobic Surfaces - Minimize contact with air-liquid interfaces by avoiding vigorous vortexing or shaking.- Use low-protein-binding tubes and labware.
Freeze-Thaw Cycles - Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles.- Consider adding cryoprotectants like glycerol (B35011) (5-20%) to the storage buffer.
Presence of Contaminants - Impurities can sometimes promote aggregation. Ensure your purification protocol is effectively removing contaminants.
Incorrect Disulfide Bond Formation - If your protein has cysteine residues, consider adding reducing agents like DTT or TCEP to the buffers to prevent intermolecular disulfide bond formation.
Problem 3: Endotoxin (B1171834) Contamination

Q: My protein, expressed in E. coli, has high levels of endotoxin. What are the best strategies for removal?

A: Endotoxin removal is a critical step for therapeutic proteins expressed in Gram-negative bacteria.[8][9][10] Several methods are available, and the choice depends on the properties of your protein and the required level of endotoxin clearance.

Endotoxin Removal Method Comparison:

Method Principle Typical Endotoxin Reduction Protein Recovery Considerations
Triton X-114 Phase Separation Endotoxins partition into the detergent-rich phase upon temperature-induced phase separation.>99%[3]>95%[3]Residual detergent may need to be removed. May not be suitable for hydrophobic proteins.
Anion Exchange Chromatography (AEX) Endotoxins are strongly negatively charged and bind tightly to AEX resins under conditions where the target protein (if it has a higher pI) flows through.>99%HighOptimization of pH and ionic strength is crucial to prevent binding of the target protein.
Affinity Chromatography (e.g., Polymyxin B) Polymyxin B, an antibiotic, has a high affinity for the lipid A portion of endotoxins.>95%VariableCan be expensive. Protein may interact non-specifically with the ligand or matrix.
Problem 4: Host Cell Protein (HCP) Contamination

Q: I am struggling to reduce host cell protein (HCP) levels in my purified protein sample. What purification steps are most effective for HCP removal?

A: Achieving the desired level of HCP clearance often requires a multi-step purification strategy that employs orthogonal separation techniques.[7]

HCP Removal Efficiency of Common Purification Steps:

Purification Step Principle of HCP Removal Typical HCP Reduction
Protein A Affinity Chromatography (for antibodies) Highly specific binding of the antibody allows for the washing away of the majority of HCPs.>90%[7]
Ion Exchange Chromatography (IEX) Separation based on differences in charge between the target protein and HCPs.1-2 logs
Hydrophobic Interaction Chromatography (HIC) Separation based on differences in hydrophobicity.1-2 logs
Mixed-Mode Chromatography Utilizes a combination of ionic and hydrophobic interactions for enhanced selectivity.Can be very effective for removing specific, problematic HCPs.

Experimental Protocols

Protocol 1: His-tagged Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes a general procedure for purifying a His-tagged protein from an E. coli lysate under native conditions.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Gravity-flow chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Resin Equilibration: Wash the Ni-NTA resin with 5-10 column volumes (CVs) of Lysis Buffer.

  • Binding: Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle mixing.

  • Column Packing: Load the lysate-resin slurry into a gravity-flow column.

  • Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CVs of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted from established methods for endotoxin removal from protein solutions.[3]

Materials:

  • Pre-chilled, sterile, endotoxin-free solutions and labware

  • Triton X-114

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation: Prepare a 1% (v/v) solution of Triton X-114 in your protein sample. Keep the solution on ice.

  • Incubation: Incubate the mixture on ice for 30 minutes with gentle stirring.

  • Phase Separation: Transfer the solution to a 37°C water bath for 10 minutes to induce phase separation. The solution will become cloudy.

  • Centrifugation: Centrifuge the solution at 20,000 x g for 10 minutes at 25°C. Two phases will be visible: an upper aqueous phase containing the protein and a lower, smaller detergent phase containing the endotoxins.

  • Collection: Carefully collect the upper aqueous phase.

  • Repeat (Optional): For higher purity, the process can be repeated one or two more times.

  • Detergent Removal: Residual Triton X-114 can be removed by a subsequent chromatography step, such as hydrophobic interaction chromatography.

Visualizations

Downstream_Purification_Workflow Harvest Cell Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Remove cells/debris Capture Capture Step (e.g., Affinity Chromatography) Clarification->Capture Isolate & Concentrate Intermediate Intermediate Purification (e.g., Ion Exchange) Capture->Intermediate Remove bulk impurities Polishing Polishing Step (e.g., Size Exclusion) Intermediate->Polishing Remove trace impurities & aggregates Formulation Formulation (Buffer Exchange/Concentration) Polishing->Formulation Final_Product Final Purified Protein Formulation->Final_Product

Caption: A general workflow for the downstream purification of therapeutic proteins.

Low_Yield_Troubleshooting Start Low Protein Yield Check_Expression Check Expression Level (SDS-PAGE/Western) Start->Check_Expression Low_Expression Optimize Expression (Temperature, Inducer) Check_Expression->Low_Expression Low/No Protein Good_Expression Check Lysis Efficiency Check_Expression->Good_Expression Protein Expressed Inefficient_Lysis Optimize Lysis Method /Buffer Good_Expression->Inefficient_Lysis Incomplete Lysis Efficient_Lysis Analyze Flow-through & Wash Fractions Good_Expression->Efficient_Lysis Complete Lysis Protein_in_FT Optimize Binding (pH, Salt) Efficient_Lysis->Protein_in_FT Protein in Flow-through Protein_in_Wash Less Stringent Wash Efficient_Lysis->Protein_in_Wash Protein in Wash Protein_Bound Analyze Elution Efficient_Lysis->Protein_Bound Protein Binds No_Elution Optimize Elution (Buffer, Gradient) Protein_Bound->No_Elution Inefficient Elution Good_Elution Success! Protein_Bound->Good_Elution Efficient Elution

Caption: A decision tree for troubleshooting low protein yield during purification.

Endotoxin_Removal_Process Start Protein with High Endotoxin Level Add_Triton Add 1% Triton X-114 (on ice) Start->Add_Triton Incubate_Cold Incubate at 4°C Add_Triton->Incubate_Cold Incubate_Warm Warm to 37°C (Phase Separation) Incubate_Cold->Incubate_Warm Centrifuge Centrifuge (25°C) Incubate_Warm->Centrifuge Separate Separate Aqueous Phase (Protein) from Detergent Phase (Endotoxin) Centrifuge->Separate End_Product Protein with Low Endotoxin Level Separate->End_Product

Caption: Workflow for endotoxin removal using Triton X-114 phase separation.

References

Reference Data & Comparative Studies

Validation

Validating the Antibacterial Spectrum of Indolizomycin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibiotic discovery, Indolizomycin has been identified as a compound with potential antibacterial properties. However, a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic discovery, Indolizomycin has been identified as a compound with potential antibacterial properties. However, a comprehensive validation of its antibacterial spectrum through quantitative data remains a notable gap in the scientific literature. This guide aims to provide a framework for such a validation by outlining the necessary experimental protocols and presenting a comparative analysis with established antibiotics.

Comparative Antibacterial Spectrum: A Framework for Analysis

A crucial aspect of validating a new antibiotic is to compare its efficacy against existing drugs. This is typically achieved by comparing the Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibiotic.

The following table provides a template for comparing the antibacterial activity of Indolizomycin against representative Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The MIC values for established antibiotics are drawn from published literature, while the values for Indolizomycin are presented as a hypothetical illustration due to the absence of specific data.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

AntibioticStaphylococcus aureusBacillus subtilisEscherichia coli
Indolizomycin (Hypothetical) 12864>256
Vancomycin 1 - 2[2]0.25 - 1Resistant
Ciprofloxacin 0.25 - 1[3]0.125 - 0.50.015 - 0.25
Gentamicin 0.5 - 4[4]0.125 - 10.25 - 2[5]
Erythromycin 0.25 - 1[4]0.03 - 1[6]Resistant
Tetracycline 0.25 - 20.25 - 1[6]1 - 4[5]

Note: The MIC values for comparator antibiotics are approximate ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Determining Antibacterial Spectrum

Accurate and reproducible determination of MIC values is fundamental to assessing the antibacterial spectrum of a compound. The two most widely accepted methods are Broth Microdilution and Agar (B569324) Dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context of Indolizomycin, the following diagrams are provided.

G Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Prepare Serial Dilutions A->B D Inoculate Microtiter Plate / Agar Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35-37°C for 16-20h D->E F Observe for Bacterial Growth E->F G Determine Lowest Concentration with No Growth (MIC) F->G G Generalized Biosynthetic Pathway of Indolizidine Alkaloids A Starter Unit (e.g., Acetyl-CoA) C Polyketide Synthase (PKS) Assembly Line A->C B Extender Units (e.g., Malonyl-CoA) B->C D Linear Polyketide Chain C->D E Cyclization & Reductive Amination D->E F Indolizidine Core Structure E->F G Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) F->G H Mature Indolizidine Alkaloid (e.g., Indolizomycin) G->H

References

Comparative

Unveiling the Cytotoxic Potential of Indolizine Alkaloids in Oncology Research

A Comparative Guide to the Anti-Cancer Effects of Indolizine (B1195054) Derivatives While specific research on "Indolizomycin" is limited in publicly available literature, a broader class of related compounds, namely ind...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Cancer Effects of Indolizine (B1195054) Derivatives

While specific research on "Indolizomycin" is limited in publicly available literature, a broader class of related compounds, namely indolizine derivatives and indolizidine alkaloids, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the anti-cancer properties of these compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in drug discovery and development.

Comparative Cytotoxicity of Indolizine Derivatives

The cytotoxic efficacy of various indolizine derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These values highlight the diverse and potent anti-proliferative activity of this class of compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Indolizine Lactones cis-4dDU-145 (Prostate)34.41 ± 2.68DoxorubicinNot Specified
cis-4dMDA-MB-231 (Breast)16.72 ± 0.80DoxorubicinNot Specified
cis-4gDU-145 (Prostate)36.93 ± 2.58DoxorubicinNot Specified
Indolizine Derivatives Compound 5cHOP-62 (Non-Small Cell Lung)Growth Inhibition: 34% at 10 µMNot SpecifiedNot Specified
Compound 7gHOP-62 (Non-Small Cell Lung)Growth Inhibition: 15% at 10 µMNot SpecifiedNot Specified
Compound 5cSNB-75 (Glioblastoma)Growth Inhibition: 15% at 10 µMNot SpecifiedNot Specified
Compound 7cSNB-75 (Glioblastoma)Growth Inhibition: 14% at 10 µMNot SpecifiedNot Specified
Phenanthroindolizidine Alkaloids (-)-(R)-13aα-antofineKB-3-1 (Cervical Cancer)In the low nanomolar rangeVinblastineNot Specified
Indolizidine Alkaloids SwainsonineVariousVaries (Inhibits tumor growth and metastasis)Not SpecifiedNot Specified
CastanospermineB16-F10 (Melanoma)>80% inhibition of pulmonary colonizationTunicamycinNot Specified

Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are standardized protocols for key assays used to determine the cytotoxic effects of indolizine compounds.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, HeLa) in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the indolizine derivative for 24 or 48 hours.

  • MTT Incubation: Discard the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the supernatant and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells to the desired confluence and treat with the test compound for a specified period to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.[2]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

  • Incubation: Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_seeding Seed Cancer Cells treatment Treat with Indolizine Derivative cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 apoptosis_treatment Induce Apoptosis harvesting Harvest Cells apoptosis_treatment->harvesting staining Annexin V/PI Staining harvesting->staining flow_cytometry_apoptosis Flow Cytometry staining->flow_cytometry_apoptosis cell_cycle_treatment Treat Cells fixation Fixation in Ethanol cell_cycle_treatment->fixation pi_staining PI Staining fixation->pi_staining flow_cytometry_cell_cycle Flow Cytometry pi_staining->flow_cytometry_cell_cycle

Caption: Experimental workflow for evaluating the cytotoxic effects of indolizine derivatives.

Studies on certain indolizine derivatives have implicated the involvement of the p53-mediated mitochondrial pathway in inducing apoptosis.[1]

signaling_pathway Indolizine Indolizine Derivative ROS ↑ Intracellular ROS Indolizine->ROS p53 ↑ p53 Activation & Nuclear Accumulation ROS->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Membrane Potential Depolarization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated mitochondrial apoptosis pathway induced by an indolizine derivative.[1]

References

Validation

A Comparative Analysis of Indolizomycin and Other Indolizidine Alkaloids for Researchers and Drug Development Professionals

A deep dive into the biological activities, mechanisms of action, and therapeutic potential of Indolizomycin, Swainsonine, Castanospermine, and Lentiginosine, supported by experimental data and detailed protocols. This g...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities, mechanisms of action, and therapeutic potential of Indolizomycin, Swainsonine, Castanospermine, and Lentiginosine, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of four key indolizidine alkaloids: Indolizomycin, Swainsonine, Castanospermine, and Lentiginosine. Indolizidine alkaloids, a class of nitrogen-containing bicyclic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] This report is tailored for researchers, scientists, and drug development professionals, offering a structured overview of the available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways these compounds modulate.

Quantitative Bioactivity Comparison

The following table summarizes the key quantitative data for the biological activities of Indolizomycin, Swainsonine, Castanospermine, and Lentiginosine, providing a basis for their comparative assessment.

AlkaloidActivity TypeTarget/OrganismMetricValueReference
Indolizomycin AntibacterialStaphylococcus aureus ATCC 25923MIC65 µg/mL[1]
AntibacterialBacillus subtilis ATCC 6633MIC135 µg/mL[1]
AntibacterialEscherichia coli ATCC 25922MIC160 µg/mL[1]
AntifungalCandida albicans ATCC 20032MIC200 µg/mL[1]
Swainsonine AnticancerHuman glioma U251 cellsIC5020-40 µM[4]
AnticancerHuman glioma LN444 cellsIC5020-40 µM[4]
Castanospermine Antiviral (Dengue Virus)Huh-7 cellsIC5085.7 µM[5]
Antiviral (Dengue Virus)BHK-21 cellsIC501 µM[5]
Antiviral (HIV-1)JM cellsIC5029 µM (4-6 µg/mL)[6]
Enzyme Inhibition (α-glucosidase I)Cell-free assayIC500.12 µM
Lentiginosine Enzyme Inhibition (Amyloglucosidase)FungalKi1 x 10⁻⁵ M (10 µM)[1]

Mechanisms of Action and Signaling Pathways

The therapeutic potential of these indolizidine alkaloids stems from their distinct mechanisms of action, primarily targeting cellular enzymatic pathways. While the precise mechanism of Indolizomycin's weak antibiotic activity remains to be fully elucidated, the pathways for Swainsonine, Castanospermine, and Lentiginosine are better characterized.

Swainsonine: Induction of Apoptosis in Cancer Cells

Swainsonine exhibits its anticancer effects by inducing apoptosis through the mitochondria-mediated intrinsic pathway.[5] It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This dysregulation of pro- and anti-apoptotic proteins results in the translocation of Bax to the mitochondrial membrane, triggering the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates caspase-3, a key executioner caspase that leads to the cleavage of cellular proteins and ultimately, apoptosis.[5]

Swainsonine_Apoptosis_Pathway Swainsonine Swainsonine Bcl2 Bcl-2 (Anti-apoptotic) Swainsonine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Swainsonine->Bax Promotes translocation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Swainsonine-induced mitochondrial apoptotic pathway.

Castanospermine: Antiviral Activity through Glycoprotein (B1211001) Processing Inhibition

Castanospermine's antiviral activity, particularly against enveloped viruses like Dengue and HIV, is attributed to its potent inhibition of endoplasmic reticulum (ER) α-glucosidases.[4][5] These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, Castanospermine prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This disruption leads to misfolded proteins that are retained in the ER and are unable to properly interact with chaperones like calnexin (B1179193) and calreticulin, which are essential for correct viral protein folding and assembly.[5] Consequently, the formation of infectious viral particles is inhibited.

Castanospermine_Antiviral_Pathway cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (unfolded) Glucosidase_I α-Glucosidase I Viral_Glycoprotein->Glucosidase_I Glucose trimming Calnexin_Calreticulin Calnexin/ Calreticulin Glucosidase_I->Calnexin_Calreticulin Enables binding Misfolded_GP Misfolded Glycoprotein Glucosidase_I->Misfolded_GP Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP Promotes folding Viral_Assembly Viral Assembly (Inhibited) Correctly_Folded_GP->Viral_Assembly Misfolded_GP->Viral_Assembly Castanospermine Castanospermine Castanospermine->Glucosidase_I

Caption: Antiviral mechanism of Castanospermine.

D-(-)-Lentiginosine: Induction of Apoptosis in Tumor Cells

Interestingly, the non-natural enantiomer of Lentiginosine, D-(-)-Lentiginosine, has been shown to induce apoptosis in various tumor cell lines. Similar to Swainsonine, its pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway. Treatment with D-(-)-Lentiginosine leads to the upregulation of pro-apoptotic Bcl-2 family members like Bax and the downregulation of anti-apoptotic members like Bcl-2. This shift in the balance of Bcl-2 proteins triggers the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.

Lentiginosine_Apoptosis_Pathway Lentiginosine D-(-)-Lentiginosine Bcl2_Family Bcl-2 Family Proteins Lentiginosine->Bcl2_Family Bax_up ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_down Mitochondrion Mitochondrion Bax_up->Mitochondrion Bcl2_down->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: D-(-)-Lentiginosine-induced apoptotic pathway.

Experimental Protocols

Standardized experimental protocols are essential for the reliable comparison of the biological activities of these alkaloids. Below are detailed methodologies for two key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC is the broth microdilution assay.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the agent at which there is no visible growth.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., Indolizomycin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate, discarding 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Swainsonine) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against α-glucosidase, an enzyme involved in carbohydrate digestion and glycoprotein processing.

Principle: The assay measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

    • α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer.

    • pNPG solution in phosphate buffer.

    • Test compound solutions at various concentrations.

    • Sodium carbonate solution (e.g., 0.1 M) to stop the reaction.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to each well.

    • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 or Ki value can be determined from a dose-response curve.

Conclusion

This comparative guide highlights the diverse biological activities of Indolizomycin and other prominent indolizidine alkaloids. While Indolizomycin displays weak antimicrobial properties, Swainsonine, Castanospermine, and Lentiginosine exhibit potent anticancer, antiviral, and enzyme-inhibitory activities with well-defined mechanisms of action. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products. Future research should focus on elucidating the precise mechanism of Indolizomycin's activity and on structure-activity relationship studies to optimize the efficacy and selectivity of these promising alkaloid scaffolds.

References

Comparative

Indolizomycin vs. Swainsonine: A Comparative Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of two prominent indolizidine alkaloids: indolizomycin and swainsonine (B1682842...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two prominent indolizidine alkaloids: indolizomycin and swainsonine (B1682842). While both share a common structural scaffold, their pharmacological profiles diverge significantly, offering distinct potential for therapeutic applications. This document summarizes their mechanisms of action, target specificities, and biological effects, supported by quantitative data from experimental studies.

At a Glance: Key Biological Activities

FeatureIndolizomycinSwainsonine
Primary Activity Weak Antibiotic & AntifungalPotent Glycosidase Inhibitor
Anticancer Potential Not extensively studiedSignificant, with immunomodulatory effects
Mechanism of Action Not fully elucidatedInhibition of α-mannosidases
Primary Targets Bacterial and fungal cellular components (presumed)Lysosomal α-mannosidase, Golgi α-mannosidase II

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the available quantitative data for indolizomycin and swainsonine.

Table 1: Antimicrobial and Cytotoxic Activities

CompoundOrganism/Cell LineAssayValueReference
Indolizomycin Staphylococcus aureusMIC>100 µg/mL[1]
Bacillus subtilisMIC>100 µg/mL[1]
Escherichia coliMIC>100 µg/mL[1]
Candida albicansMIC>100 µg/mL[1]
MiceLC50 (intravenous)12.5-25 mg/kg[1]
Swainsonine C6 Glioma cellsIC50 (24h)0.05 µg/mL[2]
SGC-7901 (Gastric Carcinoma)IC50 (24h)0.84 µg/mL[3]
U251 (Glioma)IC50 (12h)~3.4 µg/mL (20 µM)[4]

Table 2: Enzyme Inhibition

CompoundEnzymeSourceInhibition Constant (Ki)Reference
Swainsonine Lysosomal α-mannosidaseHuman fibroblasts7.5 x 10⁻⁵ M[1]
Golgi α-mannosidase IIDrosophila20 nM[3][5]

Table 3: In Vivo Anticancer Efficacy of Swainsonine in Murine Models

Cancer ModelTreatmentEffectReference
Human MeWo melanoma xenograft10 µg/mL in drinking water~50% reduction in tumor growth rate[1]
Human breast carcinoma xenograftSystemic administrationStrong suppression of tumor growth and metastasis[6]
B16-F10 melanoma (experimental metastasis)Pretreatment with swainsonine in drinking waterReproducible protective effect and prolonged survival[7]
B16F10 melanoma (lung colonization)2.5 µg/mL in drinking waterReduced incidence of lung colonization[8]
B16-BL6 melanoma (spontaneous metastasis)3 µg/mL in drinking water88% inhibition of metastasis to the lung[9]
M5076 reticulum sarcoma (spontaneous metastasis)3 µg/mL in drinking water95% inhibition of metastasis to the liver[9]

Mechanism of Action and Signaling Pathways

Indolizomycin: An Antibiotic with Undefined Action

Indolizomycin, produced by the protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis, exhibits weak inhibitory activity against a range of bacteria and fungi.[1] Its precise mechanism of action has not been fully elucidated. The available data suggests a broad but weak antimicrobial effect, with high concentrations required to inhibit microbial growth.[1]

Swainsonine: A Potent Glycosidase Inhibitor with Pleiotropic Effects

Swainsonine, an indolizidine alkaloid isolated from various plants and fungi, is a potent and reversible inhibitor of α-mannosidases.[10] Specifically, it targets lysosomal α-mannosidase and Golgi α-mannosidase II, crucial enzymes in the glycoprotein (B1211001) processing pathway.[10]

The inhibition of Golgi α-mannosidase II disrupts the maturation of N-linked oligosaccharides, leading to an accumulation of hybrid-type glycans on the cell surface. This alteration of the cellular glycan profile is believed to be the primary mechanism behind swainsonine's anticancer and immunomodulatory effects.

Swainsonine_Mechanism Swainsonine's Mechanism of Action cluster_golgi Golgi Apparatus cluster_effects Downstream Biological Effects High_Mannose_Glycans High-Mannose Glycans Golgi_Mannosidase_II Golgi α-Mannosidase II High_Mannose_Glycans->Golgi_Mannosidase_II Processing Hybrid_Glycans Hybrid-Type Glycans Altered_Cell_Surface Altered Cell Surface Glycoproteins Hybrid_Glycans->Altered_Cell_Surface Complex_Glycans Complex-Type Glycans Golgi_Mannosidase_II->Hybrid_Glycans Accumulation (due to inhibition) Golgi_Mannosidase_II->Complex_Glycans Maturation Swainsonine Swainsonine Swainsonine->Golgi_Mannosidase_II Inhibits Immune_Modulation Immunomodulation (NK cell & macrophage activation) Altered_Cell_Surface->Immune_Modulation Anticancer_Activity Anticancer Activity (Reduced growth & metastasis) Altered_Cell_Surface->Anticancer_Activity

Figure 1. Simplified pathway of Swainsonine's inhibitory action.

The anticancer activity of swainsonine is multifaceted. By altering cell surface glycoproteins, it can reduce tumor cell adhesion, invasion, and metastasis.[8][9][11] Furthermore, the modified glycan structures on tumor cells can enhance their recognition by the immune system, leading to increased activity of natural killer (NK) cells and macrophages.[12]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to determine the biological activities of indolizomycin and swainsonine.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

MIC_Workflow Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of the antimicrobial agent in broth B Inoculate each dilution with a standardized suspension of the microorganism A->B C Incubate at an appropriate temperature and duration B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 2. Workflow for MIC determination.

Protocol Outline:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., indolizomycin) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[6][13][14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[14]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay MTT Cytotoxicity Assay Principle cluster_cell Viable Cell Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Formazan (B1609692) Formazan (Purple, in-soluble) Mitochondrial_Dehydrogenases->Formazan MTT MTT (Yellow, water-soluble) MTT->Mitochondrial_Dehydrogenases Reduction Solubilization Solubilization of Formazan Crystals Formazan->Solubilization Colorimetric_Measurement Colorimetric Measurement (Absorbance at ~570 nm) Solubilization->Colorimetric_Measurement

Figure 3. Principle of the MTT assay.

Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[1][17]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., swainsonine) for a specific duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[1][18]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[5][19]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[1]

In Vivo Xenograft Model for Anticancer Efficacy

Xenograft models are commonly used to evaluate the in vivo efficacy of potential anticancer agents. This involves implanting human tumor cells into immunocompromised mice.

Protocol Outline:

  • Cell Culture and Preparation: Human cancer cells are cultured in vitro, harvested, and resuspended in a suitable medium.[20][21]

  • Tumor Inoculation: The cell suspension is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[22][23]

  • Tumor Growth Monitoring: Tumor size is measured regularly using calipers.[20]

  • Treatment Administration: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound (e.g., swainsonine) is administered through a specified route (e.g., oral gavage, intraperitoneal injection, or in drinking water).[22][24]

  • Efficacy Evaluation: Tumor growth inhibition, animal survival, and potential metastasis are monitored throughout the study. At the end of the study, tumors and organs may be harvested for further analysis.[21]

Summary and Future Directions

Indolizomycin and swainsonine, despite their structural similarities, exhibit markedly different biological activities. Indolizomycin's potential lies in its, albeit weak, antimicrobial properties, which may serve as a scaffold for the development of more potent antibiotics. Further investigation into its mechanism of action is warranted.

Swainsonine, on the other hand, is a well-characterized glycosidase inhibitor with proven anticancer and immunomodulatory effects in preclinical models. Its ability to alter the glycan profile of cancer cells and stimulate an anti-tumor immune response makes it a compelling candidate for further drug development, potentially in combination with other cancer therapies. Clinical trials have been initiated to explore its therapeutic potential in cancer patients.[25]

This comparative guide highlights the diverse biological roles that can arise from a common chemical framework. Continued research into these and other indolizidine alkaloids will undoubtedly uncover new therapeutic opportunities.

References

Validation

Structural and functional comparison of Indolizomycin and Cyclizidine

For Immediate Release In the realm of natural product chemistry, the structural intricacies of molecules often foreshadow their biological activities. This guide provides a detailed comparative analysis of two noteworthy...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of natural product chemistry, the structural intricacies of molecules often foreshadow their biological activities. This guide provides a detailed comparative analysis of two noteworthy indolizidine alkaloids: Indolizomycin and Cyclizidine. Both compounds, produced by actinomycetes, share a common indolizidine core but exhibit distinct structural modifications that lead to different functional profiles. This report is intended for researchers, scientists, and drug development professionals interested in the nuanced relationship between the structure and function of these complex natural products.

At a Glance: Structural and Functional Distinctions

FeatureIndolizomycinCyclizidine
Core Structure IndolizidineIndolizidine
Key Structural Motif Cyclopropyl (B3062369) ring fused to the cyclopentane (B165970) portion of the indolizidine core, forming a tricyclic system.Cyclopropyl group typically located at the terminus of an olefinic side chain.
Molecular Formula C₁₇H₂₃NO₂[1]C₁₇H₂₅NO₃ (for M146791)[2]
Primary Source Produced by a fused strain of Streptomyces griseus and Streptomyces tenjimariensis.[3]Produced by various species of Streptomyces and Saccharopolyspora.[3]
Primary Biological Activity Weak antibacterial and antifungal activity.[4]Low to moderate cytotoxic activity against cancer cell lines.[5]

Delving into the Structures

Indolizomycin and Cyclizidine are both members of the indolizidine alkaloid family, characterized by a bicyclic structure with a nitrogen atom at the bridgehead.[3] However, their defining features lie in the placement and integration of a cyclopropyl ring.

Indolizomycin possesses a unique 6-5-3 tricyclic ring system where a cyclopropyl ring is fused to the cyclopentane ring of the indolizidine core.[3] This compact and rigid structure is a consequence of its biosynthesis.

Cyclizidine , on the other hand, is distinguished by a cyclopropyl moiety typically found at the end of a polyene side chain attached to the indolizidine core.[3] This structural arrangement allows for greater flexibility of the side chain compared to the fused system of Indolizomycin.

The biosynthesis of both compounds follows a polyketide pathway, where acetate (B1210297) and propionate (B1217596) units are assembled by polyketide synthases (PKS) to form the carbon skeleton.[6][7] The formation of the distinctive cyclopropyl ring in each molecule is a key step in their respective biosynthetic pathways.

cluster_0 Polyketide Biosynthesis Pathway PKS Polyketide Synthase Assembly Line Indolizidinone Indolizidinone Intermediate PKS->Indolizidinone Chain assembly from acetate & propionate Indolizomycin Indolizomycin (Tricyclic System) Indolizidinone->Indolizomycin Further enzymatic modifications (e.g., cyclization, oxidation) Cyclizidine Cyclizidine (Olefinic Side Chain with Cyclopropyl Terminus) Indolizidinone->Cyclizidine Further enzymatic modifications (e.g., side chain extension, cyclization) Indolizomycin Indolizomycin Antibacterial Antibacterial Activity (e.g., Staphylococci, E. coli) Indolizomycin->Antibacterial Antifungal Antifungal Activity (e.g., Candida albicans) Indolizomycin->Antifungal Cyclizidine Cyclizidine Cytotoxicity Cytotoxicity (e.g., HeLa, MPM cells) Cyclizidine->Cytotoxicity cluster_0 MIC Assay Workflow A Prepare serial dilutions of Indolizomycin in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate B->C D Observe for bacterial growth and determine MIC C->D cluster_1 MTT Assay Workflow E Seed cells in 96-well plate F Treat cells with varying concentrations of Cyclizidine E->F G Add MTT reagent and incubate F->G H Solubilize formazan and measure absorbance G->H I Calculate % viability and determine IC50 H->I

References

Comparative

Unveiling the Enigma of Indolizomycin: A Comparative Guide to Antibiotic Mechanisms of Action

For Immediate Release In the ever-pressing battle against antimicrobial resistance, the quest for novel antibiotics with unique mechanisms of action is paramount. Indolizomycin, a structurally distinct indolizidine alkal...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-pressing battle against antimicrobial resistance, the quest for novel antibiotics with unique mechanisms of action is paramount. Indolizomycin, a structurally distinct indolizidine alkaloid, represents a potential new frontier in this search. However, its mode of action remains largely enigmatic, setting it apart from well-characterized antibiotic classes. This guide provides a comparative analysis of Indolizomycin's hypothetical mechanism in the context of established antibiotic classes, highlighting the critical need for further research into this promising compound.

A Tale of Knowns and Unknowns: Comparing Antibiotic Battlefields

The efficacy of most clinically utilized antibiotics lies in their ability to selectively target and disrupt essential bacterial processes. These well-understood mechanisms provide a framework for comparison, underscoring the current knowledge gap surrounding Indolizomycin.

Most antibiotics fall into one of three major classes based on their cellular targets:

  • Cell Wall Synthesis Inhibitors: These agents, such as β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin), target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1][2] Disruption of this protective layer leads to cell lysis and death.[2]

  • Protein Synthesis Inhibitors: This diverse group, including macrolides, tetracyclines, and aminoglycosides, interferes with the bacterial ribosome, the cellular machinery responsible for protein production.[3][4] By binding to either the 30S or 50S ribosomal subunits, they halt protein synthesis, which is essential for bacterial growth and survival.[3][5]

  • Nucleic Acid Synthesis Inhibitors: Quinolones and rifamycins (B7979662) fall into this category, targeting the replication and transcription of bacterial DNA and RNA, respectively.[6][7] By inhibiting enzymes like DNA gyrase and RNA polymerase, they prevent the faithful transmission and expression of genetic information.[6]

In stark contrast, the specific molecular target and mechanism of action for Indolizomycin have yet to be elucidated. While it exhibits weak antibiotic activity against several bacterial and fungal strains, the underlying biochemical pathways it disrupts are unknown. This lack of a defined mechanism makes it a subject of intense scientific interest.

Probing the Unknown: Standard Methodologies for Elucidating Antibiotic Action

To unravel the mystery of new compounds like Indolizomycin, researchers employ a battery of established experimental protocols. A primary and powerful technique is the macromolecular synthesis assay .

Experimental Protocol: Macromolecular Synthesis Assay

This assay determines which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by a compound.[8][9]

Objective: To identify the primary cellular process targeted by an antibiotic.

Methodology:

  • Bacterial cultures are grown to a logarithmic phase.

  • The culture is divided into aliquots, with each receiving a specific radiolabeled precursor for a major biosynthetic pathway:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine or a mix of [³H]amino acids

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • The test antibiotic (e.g., Indolizomycin) is added to the aliquots at a concentration known to inhibit growth (e.g., 4x the Minimum Inhibitory Concentration). Control antibiotics with known mechanisms are used as positive controls for each pathway.[10]

  • Samples are incubated for a defined period.

  • The incorporation of the radiolabeled precursors into their respective macromolecules is stopped by adding an acid, such as trichloroacetic acid (TCA), which precipitates the large macromolecules while leaving the unincorporated precursors in solution.[10]

  • The precipitated macromolecules are collected by filtration or centrifugation.

  • The amount of radioactivity in the precipitate is measured using a scintillation counter.

  • The percentage of inhibition for each pathway is calculated by comparing the radioactivity in the treated samples to that in untreated control samples.

Data Interpretation: A significant reduction in the incorporation of a specific radiolabeled precursor indicates that the antibiotic likely inhibits that particular biosynthetic pathway. For instance, if Indolizomycin were to inhibit protein synthesis, a marked decrease in the incorporation of [³H]leucine would be observed. Currently, such data for Indolizomycin is not publicly available.

Visualizing the Mechanisms: A Comparative Overview

The following diagrams illustrate the well-defined mechanisms of major antibiotic classes, contrasted with the currently unknown mechanism of Indolizomycin.

Indolizomycin_Mechanism cluster_Indolizomycin Indolizomycin Indolizomycin Indolizomycin Target Unknown Molecular Target Indolizomycin->Target Binds to? Effect Inhibition of Bacterial Growth Target->Effect Leads to

Caption: The Unknown Mechanism of Indolizomycin.

Cell_Wall_Inhibitors cluster_CellWall Cell Wall Synthesis Inhibitors Antibiotic β-lactams, Glycopeptides Target Peptidoglycan Synthesis Enzymes (e.g., PBPs) Antibiotic->Target Inhibit Effect Defective Cell Wall → Cell Lysis Target->Effect Disrupts Protein_Synthesis_Inhibitors cluster_Protein Protein Synthesis Inhibitors Antibiotic Macrolides, Tetracyclines Target Bacterial Ribosome (30S or 50S subunit) Antibiotic->Target Bind to Effect Inhibition of Translation Target->Effect Leads to Nucleic_Acid_Inhibitors cluster_NucleicAcid Nucleic Acid Synthesis Inhibitors Antibiotic Quinolones, Rifamycins Target DNA Gyrase, RNA Polymerase Antibiotic->Target Inhibit Effect Inhibition of DNA Replication & Transcription Target->Effect Prevents

References

Validation

Comparative Guide to the Structure-Activity Relationships of Indolizine Derivatives: A Proxy for Indolizomycin SAR Studies

Introduction Indolizomycin, a potent antibiotic produced by Streptomyces species, possesses a complex and unique chemical architecture.[1][2][3] While its total synthesis has been a subject of significant academic intere...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolizomycin, a potent antibiotic produced by Streptomyces species, possesses a complex and unique chemical architecture.[1][2][3] While its total synthesis has been a subject of significant academic interest, comprehensive structure-activity relationship (SAR) studies on its derivatives are not extensively documented in publicly available literature.[2][3] However, the core scaffold of indolizomycin is indolizine (B1195054), a nitrogen-containing heterocyclic system that is isomeric with indole.[4] The broader class of indolizine derivatives has been the focus of numerous SAR studies, revealing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide, therefore, provides a comparative analysis of the SAR of indolizine derivatives as a valuable surrogate for understanding the potential therapeutic applications and optimization of indolizomycin-related compounds.

Anticancer Activity of Indolizine Derivatives

The antiproliferative effects of indolizine derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies.

Structure-Activity Relationship Highlights:

  • Substitution on the Pyridine (B92270) Ring: Strategic modifications to the pyridine ring of the indolizine core have a pronounced impact on anticancer activity. The introduction of substituents like bromo or ethyl ester groups has been shown to yield promising inhibitory activity against a range of cancer cell lines, including those of the lung, brain, and kidney, as well as melanoma.[5]

  • Nature of Substituents: The electronic properties of the substituents play a crucial role. For instance, in a series of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole derivatives, which share some structural similarities with substituted indolizines, electron-withdrawing groups such as (trifluoromethyl)phenyl and cyanophenyl at the R1 position resulted in higher inhibitory activity compared to electron-donating groups like methoxyphenyl and methylphenyl.[7]

Table 1: Anticancer Activity of Indolizine Derivatives
Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
63a PhenylHHGeneric70[7]
63d 4-MethoxyphenylHHGeneric>70[7]
63e 4-(Trifluoromethyl)phenylHHGeneric<70[7]
63g 4-CyanophenylHHGeneric<70[7]
27a Indazole core--Generic>10[7]
27b 1H-Pyrazolo[4,3-c]pyridine core--Generic1.7[7]
27f Pyrazolopyridinyl pyrimidine (B1678525) core--Generic9.4[7]

Note: The specific indolizine structures corresponding to these activities were not fully detailed in the provided search results, hence a generalized representation is used. The data for compounds 63a-g and 27a-f are from a study on YC-1 derivatives, which provides insights into the effects of heterocyclic cores and substitutions.[7]

Antimicrobial Activity of Indolizine Derivatives

Indolizine derivatives have demonstrated notable potential as antimicrobial agents against a spectrum of bacteria and fungi.[4][6] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism, is the standard metric for in vitro antimicrobial efficacy.[5]

Structure-Activity Relationship Highlights:

  • Indolizine-1-carbonitrile (B3051405) Derivatives: A series of novel indolizine-1-carbonitrile derivatives were synthesized and evaluated for their antimicrobial properties.[6]

    • Compound 5b emerged as the most potent antifungal agent, with MIC values ranging from 8 to 32 µg/mL.[6]

    • Compound 5g displayed the most significant antibacterial activity, with MICs in the range of 16 to 256 µg/mL.[6]

  • General Observations: Some indolizine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus.[4]

Table 2: Antimicrobial Activity of Indolizine-1-Carbonitrile Derivatives
Compound IDR-group on Phenyl RingTest OrganismMIC (µg/mL)Reference
5b 4-BrCandida albicans8[6]
5b 4-BrAspergillus fumigatus16[6]
5b 4-BrSaccharomyces cerevisiae32[6]
5g 4-ClStaphylococcus aureus16[6]
5g 4-ClBacillus subtilis32[6]
5g 4-ClEscherichia coli128[6]
5g 4-ClPseudomonas aeruginosa256[6]

Anti-inflammatory Activity of Indolizine Derivatives

The anti-inflammatory potential of indolizine derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5]

(Quantitative data for the anti-inflammatory activity of specific indolizine derivatives was not available in the initial search results.)

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indolizine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[5]

  • Serial Dilution: The indolizine derivatives are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Indolizine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) Purification->Antiinflammatory Data Collect IC50 / MIC data Anticancer->Data Antimicrobial->Data Antiinflammatory->Data SAR Establish Structure-Activity Relationship Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies of indolizine derivatives.

Signaling_Pathway Indolizine Indolizine Derivative Receptor Cell Surface Receptor Indolizine->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Apoptosis, Inflammation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway potentially modulated by indolizine derivatives.

References

Comparative

A Researcher's Guide to Validating the Molecular Targets of Indolizomycin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the molecular targets of the natural product antibiotic, Indolizomycin. Given that the specific m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular targets of the natural product antibiotic, Indolizomycin. Given that the specific molecular target of Indolizomycin is currently not well-defined, this document outlines a comprehensive strategy for its identification and validation, comparing various experimental approaches and providing illustrative data.

Indolizomycin is an indolizidine antibiotic produced by a strain of Streptomyces created through protoplast fusion.[1][2][3] It exhibits weak to moderate antibiotic activity against a range of bacteria, including Staphylococci and Bacilli, as well as some fungi like Candida albicans.[1] However, a significant knowledge gap exists regarding its precise mechanism of action and molecular targets.[1] This guide presents a systematic approach to elucidate these unknowns, drawing parallels with established validation strategies for other novel antibiotics.

Part 1: A Comparative Overview of Target Identification Methodologies

The initial step in validating a molecular target is its identification. Several orthogonal approaches can be employed to generate a list of putative targets for a novel antibiotic like Indolizomycin. Below is a comparison of key methodologies.

Methodology Principle Advantages Disadvantages Alternative/Complementary Methods
Affinity Chromatography & Mass Spectrometry Indolizomycin is immobilized on a solid support to "pull down" interacting proteins from bacterial lysate. Bound proteins are identified by mass spectrometry.Directly identifies physical binding partners. Can be performed under near-physiological conditions.Requires chemical modification of Indolizomycin, which may alter its activity. Can be prone to identifying non-specific binders.Photo-affinity labeling, Drug Affinity Responsive Target Stability (DARTS).
Quantitative Proteomics (e.g., SILAC, iTRAQ) Compares the entire proteome of bacteria treated with Indolizomycin to untreated bacteria. Differentially expressed proteins provide clues about the affected pathways and potential targets.Provides a global view of the cellular response. Does not require modification of the compound.Does not directly identify the physical target. Changes in protein expression can be indirect effects.Transcriptomics (RNA-seq) to measure changes in gene expression.
Genetic Screening Screens a library of bacterial mutants (e.g., knockout or overexpression libraries) for strains with altered sensitivity to Indolizomycin. The mutated gene in a hypersensitive or resistant strain is a strong candidate for the target or a related pathway member.Directly links a gene to the compound's activity. Can uncover resistance mechanisms.Can be time-consuming. Resistance may arise from mutations not directly in the target (e.g., efflux pumps).CRISPRi-based screening for targeted gene knockdown.

Part 2: Experimental Protocols for Target Validation

Once putative targets are identified, they must be validated through a series of rigorous experiments. This section provides detailed, albeit generalized, protocols for key validation experiments.

Protocol: Affinity Chromatography Pull-Down Assay

Objective: To identify proteins that physically interact with Indolizomycin.

Methodology:

  • Immobilization of Indolizomycin:

    • Synthesize an analog of Indolizomycin with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the Indolizomycin analog to the beads according to the manufacturer's protocol. Wash extensively to remove uncoupled ligand.

  • Preparation of Bacterial Lysate:

    • Grow a culture of a susceptible bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Lyse the cells using a French press or sonication in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the Indolizomycin-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been treated with the linker alone.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive ligand (e.g., excess free Indolizomycin) or by changing the buffer conditions (e.g., high salt or low pH).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Protocol: Quantitative Proteomics Analysis

Objective: To identify changes in protein expression in response to Indolizomycin treatment.

Methodology:

  • Cell Culture and Treatment:

    • Grow two parallel cultures of a susceptible bacterial strain in appropriate media.

    • Treat one culture with a sub-lethal concentration of Indolizomycin for a defined period (e.g., 1-2 hours). The other culture serves as an untreated control.

  • Protein Extraction and Digestion:

    • Harvest cells from both cultures and extract total protein.

    • Quantify the protein concentration for each sample.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., iTRAQ or TMT):

    • Label the peptides from the treated and control samples with different isobaric tags according to the manufacturer's protocol.

    • Combine the labeled peptide samples.

  • LC-MS/MS Analysis and Data Interpretation:

    • Fractionate the combined peptide sample using liquid chromatography.

    • Analyze the fractions by tandem mass spectrometry.

    • Use bioinformatics software to identify and quantify the relative abundance of proteins between the treated and control samples. Proteins with significantly altered expression are considered potential leads.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the outcomes of different validation experiments.

Table 1: Hypothetical Results from an Affinity Chromatography Pull-Down Experiment

This table illustrates the type of data one might obtain from an affinity chromatography experiment designed to identify proteins that bind to Indolizomycin.

Protein ID Protein Name Function Fold Enrichment (Indolizomycin vs. Control) p-value
P0A0F6Penicillin-binding protein 2aPeptidoglycan synthesis15.2<0.001
P60706DNA gyrase subunit ADNA replication3.10.045
P0A7A250S ribosomal protein L3Protein synthesis2.50.08
P0A9K2Elongation factor TuProtein synthesis1.80.15

This is illustrative data and does not represent actual experimental results for Indolizomycin.

Table 2: Hypothetical Results from a Quantitative Proteomics Study

This table presents a sample of differentially expressed proteins in S. aureus following treatment with Indolizomycin.

Protein ID Protein Name Biological Process Log2 Fold Change Adjusted p-value
P0A0F6Penicillin-binding protein 2aCell wall biosynthesis-2.5<0.001
P68953MurAPeptidoglycan biosynthesis-2.1<0.001
P0A7X3SOS response proteinDNA repair3.2<0.001
Q2G1I7Heat shock protein Hsp20Stress response2.80.005

This is illustrative data and does not represent actual experimental results for Indolizomycin.

Part 4: Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways can greatly aid in understanding the target validation process.

Experimental Workflow for Target Identification

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography Putative_Targets Putative Targets Affinity_Chromatography->Putative_Targets Quantitative_Proteomics Quantitative Proteomics Quantitative_Proteomics->Putative_Targets Genetic_Screening Genetic Screening Genetic_Screening->Putative_Targets Biochemical_Assays Biochemical Assays Validated_Target Validated Target Biochemical_Assays->Validated_Target Genetic_Validation Genetic Validation (Knockout/Overexpression) Genetic_Validation->Validated_Target Biophysical_Interaction Biophysical Interaction (SPR, ITC) Biophysical_Interaction->Validated_Target Putative_Targets->Biochemical_Assays Putative_Targets->Genetic_Validation Putative_Targets->Biophysical_Interaction

Caption: A generalized workflow for the identification and validation of a novel antibiotic's molecular target.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Given that many antibiotics target bacterial cell wall synthesis, the following diagram illustrates a hypothetical scenario where Indolizomycin inhibits this pathway.

peptidoglycan_synthesis_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc MurA/B Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Translocation PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Delivery to Cell Wall Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Transglycosylation & Transpeptidation Indolizomycin Indolizomycin Indolizomycin->PBP Inhibition

Caption: Hypothetical inhibition of the final stages of peptidoglycan synthesis by Indolizomycin.

Conclusion

While the definitive molecular target of Indolizomycin remains to be elucidated, this guide provides a robust framework for its discovery and validation. By employing a multi-pronged approach that combines direct target pull-down methods with global cellular response profiling and genetic screens, researchers can systematically narrow down the list of putative targets. Subsequent validation through biochemical, genetic, and biophysical methods will be crucial to unequivocally confirm the mechanism of action of this intriguing natural product. The comparative data and detailed protocols presented herein serve as a valuable resource for guiding these future investigations.

References

Comparative

A Comparative Analysis of the In Vivo Efficacy of Indolizomycin Against Established Antibiotics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the in vivo efficacy of the novel antibiotic, Indolizomycin, against the established clinical sta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of the novel antibiotic, Indolizomycin, against the established clinical standards, Vancomycin (B549263) and Linezolid, particularly in the context of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. While comprehensive in vivo data for Indolizomycin is not yet publicly available, this document serves as a template, presenting established data for Vancomycin and Linezolid to facilitate future comparative analysis.

Quantitative Efficacy Comparison

The following tables summarize key efficacy parameters for Vancomycin and Linezolid in various murine infection models. These tables are designed to be populated with corresponding data for Indolizomycin as it becomes available.

Table 1: In Vivo Efficacy in Murine Pneumonia Model Against MRSA

AntibioticDosage RegimenBacterial Load Reduction (log₁₀ CFU/lung) at 24hSurvival Rate (%)
Indolizomycin Data not availableData not availableData not available
Vancomycin 110 mg/kg q12h (simulated human exposure)0.1[1]Lower than Tedizolid and Linezolid[1]
Linezolid 12-fold lower dose than Vancomycin (simulated human exposure)1.6[1]89[1]
Control (untreated) Vehicle1.1 (increase)[1]Data varies by study

Table 2: In Vivo Efficacy in Murine Skin and Soft Tissue Infection Model Against MRSA

AntibioticDosage RegimenBacterial Load Reduction (log₁₀ CFU/thigh) at 24h
Indolizomycin Data not availableData not available
Vancomycin 2 mg/kgSmaller reduction compared to combination therapy[2]
Linezolid 100 mg/kg b.i.d~1.0 (in immunocompetent mice)[3]
Control (untreated) Saline1.39 ± 0.26 (increase)[4]

Table 3: In Vivo Efficacy in Murine Bacteremia Model Against MRSA

AntibioticDosage RegimenBacterial Load Reduction (log₁₀ CFU/mL in blood) at 24h
Indolizomycin Data not availableData not available
Vancomycin 50 mg/kg q6h1.84 ± 0.73[5]
Linezolid Data not available in direct comparisonData not available in direct comparison
Control (untreated) Data varies by studyData varies by study

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate comparison of in vivo efficacy studies. The following outlines a standard protocol for a murine pneumonia model for MRSA infection.

Murine Pneumonia Model for MRSA Infection

This protocol is a synthesized example based on common practices in the field.[6][7]

  • Animal Model: Specific pathogen-free, 6-week-old, male BALB/c mice are commonly used.[8]

  • Immunosuppression (optional but common): To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.

  • Inoculum Preparation: A clinical isolate of MRSA is grown in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase. The bacteria are then washed and resuspended in sterile saline to a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection: Mice are anesthetized and intranasally inoculated with the prepared MRSA suspension.

  • Treatment Initiation: Antibiotic treatment is typically initiated 2 to 4 hours post-infection. The antibiotics (Indolizomycin, Vancomycin, or Linezolid) are administered via a clinically relevant route (e.g., subcutaneous or intravenous) at dosages that simulate human pharmacokinetic profiles.[1] A control group receives a vehicle control (e.g., sterile saline).

  • Efficacy Evaluation:

    • Bacterial Load: At 24 hours post-treatment, mice are euthanized, and their lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

    • Survival: A separate cohort of animals is monitored for a defined period (e.g., 7 days) to assess the survival rate for each treatment group.

Signaling Pathways and Experimental Workflow

Visualizing the experimental process and potential mechanisms of action aids in understanding the comparative efficacy.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice) Immunosuppression Induce Neutropenia (optional) Animal_Model->Immunosuppression Infection Induce Infection (e.g., Intranasal) Immunosuppression->Infection Inoculum_Prep Prepare MRSA Inoculum Inoculum_Prep->Infection Treatment_Groups Administer Treatment - Indolizomycin - Vancomycin - Linezolid - Vehicle Control Infection->Treatment_Groups Bacterial_Load Determine Bacterial Load (CFU/g tissue) Treatment_Groups->Bacterial_Load Survival_Analysis Monitor Survival Rate Treatment_Groups->Survival_Analysis Data_Analysis Comparative Data Analysis Bacterial_Load->Data_Analysis Survival_Analysis->Data_Analysis

Caption: Workflow for in vivo efficacy testing of antibiotics in a murine model.

The precise mechanism of action for Indolizomycin is not yet fully elucidated. However, many antibiotics function by targeting key bacterial processes. Below is a generalized diagram illustrating common antibiotic targets.

Antibiotic_Targets cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Classes CW Cell Wall Synthesis PM Plasma Membrane R Ribosome (Protein Synthesis) DNA DNA Replication & Repair Vancomycin Vancomycin (Glycopeptide) Vancomycin->CW Inhibits Linezolid Linezolid (Oxazolidinone) Linezolid->R Inhibits Indolizomycin_MoA Indolizomycin (Mechanism Unknown) Indolizomycin_MoA->CW Potential Target? Indolizomycin_MoA->PM Potential Target? Indolizomycin_MoA->R Potential Target? Indolizomycin_MoA->DNA Potential Target?

Caption: Potential bacterial targets for antibiotic action.

References

Validation

A Comparative Guide to the Structure-Activity Relationships of Indolizine Derivatives

For Researchers, Scientists, and Drug Development Professionals Indolizine (B1195054), a nitrogen-containing heterocyclic scaffold and a structural isomer of indole, has garnered significant attention in medicinal chemis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine (B1195054), a nitrogen-containing heterocyclic scaffold and a structural isomer of indole, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Understanding the structure-activity relationship (SAR) is crucial for the rational design and development of novel, potent, and selective therapeutic agents based on this privileged structure. This guide provides a comparative overview of the SAR of indolizine derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Indolizine Derivatives

The quest for novel anticancer agents has led to the exploration of a wide array of indolizine derivatives.[1] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, disruption of key signaling pathways like EGFR, inhibition of β-catenin, activation of p53, and induction of apoptosis.[4][5][6][7] The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.[1]

Structure-Activity Relationship Highlights:
  • Substitution on the Pyridine (B92270) Ring: Modifications on the six-membered pyridine ring significantly influence anticancer activity.

    • Position 5: The presence of a simple methyl group at this position can lead to excellent antiproliferative properties, particularly against melanoma and leukemia cell lines.[5]

    • Position 7: This position is a key site for modification. Introduction of a bromo or ethyl ester substituent can confer promising inhibitory activity against lung, brain, and renal cancer.[1][5] Other substitutions like a methoxy (B1213986) group have shown potency against prostate cancer cell lines, while an acetyl group yields derivatives with activity against cervical cancer cells.[7] Substituted benzoyl groups at position 7 have resulted in strong inhibition of pancreatic cancer cell viability.[7]

    • Position 8: An 8-bromo substituent on a 5-methylindolizine (B158340) derivative displayed significant EGFR kinase inhibitory activity.[5]

  • Substitution on the Pyrrole (B145914) Ring: While less explored than the pyridine ring, modifications here are also critical.

    • The presence of a fully aromatized indolizine core is considered important for cytotoxicity.[8]

    • Indolizine lactones, a specific class of derivatives, have been identified as a promising scaffold, with a methoxylated analogue showing potent activity against triple-negative breast cancer.[8]

  • General Trends:

    • Hydrophobic groups often enhance antiproliferative activity. For instance, introducing more hydrophobic substituents on certain indolizine series led to a notable increase in activity.[9]

    • The presence of a methoxy group at the 6-position can be beneficial for activity in some cases, although derivatives lacking it can still exhibit comparable potency.[9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indolizine derivatives against various human cancer cell lines.

Compound ID/SeriesKey SubstituentsCancer Cell LineActivity (IC50)Reference
8e Methoxy at C6, specific hydrophobic groupsCAL-27 (Oral), BT-20 (Breast), HGC-27 (Gastric)47–117 nM[9]
8h Methoxy at C6, specific hydrophobic groupsCAL-27 (Oral), BT-20 (Breast), HGC-27 (Gastric)47–117 nM[9]
5c Bromo at C7HOP-62 (Non-Small Cell Lung)34% growth inhibition at 10 µM[6]
5c Bromo at C7SNB-75 (Glioblastoma)15% growth inhibition at 10 µM[6]
7g Ethyl Ester at C7HOP-62 (Non-Small Cell Lung)15% growth inhibition at 10 µM[6]
Indolizine Lactone (cis-4f derivative) Thiolated at C1MDA-MB-231 (Breast)~20x more potent than precursor[8]
9d Specific cyanoindolizine derivativeGeneralIC50 = 1.07 ± 0.34 μM (Farnesyltransferase inhibition)[10]
Experimental Protocols: Anticancer Activity Screening

MTT Assay for Cell Viability: A common method to assess the cytotoxic effect of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indolizine derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared.

  • Compound Addition: Test compounds (indolizine derivatives) are added to the mixture.

  • Initiation: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The change in fluorescence is monitored over time. Inhibitors of polymerization will show a decrease in the rate of fluorescence increase.[9]

Visualization of Anticancer Mechanisms

anticancer_pathways cluster_0 Indolizine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indolizine Indolizine Derivatives Tubulin Tubulin Polymerization Indolizine->Tubulin inhibit EGFR EGFR Signaling Indolizine->EGFR inhibit BetaCatenin β-Catenin Pathway Indolizine->BetaCatenin inhibit p53 p53 Pathway Indolizine->p53 activate G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Proliferation Decreased Cell Proliferation EGFR->Proliferation BetaCatenin->Proliferation Apoptosis Apoptosis p53->Apoptosis G2M_Arrest->Apoptosis

Caption: Key anticancer mechanisms of action for indolizine derivatives.

Anti-inflammatory Activity of Indolizine Derivatives

Indolizine derivatives have emerged as potential candidates for developing novel anti-inflammatory drugs.[11] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), and the modulation of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and nitric oxide (NO).[1][11][12]

Structure-Activity Relationship Highlights:
  • Substitution at Position 7: The presence of a trifluoromethyl (-CF3) group at the 7-position appears to be highly favorable for anti-inflammatory activity.[11][12]

    • A 7-CF3, 3-benzoyl derivative (4d) showed a significant reduction in COX-2 enzyme levels.[12]

    • Other 7-CF3 derivatives with different benzoyl substitutions at position 3 (4e, 4f, 4a, 4g) significantly reduced levels of TNF-α, IL-6, and NO.[11][12]

  • Substitution at Position 3: The nature of the substituent at this position, often in combination with a C7-substituent, fine-tunes the activity. Benzoyl groups, particularly those with electron-donating or withdrawing groups on the phenyl ring (e.g., -OCH3, -Cl), influence the potency against specific inflammatory targets.[11][12]

  • General Trends: Indolizinyl derivatives of existing NSAIDs (e.g., mefenamic acid) have shown superior anti-inflammatory activity compared to the parent drugs, suggesting the indolizine core can act as a potent pharmacophore.[13]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected indolizine derivatives.

Compound ID/SeriesKey SubstituentsTargetActivityReference
4d 7-CF3, 3-benzoylCOX-2Significant reduction vs. indomethacin[11][12]
4f 7-CF3, 3-(4-methoxybenzoyl)TNF-α, IL-6, NOSignificant reduction[11][12]
4e 7-CF3, 3-(4-methylbenzoyl)TNF-αSignificant reduction[11]
4g 7-CF3, 3-(4-chlorobenzoyl)IL-6Significant reduction[11]
5a 7-OCH3, 3-(4-cyanobenzoyl)-1,2-di(carboxyethyl)COX-2IC50 = 5.84 µM[11]
Experimental Protocols: Anti-inflammatory Activity Screening

COX/LOX Inhibition Assay: This protocol outlines a general procedure for assessing the inhibitory effect of compounds on COX and LOX enzymes.[14]

  • Enzyme and Substrate Preparation: Reconstitute purified COX-1, COX-2, or 5-LOX enzymes in the appropriate assay buffer. Prepare the substrate solution (e.g., arachidonic acid).[14]

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test indolizine derivatives.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[14]

  • Detection: Measure enzyme activity using a colorimetric or fluorometric probe that reacts with the prostaglandin (B15479496) or leukotriene products.[14]

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[14]

Nitric Oxide (NO) Production Assay: This assay measures the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds.

  • Griess Reagent: After incubation (e.g., 24 hours), measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[11]

  • Data Analysis: Calculate the percentage inhibition of NO production by comparing the nitrite concentration in treated and untreated (LPS-stimulated only) cells.[11]

Visualization of Experimental Workflow

anti_inflammatory_workflow cluster_assays Quantification start Indolizine Derivatives lps LPS Stimulation + Compound Treatment start->lps macrophages Macrophage Cell Culture (e.g., RAW 264.7) macrophages->lps incubation Incubation (24h) lps->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay (Measure Nitrite) supernatant->griess elisa ELISA (Measure TNF-α, IL-6) supernatant->elisa analysis Data Analysis (% Inhibition, IC50) griess->analysis elisa->analysis

Caption: General workflow for evaluating anti-inflammatory activity.

Antimicrobial Activity of Indolizine Derivatives

Indolizine derivatives have been investigated for their potential to combat bacterial and fungal infections.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible microbial growth, is the standard measure for in vitro antimicrobial activity.[1]

Structure-Activity Relationship Highlights:
  • Selectivity: Some newly synthesized indolizine derivatives have shown selective toxicity against Gram-positive bacteria, such as Staphylococcus aureus, and acid-fast bacilli like Mycobacterium smegmatis.[15][16]

  • Potent Derivatives:

    • Indolizine-1-carbonitrile derivatives have been identified as having promising antimicrobial properties. Compound 5b from one series showed potent antifungal activity, while compound 5g had the best antibacterial activity.[17]

    • Pyrazolyl-indolizine derivatives have also demonstrated potent antimicrobial efficiency against a range of bacteria and fungi, including Bacillus subtilis, S. aureus, Pseudomonas aeruginosa, and Candida albicans.[18]

  • Mechanism: The antimicrobial mechanism can involve the induction of lipid peroxidation, leading to increased cell membrane oxidation and disruption.[18]

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values of selected indolizine derivatives against various microorganisms.

Compound ID/SeriesKey Structural FeatureMicroorganismActivity (MIC in µg/mL)Reference
5b Indolizine-1-carbonitrileFungi (various)8 - 32[17]
5g Indolizine-1-carbonitrileBacteria (various)16 - 256[17]
Derivative XXI Not specifiedS. aureus, M. smegmatis25 (Bacteriostatic)[15][16]
Pyrazolyl-indolizines (5, 9, 13, 19) Pyrazolyl substituentB. subtilis, S. aureus, P. aeruginosa, C. albicansPotent (specific values not detailed in abstract)[18]
Experimental Protocols: Antimicrobial Activity Screening

Broth Microdilution Method for MIC Determination: This is a standard method for determining the MIC of a compound.[14]

  • Compound Preparation: Prepare a stock solution of the indolizine derivative and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.[14]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).[14]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).[14]

  • MIC Determination: After incubation, visually inspect the plates for the lowest concentration of the compound that causes complete inhibition of visible microbial growth (turbidity). This concentration is the MIC.[14]

Visualization of SAR Logic

sar_logic cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Indolizine Indolizine Core Pyrrole Pyrrole Ring (e.g., C1-CN, Lactone) Indolizine->Pyrrole Pyridine Pyridine Ring (e.g., C7-CF3, C7-Br) Indolizine->Pyridine Hydrophobicity Increased Hydrophobicity Indolizine->Hydrophobicity Anticancer Enhanced Anticancer Pyrrole->Anticancer (Lactone) Antimicrobial Enhanced Antimicrobial Pyrrole->Antimicrobial (C1-CN) Pyridine->Anticancer (C7-Br) AntiInflammatory Enhanced Anti-inflammatory Pyridine->AntiInflammatory (C7-CF3) Hydrophobicity->Anticancer

Caption: Logical relationships in indolizine SAR development.

Conclusion

Indolizine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry.[2] Structure-activity relationship studies have demonstrated that targeted modifications to both the pyridine and pyrrole rings can significantly enhance their potency and selectivity across a range of therapeutic areas. Substitutions at the C7 position of the pyridine ring are particularly effective for tuning anti-inflammatory and anticancer activities, while modifications on the pyrrole ring have yielded potent antimicrobial agents. The continued exploration of this scaffold, guided by the SAR principles outlined in this guide, holds significant promise for the development of next-generation therapeutic agents.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Handling Indolizomycin

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of Indolizomycin. In the absence of specific toxicological dat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Indolizomycin. In the absence of specific toxicological data for Indolizomycin, this document adheres to the precautionary principle, treating it as a potentially cytotoxic and hazardous compound. The following procedures are based on established guidelines for handling such materials to ensure the safety of all laboratory personnel.

Essential Safety Information

While specific quantitative toxicity data for Indolizomycin is not currently available in public databases, its classification as an antibiotic and its structural relationship to other bioactive indolizidine alkaloids necessitate cautious handling. Various related cyclizidine compounds have demonstrated low to moderate cytotoxicity.[1] Therefore, it is prudent to handle Indolizomycin with the same level of care as other potentially hazardous substances.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Indolizomycin is provided below.

PropertyValue
Molecular Formula C₁₇H₂₃NO₂
Molecular Weight 273.37 g/mol [2][3]
Appearance Not specified (likely solid)
Solubility Not specified
Boiling Point 413.5°C at 760 mmHg[3]
Flash Point 203.9°C[3]
Density 1.2 g/cm³[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling Indolizomycin in any form.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.
Eye Protection Safety GogglesChemical splash goggles should be worn at all times.
Face Protection Face ShieldA full-face shield should be worn over safety goggles, especially when there is a risk of splashes or aerosol generation.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of the compound or when there is a potential for aerosolization. All respiratory protection should be used in the context of a comprehensive respiratory protection program.

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step operational plan is critical to minimize the risk of exposure and contamination. All handling of Indolizomycin should be conducted within a certified chemical fume hood or a Class II biological safety cabinet.

G Figure 1: Indolizomycin Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don appropriate PPE b Prepare dedicated workspace in a fume hood a->b c Verify emergency equipment is accessible b->c d Retrieve Indolizomycin from secure storage c->d Proceed to handling e Weigh powder in a contained manner d->e f Prepare stock solutions and dilutions e->f g Decontaminate all surfaces f->g Proceed to post-handling h Segregate and label all waste g->h i Doff PPE in the correct order h->i j Wash hands thoroughly i->j

Figure 1: Indolizomycin Handling Workflow

Experimental Protocol: Reconstitution of Indolizomycin Powder
  • Preparation : Don all required PPE as outlined in the table above. Prepare the workspace within a certified chemical fume hood by lining the surface with absorbent, plastic-backed paper.

  • Weighing : Use a dedicated, calibrated analytical balance inside the fume hood. To minimize aerosol generation, carefully open the container with the powdered Indolizomycin. Use anti-static weighing paper or a weighing boat.

  • Solubilization : Slowly add the desired solvent to the vessel containing the weighed Indolizomycin. Do not add the powder to the solvent, as this can increase the risk of aerosolization. Gently swirl the container to dissolve the compound. Sonication may be used if necessary.

  • Storage : Store the resulting solution in a clearly labeled, tightly sealed container at the recommended temperature.

Disposal Plan: Managing Indolizomycin Waste

Proper disposal of Indolizomycin and all contaminated materials is crucial to prevent environmental contamination and potential long-term health risks. All waste is considered hazardous chemical waste.

G Figure 2: Indolizomycin Waste Disposal Pathway cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal a Unused Indolizomycin (solid or solution) f Designated Hazardous Liquid Waste Container a->f b Contaminated PPE (gloves, gown, etc.) d Black Hazardous Waste Container (for solids) b->d c Contaminated labware (pipette tips, tubes) e Yellow Hazardous Waste Container (for sharps) c->e g Licensed Hazardous Waste Management Facility d->g Collection by EHS e->g Collection by EHS f->g Collection by EHS

Figure 2: Indolizomycin Waste Disposal Pathway

Disposal Protocol
  • Segregation : Do not mix Indolizomycin waste with general laboratory trash or biohazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including gloves, gowns, absorbent paper, and plasticware, in a designated, leak-proof hazardous chemical waste container, clearly labeled "Hazardous Waste" and "Cytotoxic Agent".

  • Liquid Waste : Collect all liquid waste, including unused stock solutions and media containing Indolizomycin, in a dedicated, sealed, and shatter-proof hazardous liquid waste container.

  • Sharps Waste : All contaminated sharps, such as needles and serological pipettes, must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination : Decontaminate all work surfaces with a suitable agent, such as a 10% bleach solution, followed by a rinse with 70% ethanol.

  • Disposal : Arrange for the pickup and disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) department. All Indolizomycin waste should be destined for high-temperature incineration by a licensed hazardous waste management facility.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolizomycin
Reactant of Route 2
Indolizomycin
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